Product packaging for L-Lyxose(Cat. No.:CAS No. 1949-78-6)

L-Lyxose

货号: B1675826
CAS 编号: 1949-78-6
分子量: 150.13 g/mol
InChI 键: PYMYPHUHKUWMLA-YUPRTTJUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Aldehydo-L-lyxose is an L-lyxose in open-chain aldehyde form. It is an enantiomer of an aldehydo-D-lyxose.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1675826 L-Lyxose CAS No. 1949-78-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3R,4S)-2,3,4,5-tetrahydroxypentanal
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InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1
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Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-YUPRTTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@@H]([C@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O5
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DSSTOX Substance ID

DTXSID30883782
Record name L-Lyxose
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Molecular Weight

150.13 g/mol
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CAS No.

1949-78-6
Record name L-Lyxose
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Record name Lyxose, L-
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Record name L-Lyxose
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Record name L-lyxose
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Foundational & Exploratory

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of L-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical and conformational properties of L-lyxose, a pentose monosaccharide of significant interest in glycobiology and drug design. Understanding the three-dimensional structure and dynamic behavior of this compound in solution is critical for elucidating its interactions with biological targets and for the rational design of novel therapeutics.

Stereochemistry of this compound

This compound is an aldopentose, a five-carbon sugar with an aldehyde functional group. It is the L-enantiomer of D-lyxose and a C2 epimer of L-xylose. In its open-chain form, this compound possesses three chiral centers, giving rise to a specific stereochemical configuration. However, in aqueous solution, this compound, like other monosaccharides, predominantly exists in cyclic hemiacetal forms. This cyclization occurs through the intramolecular reaction of the hydroxyl group at C4 or C5 with the aldehyde at C1, forming five-membered (furanose) or six-membered (pyranose) rings, respectively. The formation of the cyclic hemiacetal introduces a new chiral center at C1, the anomeric carbon, resulting in two anomers for each ring form: alpha (α) and beta (β).

Conformational Equilibrium in Aqueous Solution

In aqueous solution, this compound exists as a dynamic equilibrium of at least five forms: the open-chain aldehyde and the α and β anomers of both the pyranose and furanose rings. The pyranose forms are generally more stable and thus more abundant. The six-membered pyranose ring is not planar and adopts puckered conformations, primarily the stable chair conformations, to minimize steric strain. For L-sugars, the two primary chair conformations are designated as ¹C₄ (where C1 is up and C4 is down) and ⁴C₁ (where C4 is up and C1 is down).

The conformational equilibrium of this compound is influenced by a variety of factors, including the anomeric effect, steric interactions between substituents, and solvation effects. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy an axial position.

A study on D-lyxose, the enantiomer of this compound, through a combination of rotational spectroscopy, NMR spectroscopy, and molecular dynamics simulations, has provided valuable quantitative insights into its conformational landscape in both the gas phase and aqueous solution.[1][2] Due to the enantiomeric relationship, the relative populations of the conformers of this compound are expected to be the same as those of D-lyxose. In aqueous solution, the pyranose forms are dominant.[1][2]

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the conformational equilibrium of this compound in aqueous solution, derived from studies on its enantiomer, D-lyxose.

Table 1: Population of L-Lyxopyranose Conformers in Aqueous Solution

ConformerPopulation (%)
α-L-Lyxopyranose (¹C₄)46 (±5)
β-L-Lyxopyranose (⁴C₁)34 (±5)
α-L-Lyxopyranose (⁴C₁)20 (±5)
Furanose Forms< 1

Data extrapolated from studies on D-lyxose. The ¹C₄ and ⁴C₁ chair designations for this compound correspond to the ⁴C₁ and ¹C₄ chairs of D-lyxose, respectively.

Table 2: Expected ³J(H,H) Coupling Constants for L-Lyxopyranose Chair Conformations

CouplingDihedral Angle (°)Expected ³J(H,H) (Hz)
Axial-Axial (ax-ax)~1808 - 13
Axial-Equatorial (ax-eq)~602 - 5
Equatorial-Equatorial (eq-eq)~602 - 5

These are typical ranges for pyranoid rings and are used to determine the predominant chair conformation.

Experimental and Computational Protocols

The determination of the conformational preferences of this compound relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Molecular Dynamics (MD) simulations.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

This protocol outlines the general steps for the conformational analysis of this compound in solution using NMR spectroscopy.

  • Sample Preparation:

    • Dissolve a known quantity of this compound in a deuterated solvent, typically deuterium oxide (D₂O), to a final concentration of 10-50 mM.

    • Allow the solution to equilibrate for several hours to ensure mutarotation reaches equilibrium.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the anomeric proton region (typically 4.5-5.5 ppm) and determine the relative populations of the different anomers by integrating the corresponding signals.

    • Acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H scalar coupling connectivities and trace the spin systems for each anomer.

    • Acquire a 2D Total Correlation Spectroscopy (TOCSY) spectrum to identify all protons belonging to a particular spin system, aiding in the complete assignment of the proton resonances for each conformer.

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks provide information about inter-proton distances.

    • Acquire 2D heteronuclear correlation spectra, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), to assign the ¹³C resonances.

  • Data Analysis:

    • Assign all ¹H and ¹³C resonances for each of the major conformers present in solution.

    • Measure the vicinal ³J(H,H) coupling constants from the high-resolution 1D ¹H or 2D COSY spectra.

    • Use the measured ³J(H,H) values in the Karplus equation to determine the dihedral angles between adjacent protons, which in turn defines the ring conformation (e.g., ¹C₄ or ⁴C₁ chair).

    • Analyze the NOESY spectrum to identify key spatial proximities that confirm the assigned conformations. For example, in a ¹C₄ chair, strong NOEs would be expected between axial protons on the same face of the ring.

    • Quantify the relative populations of the different conformers by integrating the well-resolved signals in the 1D ¹H spectrum.

Computational Protocol: Molecular Dynamics (MD) Simulations

This protocol describes a general workflow for the computational analysis of this compound conformations in an aqueous environment.

  • System Setup:

    • Generate the initial 3D structures of the desired this compound conformers (e.g., α-¹C₄, β-⁴C₁, etc.) using a molecular builder program.

    • Choose a suitable force field optimized for carbohydrates, such as GLYCAM or CHARMM36.

    • Place the this compound molecule in the center of a periodic box of a suitable size (e.g., a cube with 30 Å sides).

    • Solvate the system with an explicit water model, such as TIP3P or SPC/E.

    • Add counter-ions if necessary to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Perform a short MD simulation with restraints on the solute heavy atoms to allow the solvent molecules to equilibrate around the sugar. This is often done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

    • Gradually remove the restraints on the solute to allow the entire system to fully equilibrate under the desired temperature and pressure (e.g., 300 K and 1 atm).

  • Production Simulation:

    • Run a long, unconstrained MD simulation (typically on the order of hundreds of nanoseconds to microseconds) to sample the conformational space of this compound.

    • Save the atomic coordinates at regular intervals (e.g., every 1-10 ps) to generate a trajectory.

  • Trajectory Analysis:

    • Analyze the trajectory to determine the populations of different conformers by monitoring key dihedral angles that define the ring pucker and the orientation of the hydroxymethyl group.

    • Calculate average properties, such as interatomic distances and dihedral angles, to compare with experimental data from NMR.

    • Analyze the hydrogen bonding network between this compound and the surrounding water molecules to understand the role of solvation in stabilizing different conformations.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium between the major forms of this compound in an aqueous solution.

L_Lyxose_Equilibrium cluster_pyranose Pyranose Forms (Dominant) cluster_open_chain Open-Chain Form cluster_furanose Furanose Forms (Minor) alpha_1C4 α-L-Lyxopyranose (¹C₄ chair) alpha_4C1 α-L-Lyxopyranose (⁴C₁ chair) alpha_1C4->alpha_4C1 Ring Inversion alpha_4C1->alpha_1C4 Ring Inversion open_chain Aldehydo-L-Lyxose alpha_4C1->open_chain Mutarotation beta_4C1 β-L-Lyxopyranose (⁴C₁ chair) beta_4C1->open_chain Mutarotation alpha_furanose α-L-Lyxofuranose open_chain->alpha_furanose Mutarotation beta_furanose β-L-Lyxofuranose open_chain->beta_furanose Mutarotation alpha_furanose->beta_furanose Anomerization

Caption: Conformational and anomeric equilibrium of this compound in aqueous solution.

References

L-Lyxose: A Comprehensive Technical Guide to its Biochemical Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Lyxose, a rare aldopentose sugar, is a molecule of increasing interest in biochemical research and pharmaceutical development. While not as ubiquitous as its D-isomer counterparts, this compound participates in specific and significant biochemical pathways, particularly in microbial systems. This technical guide provides an in-depth exploration of the metabolic and potential signaling pathways involving this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique monosaccharide. The guide details the enzymatic conversions, regulatory mechanisms, and experimental methodologies for studying this compound biochemistry, with a focus on quantitative data and visual pathway representations.

Introduction

This compound (C₅H₁₀O₅) is a five-carbon monosaccharide that, despite its rare occurrence in nature, holds potential in various biotechnological and pharmaceutical applications. It is a C'-2 epimer of L-xylose.[1][2] Its metabolic fate has been primarily elucidated in mutant strains of Escherichia coli, where it is catabolized through a series of enzymatic reactions integrated into the L-rhamnose metabolic pathway.[3][4] Understanding these pathways is crucial for applications ranging from metabolic engineering for the production of valuable chemicals to the development of novel therapeutic agents. This guide synthesizes the current knowledge on this compound biochemistry, presenting it in a structured and technically detailed format.

This compound Metabolism in Escherichia coli

Wild-type Escherichia coli is incapable of utilizing this compound as a sole carbon source. However, mutant strains have been developed that can efficiently metabolize this pentose.[3] This metabolic capability is conferred by the co-option of the L-rhamnose catabolic pathway. The key steps are outlined below.

Transport

The initial step in this compound metabolism is its transport into the bacterial cell. This is mediated by the RhaT transporter, a proton-coupled symporter that is also responsible for the uptake of L-rhamnose. This compound and L-rhamnose compete for this transporter.

Isomerization to L-Xylulose

Once inside the cell, this compound is isomerized to L-Xylulose. This reaction is catalyzed by L-rhamnose isomerase (RhaA), an enzyme with broad substrate specificity that can act on this compound in addition to its primary substrate, L-rhamnose.

Phosphorylation of L-Xylulose

The subsequent step involves the phosphorylation of L-Xylulose to L-Xylulose-1-phosphate. In wild-type E. coli, the L-rhamnulokinase (RhaB) has very low activity towards L-Xylulose. However, mutant strains capable of growing on this compound possess a mutated L-rhamnulokinase with enhanced activity for L-Xylulose.

Aldol Cleavage and Final Products

L-Xylulose-1-phosphate is then cleaved by L-rhamnulose-1-phosphate aldolase (RhaD) into two products: dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters the central glycolytic pathway. Glycolaldehyde is oxidized to glycolate by an aldehyde dehydrogenase. Glycolate can then be utilized by the cell through the glyoxylate cycle.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes involved in this compound metabolism.

EnzymeSubstrateOrganismKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
L-Rhamnose Isomerase (RhaA)This compoundMesorhizobium loti-2.83--
L-Rhamnose Isomerase (RhaA)L-RhamnoseBacillus subtilis82 (µM)---
L-Rhamnose Isomerase (RhaA)D-AlloseBacillus subtilis----
D-Lyxose Isomerase (LyxA)D-LyxoseCohnella laevoribosii22.4 ± 1.55434.8-84.9 ± 5.8 x 10³
D-Lyxose Isomerase (LyxA)L-RiboseCohnella laevoribosii121.7 ± 10.875.5 ± 6.0-0.2 x 10³
L-Rhamnulokinase (RhaB)L-RhamnuloseEscherichia coli0.082---
L-Rhamnulokinase (RhaB)ATPEscherichia coli0.11---
Metabolite Production

Quantitative data on the production of metabolites from this compound is crucial for metabolic engineering applications.

SubstrateProductOrganism/SystemTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference(s)
XylitolL-XyluloseRecombinant E. coli--1.09 ± 0.10
XyloseGlycolateEngineered E. coli28.82 ± 0.560.38 ± 0.070.60 ± 0.01
GlucoseGlycolateEngineered E. coli15.53--

Signaling Pathways

While direct evidence for this compound as a primary signaling molecule is limited, its interaction with the L-rhamnose regulon in E. coli demonstrates a clear signaling role in gene regulation.

Regulation of the L-Rhamnose Operon

The genes for L-rhamnose metabolism (rhaBAD and rhaT) are organized into operons that are tightly regulated. The expression of these operons is controlled by two transcriptional activators, RhaS and RhaR. L-rhamnose is the natural inducer of this system.

Interestingly, This compound can also act as an inducer of the L-rhamnose operon , activating the expression of the rhaT gene. This indicates that this compound can be recognized by the regulatory proteins of the rhamnose regulon, likely RhaS, initiating a transcriptional response. This cross-induction suggests a degree of plasticity in the bacterial sensory machinery for sugars.

The regulation of the rhamnose operon is also subject to catabolite repression, where the presence of a preferred carbon source like glucose prevents the expression of the rha genes.

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound starts from D-galactono-1,4-lactone.

Protocol: Synthesis of this compound from D-Galactono-1,4-lactone

  • Oxidation of D-Galactono-1,4-lactone: D-Galactono-1,4-lactone is oxidized with one molar equivalent of periodate to yield L-lyxuronic acid.

  • Esterification: The resulting L-lyxuronic acid is isolated as methyl L-lyxuronate.

  • Glycosidation and Reduction: The methyl L-lyxuronate is converted to methyl (methyl α-L-lyxofuranosid)uronate. This intermediate is then reduced using a borohydride reagent to afford methyl α-L-lyxofuranoside.

  • Hydrolysis: Mild acid hydrolysis of methyl α-L-lyxofuranoside yields this compound.

Enzyme Assays

Protocol: L-Rhamnose Isomerase Activity Assay with this compound (Adapted from)

This assay is a colorimetric method based on the determination of the ketose (L-Xylulose) formed from the aldose (this compound).

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.0)

    • 10 mM MnCl₂

    • 100 mM this compound

    • Enzyme solution (cell lysate or purified L-rhamnose isomerase)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 75°C for thermostable isomerases) for a defined period (e.g., 4 hours).

  • Reaction Termination: Stop the reaction by heat denaturation (e.g., 95°C for 5 minutes).

  • Quantification of L-Xylulose: The amount of L-Xylulose produced can be determined using Seliwanoff's reaction, which is a colorimetric assay specific for ketoses.

    • Add Seliwanoff's reagent (resorcinol in HCl) to the reaction mixture.

    • Heat the samples (e.g., 80°C for 5 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • Quantify the L-Xylulose concentration using a standard curve prepared with known concentrations of L-Xylulose.

Protocol: L-Rhamnulokinase Activity Assay with L-Xylulose (Conceptual, based on)

This assay would measure the ATP-dependent phosphorylation of L-Xylulose.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer at optimal pH (e.g., pH 8.5)

    • ATP

    • Magnesium chloride (as a cofactor)

    • L-Xylulose

    • Enzyme solution (cell lysate from a mutant strain or purified mutated L-rhamnulokinase)

  • Incubation: Incubate at the optimal temperature (e.g., 37°C).

  • Measurement of Product Formation: The formation of L-Xylulose-1-phosphate can be measured by coupling the reaction to a dehydrogenase that uses the product as a substrate and monitoring the change in NADH or NADPH absorbance at 340 nm. Alternatively, the depletion of ATP can be measured using a luciferase-based assay, or the formation of ADP can be coupled to pyruvate kinase and lactate dehydrogenase, monitoring NADH oxidation.

Metabolite Analysis

Protocol: Measurement of Glycolate Production (Adapted from)

  • Sample Preparation: Collect culture supernatant at different time points during fermentation. Centrifuge to remove cells.

  • Quantification by HPLC: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC).

    • Column: A suitable column for organic acid analysis (e.g., a C18 column or a specific organic acid analysis column).

    • Mobile Phase: An acidic mobile phase (e.g., dilute sulfuric acid).

    • Detection: Refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

    • Quantification: Use a standard curve of known glycolate concentrations to quantify the amount in the samples.

Visualizations

Metabolic Pathway of this compound in Mutant E. coli

L_Lyxose_Metabolism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm L-Lyxose_ext This compound L-Lyxose_int This compound L-Lyxose_ext->L-Lyxose_int RhaT (Transporter) L-Xylulose L-Xylulose L-Lyxose_int->L-Xylulose L-Rhamnose Isomerase (RhaA) L-Xylulose-1-P L-Xylulose-1-Phosphate L-Xylulose->L-Xylulose-1-P Mutated L-Rhamnulokinase (RhaB*) DHAP Dihydroxyacetone Phosphate L-Xylulose-1-P->DHAP L-Rhamnulose-1-P Aldolase (RhaD) Glycolaldehyde Glycolaldehyde L-Xylulose-1-P->Glycolaldehyde L-Rhamnulose-1-P Aldolase (RhaD) Glycolysis Glycolysis DHAP->Glycolysis Glycolate Glycolate Glycolaldehyde->Glycolate Aldehyde Dehydrogenase Glyoxylate_Cycle Glyoxylate Cycle Glycolate->Glyoxylate_Cycle

Caption: Metabolic pathway of this compound in mutant E. coli.

Regulatory Cascade of the L-Rhamnose Operon

Rhamnose_Operon_Regulation cluster_inducers Inducers cluster_regulators Regulatory Proteins cluster_operons Operons L-Rhamnose L-Rhamnose RhaR RhaR L-Rhamnose->RhaR activates RhaS RhaS L-Rhamnose->RhaS co-activates This compound This compound This compound->RhaS co-activates rhaSR_operon rhaSR operon RhaR->rhaSR_operon activates transcription rhaT_gene rhaT gene RhaS->rhaT_gene activates transcription rhaBAD_operon rhaBAD operon RhaS->rhaBAD_operon activates transcription rhaSR_operon->RhaS expresses

Caption: Simplified regulatory cascade of the E. coli L-rhamnose operon.

Experimental Workflow for Studying this compound Metabolism

Experimental_Workflow Start Start: Mutant E. coli Strain Culture Culture in Minimal Media with this compound Start->Culture Sampling Time-course Sampling (Cells and Supernatant) Culture->Sampling Cell_Processing Cell Lysis and Protein Extraction Sampling->Cell_Processing Supernatant_Processing Supernatant Filtration Sampling->Supernatant_Processing Enzyme_Assay Enzyme Assays (Isomerase, Kinase) Cell_Processing->Enzyme_Assay Metabolite_Analysis Metabolite Analysis (HPLC for Glycolate) Supernatant_Processing->Metabolite_Analysis Data_Analysis Quantitative Data Analysis (Kinetics, Titers, Yields) Enzyme_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis End End: Characterization of This compound Metabolism Data_Analysis->End

Caption: General experimental workflow for studying this compound metabolism.

Conclusion and Future Directions

The biochemical pathways of this compound, primarily elucidated in engineered E. coli, demonstrate a fascinating example of metabolic plasticity. The adaptation of the L-rhamnose pathway to catabolize this compound opens up avenues for the biotechnological production of valuable chemicals from pentose sugars. Key areas for future research include:

  • Characterization of the Mutated L-Rhamnulokinase: Detailed kinetic analysis of the mutated RhaB enzyme is essential for a complete quantitative understanding of the metabolic flux.

  • Elucidation of Broader Signaling Roles: Investigating whether this compound or its metabolites have signaling roles beyond the induction of the rha operon could reveal novel regulatory networks.

  • Metabolic Engineering for Enhanced Production: A deeper understanding of the pathway kinetics and regulation will enable more targeted metabolic engineering strategies to improve the yield and productivity of desired products from this compound.

  • Exploration in Other Organisms: Investigating the potential for this compound metabolism in other microorganisms could uncover novel enzymatic pathways and biocatalysts.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the biochemistry of this compound. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this exciting field.

References

An In-Depth Technical Guide to L-Lyxose Metabolism in Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Escherichia coli, a model organism in metabolic engineering and synthetic biology, is incapable of utilizing the rare pentose L-lyxose in its wild-type form. However, laboratory evolution and genetic engineering have unveiled two distinct metabolic pathways that can empower E. coli to catabolize this sugar. A primary pathway hijacks the native L-rhamnose metabolic machinery, contingent on a key mutation in the L-rhamnulose kinase. A secondary, cryptic pathway involves the activation of a silent L-xylulose kinase. This technical guide provides a comprehensive overview of the enzymatic, genetic, and regulatory intricacies of both pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and regulatory networks. This information is crucial for researchers in metabolic engineering, drug discovery, and synthetic biology seeking to leverage or understand these pathways for novel applications.

Introduction

This compound is a rare aldopentose with potential applications in the food and pharmaceutical industries. Understanding its metabolism in a workhorse organism like Escherichia coli is of significant interest for bioproduction and as a model for microbial adaptation. Wild-type E. coli cannot grow on this compound as a sole carbon source[1]. However, mutant strains have been isolated that can efficiently metabolize this compound, revealing latent metabolic capacities within the bacterium's genome. This guide delves into the two known pathways for this compound catabolism in E. coli: the L-rhamnose pathway-dependent route and a cryptic L-xylulose kinase-mediated pathway.

The L-Rhamnose Pathway-Dependent Metabolism of this compound

The primary route for this compound metabolism in adapted E. coli strains is through the co-option of the L-rhamnose utilization pathway. This pathway is encoded by the rha operons, which are inducible by L-rhamnose and, interestingly, also by this compound[1]. The key steps involve transport, isomerization, phosphorylation, and aldolytic cleavage.

Enzymatic Steps and Genetic Basis

The catabolism of this compound via the L-rhamnose pathway involves a series of enzymatic reactions, each catalyzed by a specific enzyme encoded by the rha operon.

StepReactionEnzymeGene
1. TransportThis compound (extracellular) → this compound (intracellular)L-Rhamnose permeaserhaT
2. IsomerizationThis compound → L-XyluloseL-Rhamnose isomeraserhaA
3. PhosphorylationL-Xylulose + ATP → L-Xylulose-1-phosphate + ADPMutated L-Rhamnulose kinaserhaB
4. Aldol CleavageL-Xylulose-1-phosphate → Dihydroxyacetone phosphate + GlycolaldehydeL-Rhamnulose-1-phosphate aldolaserhaD
5. OxidationGlycolaldehyde + NAD(P)+ → Glycolate + NAD(P)H + H+Lactaldehyde dehydrogenasealdA
Quantitative Enzymatic Data

The efficiency of this pathway is dependent on the kinetic properties of its constituent enzymes, particularly the promiscuous activities of some enzymes for non-native substrates.

EnzymeSubstrateKmVmaxkcatReference
L-Rhamnose isomerase (rhaA)This compound5 mM6 µmol/min/mg-[2]
Mutated L-Rhamnulose kinase (rhaB)L-XyluloseData not availableData not availableData not available
Lactaldehyde dehydrogenase (aldA)Glycolaldehyde0.38 mM-52 s-1[3]
Regulatory Network

The expression of the rha operons is tightly regulated by a cascade involving two transcriptional activators, RhaR and RhaS, which are responsive to the presence of L-rhamnose and this compound. The cyclic AMP receptor protein (CRP) also plays a role in catabolite repression.

The regulatory cascade is initiated by the binding of L-rhamnose (or this compound) to the RhaR protein, which then activates the transcription of the rhaSR operon[4]. The newly synthesized RhaS protein, in the presence of the inducer, then activates the transcription of the rhaBAD and rhaT operons.

L_Rhamnose_Pathway_Regulation L_Lyxose L_Lyxose RhaR RhaR L_Lyxose->RhaR activates RhaS RhaS L_Lyxose->RhaS activates rhaSR rhaSR RhaR->rhaSR induces transcription rhaSR->RhaS synthesizes rhaBAD rhaBAD RhaS->rhaBAD induces transcription rhaT rhaT RhaS->rhaT induces transcription CRP CRP CRP->rhaSR co-activates CRP->rhaBAD co-activates CRP->rhaT co-activates

Caption: this compound metabolism via the L-rhamnose pathway.

The Cryptic L-Xylulose Kinase Pathway

An alternative pathway for this compound utilization in E. coli involves the activation of a cryptic gene encoding an L-xylulose kinase. This pathway also utilizes the L-rhamnose permease and isomerase for the initial steps of transport and conversion of this compound to L-xylulose.

Enzymatic Steps and Genetic Basis

This pathway diverges from the rhamnose pathway at the phosphorylation step.

StepReactionEnzymeGene
1. TransportThis compound (extracellular) → this compound (intracellular)L-Rhamnose permeaserhaT
2. IsomerizationThis compound → L-XyluloseL-Rhamnose isomeraserhaA
3. PhosphorylationL-Xylulose + ATP → L-Xylulose-5-phosphate + ADPL-Xylulose kinaselyxK
4. EpimerizationL-Xylulose-5-phosphate → D-Xylulose-5-phosphateL-Ribulose-5-phosphate 4-epimerasearaD
Quantitative Enzymatic Data

The key enzyme in this pathway is the highly specific L-xylulose kinase.

EnzymeSubstrateKmVmaxReference
L-Xylulose kinase (lyxK)L-Xylulose0.8 mM33 µmol/min/mg
L-Xylulose kinase (lyxK)ATP0.4 mM-
Metabolic Pathway Visualization

The metabolic route of this compound through the cryptic L-xylulose kinase pathway is illustrated below.

dot

L_Lyxose_Cryptic_Pathway L_Lyxose_ext This compound (extracellular) L_Lyxose_int This compound L_Lyxose_ext->L_Lyxose_int rhaT (L-Rhamnose permease) L_Xylulose L-Xylulose L_Lyxose_int->L_Xylulose rhaA (L-Rhamnose isomerase) L_Xylulose_5P L-Xylulose-5-phosphate L_Xylulose->L_Xylulose_5P lyxK (L-Xylulose kinase) D_Xylulose_5P D-Xylulose-5-phosphate L_Xylulose_5P->D_Xylulose_5P araD (L-Ribulose-5-P 4-epimerase) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: this compound metabolism via the cryptic L-xylulose kinase pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism in E. coli.

General Experimental Workflow

dot

Experimental_Workflow Start E. coli Culture (with this compound) Cell_Harvest Cell Harvesting (Centrifugation) Start->Cell_Harvest Cell_Lysis Cell Lysis (e.g., Sonication, French Press) Cell_Harvest->Cell_Lysis Crude_Extract Crude Cell Extract Cell_Lysis->Crude_Extract Protein_Purification Protein Purification (e.g., Affinity Chromatography) Crude_Extract->Protein_Purification Enzyme_Assay Enzyme Activity Assay (Spectrophotometry) Crude_Extract->Enzyme_Assay for crude activity Purified_Enzyme Purified Enzyme Protein_Purification->Purified_Enzyme Purified_Enzyme->Enzyme_Assay Data_Analysis Kinetic Data Analysis Enzyme_Assay->Data_Analysis Results Km, Vmax, kcat Data_Analysis->Results

Caption: General workflow for enzyme characterization.

L-Rhamnose Isomerase Activity Assay

This assay measures the conversion of this compound to L-xylulose.

  • Reaction Mixture:

    • 100 mM Glycine-NaOH buffer (pH 8.5)

    • 1 mM MnCl2

    • 50-500 mM this compound

    • Purified L-rhamnose isomerase or cell extract

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an equal volume of 0.1 M HCl.

    • Determine the amount of L-xylulose formed using the cysteine-carbazole method, measuring the absorbance at 540 nm.

    • A standard curve with known concentrations of L-xylulose should be prepared.

L-Xylulose Kinase Activity Assay

This assay measures the ATP-dependent phosphorylation of L-xylulose.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 8.4)

    • 10 mM MgCl2

    • 10 mM ATP

    • 0.2 mM NADH

    • 10 units of pyruvate kinase

    • 10 units of lactate dehydrogenase

    • 1-10 mM L-xylulose

    • Purified L-xylulose kinase or cell extract

  • Procedure:

    • Combine all reagents except L-xylulose in a cuvette and incubate at 37°C for 5 minutes to allow for the depletion of any endogenous ADP.

    • Initiate the reaction by adding L-xylulose.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The rate of ADP formation is stoichiometric with the rate of L-xylulose phosphorylation.

Glycolaldehyde Dehydrogenase Activity Assay

This assay measures the NAD(P)+-dependent oxidation of glycolaldehyde.

  • Reaction Mixture:

    • 100 mM Sodium Glycine buffer (pH 9.5)

    • 0.5 mM NAD+ or NADP+

    • 50 mM Glycolaldehyde

    • Cell extract or purified enzyme

  • Procedure:

    • Combine the buffer, coenzyme, and enzyme in a cuvette and equilibrate to 37°C.

    • Initiate the reaction by adding glycolaldehyde.

    • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NAD(P)H.

    • The molar extinction coefficient for NAD(P)H at 340 nm is 6220 M-1cm-1.

Conclusion and Future Perspectives

The elucidation of this compound metabolic pathways in E. coli provides a fascinating case study in microbial metabolic plasticity. The ability to harness and engineer these pathways opens up possibilities for the bioconversion of this compound into value-added chemicals. The primary L-rhamnose-dependent pathway, with its reliance on a mutated kinase, highlights the power of directed evolution in expanding substrate ranges. The cryptic L-xylulose kinase pathway demonstrates the existence of silent genetic potential that can be unlocked under specific selective pressures.

Future research in this area could focus on:

  • Metabolic Engineering: Optimizing the expression of the key enzymes in either pathway to enhance the flux of this compound catabolism.

  • Protein Engineering: Further engineering the L-rhamnulose kinase to improve its specificity and efficiency for L-xylulose.

  • Pathway Expansion: Connecting these this compound catabolic pathways to downstream synthetic pathways for the production of biofuels, bioplastics, and other valuable compounds.

  • Drug Development: The enzymes in these pathways could be potential targets for antimicrobial drug development, particularly if similar pathways are found in pathogenic bacteria.

This technical guide provides a solid foundation for researchers to build upon in their efforts to understand and engineer this compound metabolism in E. coli and other microorganisms.

References

Unveiling the Presence of L-Lyxose in Bacterial Glycolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lyxose, a rare aldopentose sugar, has been identified as a constituent of specialized glycolipids within the cell walls of certain bacteria. These molecules play a crucial role in the structural integrity and pathogenicity of these microorganisms. This technical guide provides an in-depth exploration of the natural sources of this compound in bacterial glycolipids, focusing on their structure, the methodologies for their study, and their potential as targets for novel therapeutic agents. The primary focus of this guide is on the well-characterized this compound-containing glycolipids found in Mycobacterium phlei and Mycobacterium smegmatis.

Natural Sources and Structure of this compound-Containing Glycolipids

The most well-documented natural sources of this compound in bacterial glycolipids are members of the Mycobacterium genus, specifically Mycobacterium phlei and Mycobacterium smegmatis. These bacteria synthesize a unique class of alkali-labile glycolipids.

The core structure of these glycolipids features a complex oligosaccharide chain. This chain is composed of repeating units of this compound and 6-O-methyl-D-glucose, sometimes capped with a mannose residue. The general structures can be represented as:

  • Lyxn(6-O-CH3-Glc)m

  • Lyxn(6-O-CH3-Glc)mMan1

In these structures, the sum of 'n' and 'm' is approximately 16 glycosyl residues. A key feature of these glycolipids is the heavy O-acylation of the D-lyxose residues, which significantly contributes to the hydrophobic nature of the mycobacterial cell envelope.

Table 1: Fatty Acid Composition of Mycobacterium phlei

While the specific fatty acids acylating the this compound residues in these particular glycolipids are not definitively detailed in the available literature, the overall fatty acid profile of Mycobacterium phlei provides insight into the potential acyl chains involved. The composition can vary with growth temperature.

Fatty AcidPercentage at 35°CPercentage at 10°C
Palmitic acid (16:0)HighDecreased
10-Hexadecenoic acid (16:1)ModerateIncreased
Tuberculostearic acid (10-Me-18:0)PresentDecreased
Oleic acid (18:1)LowIncreased
Linoleic acid (18:2)Not detectedPresent

This table summarizes the general fatty acid profile of M. phlei, indicating the types of acyl chains potentially involved in the glycolipid structure.

Experimental Protocols

The study of this compound-containing glycolipids requires a multi-step approach involving extraction, purification, and detailed structural analysis.

Protocol 1: Extraction of Total Lipids from Mycobacterium phlei
  • Cell Harvesting: Cultivate M. phlei in a suitable liquid medium (e.g., Middlebrook 7H9) to the late logarithmic growth phase. Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Solvent Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (2:1, v/v). Stir the suspension vigorously at room temperature for 24 hours to ensure complete lipid extraction.

  • Phase Separation: Add deionized water to the mixture to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v). Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Lipid Recovery: Carefully collect the lower chloroform phase, which contains the total lipids. Dry the lipid extract under a stream of nitrogen gas.

Protocol 2: Purification of this compound-Containing Glycolipids by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve the dried total lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • TLC Plate Preparation: Use silica gel 60 TLC plates. Activate the plates by heating at 110°C for 1 hour before use.

  • Chromatography: Apply the lipid sample to the TLC plate. Develop the chromatogram using a solvent system of chloroform:methanol:water (65:25:4, v/v/v).

  • Visualization: Visualize the separated glycolipids by spraying the plate with a 0.2% orcinol solution in 20% sulfuric acid and heating until spots appear. The this compound-containing glycolipids will appear as purple spots.

  • Elution: Scrape the silica corresponding to the visualized spots and elute the glycolipids from the silica using chloroform:methanol (1:1, v/v).

Protocol 3: Structural Analysis by Mass Spectrometry and NMR
  • Mass Spectrometry (MS):

    • Fatty Acid Analysis (GC-MS): Subject the purified glycolipid to mild alkaline hydrolysis to release the fatty acid methyl esters (FAMEs). Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to determine their structure and relative abundance.

    • Intact Glycolipid Analysis (FAB-MS or ESI-MS): Analyze the intact glycolipid using Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern, which provides information on the oligosaccharide sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D and 2D NMR: Dissolve the purified glycolipid in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 2:1). Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. These experiments are crucial for determining the anomeric configurations of the glycosidic linkages, the positions of O-methylation, and the attachment sites of the acyl chains on the this compound residues.

Signaling Pathways and Experimental Workflows

Diagram 1: General Workflow for the Analysis of this compound-Containing Glycolipids

workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Analysis cluster_results Results start Mycobacterium phlei Culture harvest Cell Harvesting (Centrifugation) start->harvest extract Lipid Extraction (Chloroform/Methanol) harvest->extract separate Phase Separation extract->separate dry Dry Total Lipid Extract separate->dry tlc Thin-Layer Chromatography (TLC) dry->tlc visualize Visualization (Orcinol Spray) tlc->visualize elute Elution of Glycolipid visualize->elute ms Mass Spectrometry (GC-MS, FAB-MS) elute->ms nmr NMR Spectroscopy (1D & 2D) elute->nmr structure Structural Elucidation ms->structure nmr->structure

Caption: Workflow for this compound glycolipid analysis.

Diagram 2: Hypothetical Biosynthetic Pathway for this compound Incorporation

While the precise enzymatic pathway for the synthesis of these specific this compound-containing glycolipids in Mycobacterium has not been fully elucidated, a hypothetical pathway can be proposed based on known mechanisms of bacterial glycolipid biosynthesis. This would likely involve the activation of this compound to a nucleotide sugar donor, followed by its transfer to a lipid carrier and subsequent polymerization and acylation.

biosynthesis cluster_precursor Precursor Synthesis cluster_assembly Glycolipid Assembly cluster_translocation Cell Wall Integration lyxose This compound activated_lyxose Activated this compound (e.g., UDP-Lyxose) lyxose->activated_lyxose Kinase/Phosphorylase lyxose_lipid Lyxose-P-Polyprenol activated_lyxose->lyxose_lipid Glycosyltransferase lipid_carrier Lipid Carrier (e.g., Polyprenol-P) lipid_carrier->lyxose_lipid oligo_lipid Oligosaccharide-P-Polyprenol lyxose_lipid->oligo_lipid Polymerization acylated_glycolipid Acylated Glycolipid oligo_lipid->acylated_glycolipid Acyltransferases cell_wall Mycobacterial Cell Wall acylated_glycolipid->cell_wall Translocation

Caption: Hypothetical this compound glycolipid biosynthesis.

Enzymatic Formation of L-Lyxose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Lyxose, a rare monosaccharide, holds significant potential in the pharmaceutical industry as a key chiral building block for the synthesis of various bioactive compounds and antiviral nucleoside analogs. Traditional chemical synthesis of this compound is often complex, costly, and environmentally challenging. Enzymatic synthesis presents a highly specific, efficient, and sustainable alternative. This technical guide provides an in-depth overview of the core methodologies for the enzymatic formation of this compound from other sugar substrates. It is intended for researchers, scientists, and drug development professionals seeking to leverage biocatalysis for the production of this valuable rare sugar. This document details the key enzymes, reaction pathways, experimental protocols, and quantitative data to facilitate the practical application of these methods in a laboratory and industrial setting.

Introduction

The pursuit of novel therapeutics has intensified the demand for enantiomerically pure chiral synthons. This compound, a C2 epimer of L-Xylose, is a critical precursor in the synthesis of L-nucleoside analogs, which have demonstrated potent antiviral and anticancer activities. The enzymatic approach to this compound production offers several advantages over conventional chemical routes, including mild reaction conditions, high stereoselectivity, and reduced byproduct formation. This guide focuses on the primary enzymatic routes for this compound synthesis, with a particular emphasis on the use of isomerases.

Key Enzymes in this compound Synthesis

The enzymatic production of this compound primarily relies on the action of specific isomerases that catalyze the interconversion of aldose and ketose sugars. The most pivotal enzyme in this context is L-rhamnose isomerase (L-RI) .

L-Rhamnose Isomerase (EC 5.3.1.14)

L-Rhamnose isomerase (L-RI) is the most extensively studied and utilized enzyme for the production of this compound.[1] While its primary physiological role is the isomerization of L-rhamnose to L-rhamnulose, L-RI exhibits broad substrate specificity, enabling it to catalyze the isomerization of other sugars.[2][3] Notably, it can convert L-xylulose to a mixture of L-xylose and this compound.[4]

Several microbial sources of L-RI have been identified and characterized, with enzymes from Pseudomonas stutzeri and Mesorhizobium loti being prominent examples.[5] These enzymes are metal-dependent, typically requiring Mn²⁺ or Co²⁺ for optimal activity. The catalytic mechanism involves a metal-mediated hydride shift.

Enzymatic Pathways for this compound Formation

Several enzymatic pathways have been developed to produce this compound from more readily available starting materials. These pathways often involve multi-step reactions, including microbial transformations and enzymatic isomerizations.

Pathway 1: From Ribitol via L-Ribulose and L-Xylulose

A well-established method for this compound production starts from the polyol ribitol. This multi-step process involves an initial microbial oxidation followed by enzymatic epimerization and isomerization.

The overall workflow for this pathway is illustrated below:

G Ribitol Ribitol L_Ribulose L-Ribulose Ribitol->L_Ribulose Acetobacter aceti (Washed Cells) L_Xylulose L-Xylulose L_Ribulose->L_Xylulose D-Tagatose 3-Epimerase (Immobilized) L_Lyxose This compound L_Xylulose->L_Lyxose L-Rhamnose Isomerase (Immobilized)

Fig. 1: Enzymatic pathway from Ribitol to this compound.

This pathway demonstrates a sequential conversion where ribitol is first oxidized to L-ribulose by whole microbial cells. The resulting L-ribulose is then epimerized to L-xylulose, which finally undergoes isomerization to yield this compound.

Pathway 2: Direct Isomerization from L-Xylulose

A more direct enzymatic route involves the isomerization of L-xylulose. This substrate can be produced from L-arabinitol or xylitol through microbial or enzymatic oxidation. L-Rhamnose isomerase is the key enzyme in this conversion, producing an equilibrium mixture of L-xylulose, L-xylose, and this compound.

G L_Xylulose L-Xylulose Equilibrium Equilibrium Mixture L_Xylulose->Equilibrium L-Rhamnose Isomerase L_Lyxose This compound Equilibrium->L_Lyxose L_Xylose L-Xylose Equilibrium->L_Xylose

Fig. 2: Isomerization of L-Xylulose to this compound and L-Xylose.

Quantitative Data on this compound Formation

The efficiency of enzymatic this compound production is dependent on the enzyme source, substrate, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Conversion Yields for this compound Production
Starting SubstrateEnzyme(s)Enzyme SourceConversion Yield of this compoundReference
RibitolAcetobacter aceti (cells), D-Tagatose 3-Epimerase, L-Rhamnose IsomerasePseudomonas sp. LL172 (L-RI)~50% (from 10g Ribitol to 5g this compound)
L-RibuloseD-Tagatose 3-Epimerase, L-Rhamnose IsomerasePseudomonas sp. LL172 (L-RI)~60%
L-XyluloseL-Rhamnose Isomerase (immobilized)Pseudomonas stutzeri21% (of total sugars)
Table 2: Kinetic Parameters of L-Rhamnose Isomerases
Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat/Km (M⁻¹s⁻¹)Reference
Pseudomonas stutzeriThis compound---
Mesorhizobium lotiThis compound23.594.33,133
Mesorhizobium lotiL-Rhamnose5.0064.510,100

Note: Data for some parameters were not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.

General Experimental Workflow

The general workflow for enzymatic this compound production involves several key stages, from enzyme preparation to product analysis.

G cluster_0 Upstream cluster_1 Reaction cluster_2 Downstream Enzyme_Prod Enzyme Production (e.g., E. coli expression) Enzyme_Pur Enzyme Purification (e.g., Affinity Chromatography) Enzyme_Prod->Enzyme_Pur Enzyme_Immob Enzyme Immobilization (Optional) Enzyme_Pur->Enzyme_Immob Reaction_Setup Reaction Mixture Setup (Substrate, Buffer, Enzyme) Enzyme_Immob->Reaction_Setup Incubation Incubation (Controlled Temperature & pH) Reaction_Setup->Incubation Enzyme_Removal Enzyme Removal/ Reaction Termination Incubation->Enzyme_Removal Purification Product Purification (e.g., Chromatography) Enzyme_Removal->Purification Analysis Product Analysis (e.g., HPLC) Purification->Analysis

Fig. 3: General experimental workflow for enzymatic this compound synthesis.
Protocol 1: Production of this compound from Ribitol

This protocol is adapted from the method described by Bhuiyan et al.

Step 1: Conversion of Ribitol to L-Ribulose

  • Microorganism: Washed cells of Acetobacter aceti IFO 3281.

  • Substrate: 5-20% (w/v) Ribitol solution.

  • Procedure:

    • Cultivate Acetobacter aceti IFO 3281 in a suitable medium and harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Resuspend the washed cells in the ribitol solution.

    • Incubate the mixture with agitation at a controlled temperature (e.g., 30°C) until complete conversion of ribitol to L-ribulose is achieved, as monitored by HPLC.

Step 2: Epimerization of L-Ribulose to L-Xylulose

  • Enzyme: Immobilized D-tagatose 3-epimerase (d-TE).

  • Substrate: L-Ribulose solution from Step 1.

  • Procedure:

    • Immobilize d-TE from a suitable source (e.g., recombinant E. coli) on a carrier material.

    • Add the immobilized enzyme to the L-ribulose solution.

    • Incubate the reaction mixture under optimal conditions for the enzyme until equilibrium is reached.

Step 3: Isomerization of L-Xylulose to this compound

  • Enzyme: Immobilized L-rhamnose isomerase (L-RI) from Pseudomonas sp. strain LL172.

  • Substrate: Reaction mixture from Step 2 containing L-xylulose.

  • Procedure:

    • Add the immobilized L-RI to the reaction mixture.

    • Incubate under optimal conditions for L-RI until the equilibrium between L-xylulose, L-xylose, and this compound is established. The yield of this compound from L-ribulose is approximately 60% at equilibrium.

Step 4: Product Isolation and Purification

  • Procedure:

    • Remove the immobilized enzymes by filtration.

    • To isolate this compound, selectively degrade the remaining ketoses (L-ribulose and L-xylulose) using a suitable microorganism, such as Pseudomonas sp. 172a.

    • Purify the resulting this compound from the reaction mixture using chromatographic techniques (e.g., ion-exchange chromatography, column chromatography).

    • Crystallize the purified this compound.

Protocol 2: Production of this compound from L-Xylulose

This protocol is based on the isomerization reaction catalyzed by L-rhamnose isomerase.

  • Enzyme: Immobilized L-rhamnose isomerase from Pseudomonas stutzeri.

  • Substrate: L-Xylulose solution (e.g., 19.2 g/L).

  • Reaction Buffer: A suitable buffer for L-RI activity (e.g., Tris-HCl or Glycine-NaOH buffer, pH 7.0-9.0).

  • Procedure:

    • Prepare a solution of L-xylulose in the reaction buffer.

    • Add the immobilized L-rhamnose isomerase to the substrate solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition by HPLC.

    • The reaction will reach an equilibrium with a mixture of L-xylulose, L-xylose, and this compound. For the immobilized L-RI from P. stutzeri, the equilibrium ratio is approximately 53:26:21 (L-xylulose:L-xylose:this compound).

    • Terminate the reaction by removing the immobilized enzyme.

    • Purify this compound from the reaction mixture using chromatographic methods.

Analytical Methods: HPLC Analysis of Sugars

High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the reaction progress and quantifying the different sugars in the reaction mixture.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87 series) or a chiral column for enantiomeric separation is typically used.

  • Mobile Phase: Isocratic elution with deionized water or a dilute acid (e.g., 0.01 N sulfuric acid) is common for carbohydrate columns. For amino columns, an acetonitrile/water mixture is often used.

  • Detector: A Refractive Index (RI) detector is the most common choice for sugar analysis.

  • Temperature: The column temperature is typically maintained between 35°C and 85°C to ensure good separation.

  • Flow Rate: A flow rate of 0.4 to 1.0 mL/min is generally used.

Conclusion

The enzymatic synthesis of this compound offers a promising and sustainable alternative to traditional chemical methods. L-rhamnose isomerase has been established as a key biocatalyst for this transformation, with various pathways developed from different starting sugars. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols to aid researchers and drug development professionals in the practical application of these enzymatic methods. Further research in enzyme engineering to improve the catalytic efficiency and substrate specificity of L-rhamnose isomerase, as well as process optimization for large-scale production, will continue to advance the field and enhance the accessibility of this valuable rare sugar for pharmaceutical applications.

References

The Pivotal Role of L-Lyxose as a C'-2 Carbon Epimer of Xylose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Biochemical Significance, and Therapeutic Potential of L-Lyxose

This technical guide provides a comprehensive overview of this compound, a rare aldopentose sugar, with a particular focus on its stereochemical relationship with xylose and its emerging applications in biochemical research and drug development. This compound, the C'-2 epimer of L-xylose and the C'-4 epimer of D-ribose, presents unique biological properties that distinguish it from other pentoses, making it a molecule of significant interest for researchers, scientists, and professionals in the pharmaceutical industry. This document details the synthesis, purification, and analytical methodologies for this compound, alongside a thorough examination of its metabolic pathways and enzymatic interactions.

Physicochemical Properties of this compound

This compound is a monosaccharide with the chemical formula C₅H₁₀O₅.[1][2][3][4][5] Its distinct stereochemistry, differing from xylose at the second carbon atom, results in unique physical and chemical characteristics that are critical for its biological function and application. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
Synonyms L-(+)-Lyxose, L-Lyxopyranose
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.13 g/mol
CAS Number 1949-78-6
Appearance White crystalline powder
Melting Point 108-112 °C
Optical Rotation [α]D²⁰ = +13 ± 1° (c=4 in water)
Solubility Very soluble in water (586 g/L at 25°C)
Purity (typical) ≥ 99% (HPLC)

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of this compound.

Synthesis and Purification of this compound

The rarity of this compound in nature necessitates its synthesis for research and development purposes. Several synthetic routes have been established, often starting from more abundant sugars.

Synthesis of this compound from D-Ribose

A common synthetic route involves the epimerization of a readily available starting material like D-ribose. The general scheme for this synthesis is outlined below.

G cluster_workflow Synthesis Workflow D_Ribose D-Ribose Protection Protection of hydroxyl groups D_Ribose->Protection Oxidation Oxidation of C-2 hydroxyl Protection->Oxidation Reduction Stereoselective reduction of C-2 keto group Oxidation->Reduction Deprotection Deprotection Reduction->Deprotection L_Lyxose This compound Deprotection->L_Lyxose

Figure 1: Synthetic workflow for this compound from D-Ribose.

Detailed Experimental Protocol: Synthesis of this compound from D-Galactono-1,4-lactone

This protocol details a multi-step synthesis of this compound starting from D-galactono-1,4-lactone.

Step 1: Oxidation of D-Galactono-1,4-lactone to L-Lyxuronic Acid

  • Dissolve D-galactono-1,4-lactone in distilled water.

  • Add one molar equivalent of sodium periodate solution dropwise while maintaining the temperature at 20-25°C.

  • Stir the reaction mixture for 2-3 hours at room temperature.

  • Isolate the resulting methyl L-lyxuronate.

Step 2: Conversion to Methyl α-L-lyxofuranoside

  • Convert the methyl L-lyxuronate to methyl (methyl α-L-lyxofuranosid)uronate.

  • Reduce the product from the previous step using sodium borohydride in an appropriate solvent (e.g., ethanol).

  • The reduction yields methyl α-L-lyxofuranoside.

Step 3: Mild Acid Hydrolysis to this compound

  • Subject the methyl α-L-lyxofuranoside to mild acid hydrolysis (e.g., using a dilute solution of a strong acid like HCl).

  • Carefully monitor the reaction to prevent degradation of the final product.

  • Neutralize the reaction mixture and proceed with purification.

Purification and Analysis

Purification: this compound can be purified by crystallization from solvents such as propan-1-ol or ethanol.

Analysis: The purity and identity of this compound can be confirmed using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector. A chiral column, such as Chiralpak AD-H, can be used to separate L- and D-lyxose enantiomers.

Typical HPLC Conditions for this compound Analysis:

  • Column: Carbohydrate analysis column or a chiral column (e.g., Chiralpak AD-H).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25-35°C.

  • Detection: Refractive Index (RI).

Biological Role and Metabolic Pathways

This compound is a rare sugar that is not commonly found in nature. However, its metabolism has been studied in certain microorganisms, most notably in Escherichia coli.

Metabolism of this compound in Escherichia coli

Wild-type E. coli is unable to utilize this compound as a carbon source. However, mutant strains have been isolated that can grow on this compound by co-opting the L-rhamnose metabolic pathway. This metabolic adaptation involves the following key steps:

  • Transport: this compound enters the cell via the L-rhamnose permease.

  • Isomerization: L-rhamnose isomerase, an enzyme of the L-rhamnose pathway, catalyzes the conversion of this compound to L-xylulose.

  • Phosphorylation: In wild-type E. coli, L-rhamnulose kinase has a low affinity for L-xylulose. However, in adapted mutants, a mutated L-rhamnulose kinase efficiently phosphorylates L-xylulose to L-xylulose-1-phosphate. Alternatively, a cryptic gene encoding a specific L-xylulose kinase can be activated, which phosphorylates L-xylulose at the 5th position to form L-xylulose-5-phosphate.

  • Entry into Central Metabolism: L-xylulose-1-phosphate is then cleaved by rhamnulose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. L-xylulose-5-phosphate can enter the pentose phosphate pathway. DHAP enters glycolysis, and L-lactaldehyde is further metabolized.

G cluster_pathway This compound Metabolism in Mutant E. coli L_Lyxose This compound L_Xylulose L-Xylulose L_Lyxose->L_Xylulose L-Rhamnose Isomerase L_Xylulose_1P L-Xylulose-1-Phosphate L_Xylulose->L_Xylulose_1P Mutated L-Rhamnulose Kinase L_Xylulose_5P L-Xylulose-5-Phosphate L_Xylulose->L_Xylulose_5P Activated L-Xylulose Kinase DHAP DHAP L_Xylulose_1P->DHAP Rhamnulose-1-Phosphate Aldolase L_Lactaldehyde L-Lactaldehyde L_Xylulose_1P->L_Lactaldehyde Rhamnulose-1-Phosphate Aldolase Glycolysis Glycolysis DHAP->Glycolysis PPP Pentose Phosphate Pathway L_Xylulose_5P->PPP

Figure 2: this compound metabolic pathway in mutant E. coli.

Enzymology of this compound

Several enzymes have been identified that interact with this compound or its metabolic products. The kinetic parameters of these enzymes are crucial for understanding the efficiency of this compound metabolism and for potential biotechnological applications.

L-Rhamnose Isomerase

L-rhamnose isomerase (L-RhI) from various microorganisms has been shown to isomerize this compound to L-xylulose. The kinetic parameters for L-RhI from Pseudomonas stutzeri with this compound as a substrate are summarized in Table 2.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (U/mg)Reference
L-Rhamnose Isomerase (Pseudomonas stutzeri)L-Rhamnose11240
L-Rhamnose Isomerase (Pseudomonas stutzeri)This compound--

Table 2: Kinetic Parameters of L-Rhamnose Isomerase. Kinetic data for L-rhamnose isomerase with its primary substrate and the activity on this compound. (Note: Specific Km and Vmax values for this compound were not provided in the search results, but it is stated to be a substrate).

L-Xylulose Kinase

In mutant E. coli strains capable of growth on this compound, a cryptic gene encoding a highly specific L-xylulose kinase can be activated. This enzyme phosphorylates L-xylulose to L-xylulose-5-phosphate. The kinetic parameters of this activated kinase are presented in Table 3.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)Reference
Activated L-Xylulose Kinase (E. coli)L-Xylulose0.833

Table 3: Kinetic Parameters of Activated L-Xylulose Kinase. Kinetic data for the activated L-xylulose kinase from mutant E. coli.

D-Lyxose Isomerase

D-lyxose isomerase (LI) is another class of enzymes that can act on lyxose, catalyzing the reversible isomerization between D-lyxose and D-xylulose. While the primary substrate is D-lyxose, some isomerases exhibit broad substrate specificity. A detailed protocol for assaying D-lyxose isomerase activity is provided below.

Experimental Protocol: Assay for D-Lyxose Isomerase Activity

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5), 1 mM MnCl₂, and the enzyme preparation.

  • Substrate Addition: Initiate the reaction by adding D-lyxose to a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C) for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by placing the mixture on ice.

  • Quantification of Ketose: Quantify the amount of D-xylulose produced using the cysteine-carbazole method, measuring the absorbance at 560 nm.

  • Enzyme Activity Calculation: One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified assay conditions.

Applications in Drug Development and Research

The unique structure of this compound and its derivatives makes them valuable building blocks in the synthesis of biologically active molecules, particularly in the development of antiviral drugs.

Precursor for Antiviral Nucleoside Analogs

This compound serves as a chiral precursor for the synthesis of L-nucleoside analogs. These L-isomers of nucleosides have shown promising antiviral activity, for instance, against Human Cytomegalovirus (HCMV). The synthesis involves the condensation of a protected L-lyxofuranose derivative with a heterocyclic base. The resulting α-L-lyxofuranosyl nucleosides have demonstrated significant antiviral efficacy.

Role in Glycobiology

As a rare sugar, this compound and its derivatives are valuable tools in glycobiology for studying the specificity and function of carbohydrate-binding proteins, glycosyltransferases, and other enzymes involved in glycan metabolism. Deoxy-sugars, in general, are used as chemical probes to investigate glycosylation pathways.

Conclusion

This compound, as the C'-2 epimer of xylose, possesses a unique stereochemistry that imparts distinct biological and chemical properties. While rare in nature, its synthesis from more abundant sugars has enabled detailed investigation into its metabolism and potential applications. The elucidation of the this compound metabolic pathway in mutant E. coli highlights the adaptability of microbial metabolic networks. Furthermore, the kinetic characterization of enzymes that interact with this compound provides a foundation for its use in biocatalysis and synthetic biology. For drug development professionals, this compound represents a valuable chiral building block for the synthesis of novel antiviral nucleoside analogs. Continued research into the enzymology and biological roles of this compound is expected to uncover further applications in biotechnology and medicine.

References

The Structural Duality of L-Lyxose: An In-depth Guide to its Open-Chain and Cyclic Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Lyxose, a naturally occurring aldopentose sugar, plays a crucial role as a building block in the synthesis of various biologically active molecules and is a subject of interest in medicinal chemistry.[1][2][3] Its chemical versatility and potential therapeutic applications are intrinsically linked to its ability to exist in distinct structural forms: a linear open-chain aldehyde and a variety of cyclic hemiacetals.[4][5] This technical guide provides a comprehensive overview of the open-chain and cyclic forms of this compound, the dynamic equilibrium between them, and the experimental methodologies used for their characterization.

The Structural Isomers of this compound

In aqueous solution, this compound does not exist as a single entity but rather as a dynamic equilibrium of five distinct isomers: the open-chain aldehyde form and four cyclic forms. The cyclic forms are the result of an intramolecular reaction between the aldehyde group at C1 and one of the hydroxyl groups, leading to the formation of a more stable hemiacetal.

The Open-Chain Form

The open-chain form of this compound possesses a free aldehyde group at one end of its five-carbon backbone, making it a reducing sugar. This linear structure, while being the key to its reactivity in certain chemical syntheses, constitutes only a small fraction of the total this compound population in solution at any given time.

The Cyclic Forms: Pyranose and Furanose Rings

The vast majority of this compound molecules in solution adopt a cyclic structure, which can be either a six-membered ring, known as a pyranose form, or a five-membered ring, referred to as a furanose form. The formation of the pyranose ring involves the reaction of the C1 aldehyde with the hydroxyl group at C5, while the furanose ring is formed through the interaction with the hydroxyl group at C4.

Furthermore, the formation of the cyclic hemiacetal creates a new stereocenter at C1, the anomeric carbon. This gives rise to two distinct diastereomers for each ring form, designated as the α and β anomers. The orientation of the hydroxyl group on the anomeric carbon relative to the CH₂OH group (at C4 in the Fischer projection) determines the anomeric configuration.

The Equilibrium in Solution: Mutarotation

The spontaneous interconversion between the α and β anomers, through the open-chain form, is a phenomenon known as mutarotation . This dynamic equilibrium results in a characteristic change in the optical rotation of a freshly prepared solution of this compound until a stable value is reached. The equilibrium distribution of the different forms is influenced by factors such as solvent and temperature.

FormRing SizeAnomerPercentage at Equilibrium (in D₂O for D-Lyxose)
α-L-Lyxopyranose6-memberedα~66%
β-L-Lyxopyranose6-memberedβ~34%
L-Lyxofuranose5-memberedα and βTrace amounts
Open-chain--Trace amounts

Note: The data presented is for D-Lyxose and serves as an approximation for this compound.

Conformational Analysis of this compound Rings

The pyranose ring of this compound is not planar but adopts puckered conformations to minimize steric strain. The most stable conformations are the chair forms, designated as ¹C₄ and ⁴C₁. For D-lyxose, it has been shown that in the gas phase, the α-anomer exists as a mixture of both ⁴C₁ and ¹C₄ chairs, while the β-anomer exclusively adopts the ⁴C₁ conformation. In aqueous solution, the ¹C₄ chair of the α-anomer is the most populated.

The furanose ring also adopts non-planar envelope and twist conformations to alleviate steric interactions between substituents.

Experimental Protocols for Structural Characterization

The elucidation of the open-chain and cyclic structures of this compound and their equilibrium relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. For this compound, NMR is used to determine the ratio of different anomers in solution, identify their ring size (pyranose vs. furanose), and elucidate their preferred conformations.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, typically deuterium oxide (D₂O), to avoid interference from the solvent's protons.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to assign the signals to specific protons and carbons in the molecule.

  • Spectral Analysis:

    • Anomeric Ratio: The relative integrals of the anomeric proton (H1) signals in the ¹H NMR spectrum are used to quantify the ratio of the α and β anomers.

    • Ring Form Identification: The chemical shifts of the carbon atoms, particularly the anomeric carbon (C1), are indicative of the ring size. Pyranose forms typically have C1 chemical shifts in a different range compared to furanose forms.

    • Conformational Analysis: The magnitude of the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum provides information about the dihedral angles between them, which can be used to determine the preferred chair conformation of the pyranose ring.

X-ray Crystallography

Principle: X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its molecular structure in the solid state can be obtained.

Methodology:

  • Crystallization: Single crystals of a specific anomer of this compound are grown from a supersaturated solution. This is often the most challenging step.

  • X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The diffracted X-rays are detected, and their intensities are measured.

  • Structure Determination: The diffraction data is used to calculate an electron density map of the crystal. This map is then interpreted to build a three-dimensional model of the this compound molecule.

  • Structure Refinement: The initial model is refined against the experimental data to obtain the most accurate atomic coordinates and molecular geometry.

Visualizing the Equilibrium and Structures

The following diagrams illustrate the key relationships and structures discussed in this guide.

L_Lyxose_Equilibrium α-L-Lyxofuranose α-L-Lyxofuranose Open-Chain this compound Open-Chain this compound α-L-Lyxofuranose->Open-Chain this compound β-L-Lyxofuranose β-L-Lyxofuranose Open-Chain this compound->β-L-Lyxofuranose β-L-Lyxopyranose β-L-Lyxopyranose Open-Chain this compound->β-L-Lyxopyranose α-L-Lyxopyranose α-L-Lyxopyranose α-L-Lyxopyranose->Open-Chain this compound

Caption: Equilibrium between the open-chain and cyclic forms of this compound.

L_Lyxose_Structures cluster_open Open-Chain (Fischer Projection) cluster_pyranose Pyranose Forms (Haworth Projections) cluster_furanose Furanose Forms (Haworth Projections) Open CHO | H-C-OH | HO-C-H | H-C-OH | CH₂OH Alpha_Pyranose α-L-Lyxopyranose Beta_Pyranose β-L-Lyxopyranose Alpha_Furanose α-L-Lyxofuranose Beta_Furanose β-L-Lyxofuranose

Caption: Structural representations of this compound isomers.

Conclusion

The existence of this compound in both open-chain and cyclic forms, and the dynamic equilibrium between them, are fundamental to its chemical properties and biological activity. A thorough understanding of these structural aspects is paramount for researchers and professionals in drug development who utilize this compound as a chiral precursor or investigate its potential therapeutic roles. The application of advanced analytical techniques such as NMR spectroscopy and X-ray crystallography is indispensable for the detailed characterization of this important monosaccharide.

References

Methodological & Application

L-Lyxose: A Versatile Chiral Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Lyxose, a rare aldopentose sugar, has emerged as a valuable and versatile chiral precursor in the field of organic synthesis. Its unique stereochemical arrangement provides a readily available chiral pool for the construction of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of higher-carbon sugars, antiviral nucleosides, and iminosugars, highlighting its significance for researchers, scientists, and drug development professionals.

Application 1: Synthesis of L-glycero-D-manno-Heptose Derivatives

L-glycero-D-manno-heptose is a crucial component of the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria.[1][2] As such, synthetic routes to this heptose and its derivatives are of significant interest for the development of novel antibiotics and vaccines.[3][4] this compound serves as an excellent starting material for the stereocontrolled synthesis of these important targets.

Key Synthetic Strategies:

Two prominent methods for the elongation of this compound to the L-glycero-D-manno-heptose scaffold are the Indium-Mediated Acyloxyallylation (IMA) and strategies involving orthoester protection.

  • Indium-Mediated Acyloxyallylation (IMA): This method allows for the direct three-carbon elongation of unprotected this compound with good diastereoselectivity, favoring the desired lyxo-configuration.[1]

  • Orthoester-Based Differentiation: This strategy enables versatile and regioselective protection and functionalization of the heptose scaffold, which is crucial for the synthesis of complex oligosaccharides.

Quantitative Data Summary:
ProductStarting MaterialKey ReagentsNumber of StepsOverall YieldReference(s)
1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranoseThis compoundIndium, 3-Bromopropenyl pivalate, OsO₄, Ac₂O4~40%
Differentiated L-glycero-D-manno-heptose Scaffold (various derivatives)This compoundTrimethyl orthoacetate, TIPDSCl₂, Ac₂O460-81%
Experimental Protocols:

Protocol 1: Indium-Mediated Acyloxyallylation of this compound

This protocol describes the first key step in the synthesis of L-glycero-D-manno-heptose derivatives.

  • To a flame-dried Schlenk flask under an inert atmosphere, add indium powder (2.0 equiv).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add 3-bromopropenyl pivalate (3.0 equiv) to the vigorously stirred mixture.

  • After 15 minutes, remove the ice bath and stir for an additional 45 minutes at room temperature.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired octenitol.

Protocol 2: Orthoester-Based Protection and Differentiation of L-glycero-D-manno-Heptose Derivative

This protocol outlines the general steps for differentiating the hydroxyl groups of a heptose derivative obtained from this compound.

  • Start with the peracetylated L-glycero-D-manno-heptose derivative.

  • Introduce a thioglycoside at the anomeric center using standard conditions (e.g., thiocresol, BF₃·OEt₂).

  • Perform deacetylation under Zemplén conditions (catalytic NaOMe in MeOH).

  • React the resulting pentaol with trimethyl orthoacetate in the presence of a catalytic amount of acid (e.g., CSA) to form the 2,3,4-orthoester.

  • Selectively protect the primary hydroxyl groups (O-6 and O-7) using a bulky silyl group such as tetraisopropyldisiloxane-1,3-diyl (TIPDS) chloride.

  • The remaining free hydroxyl groups can then be selectively functionalized, followed by the regioselective opening of the orthoester and subsequent manipulation of the TIPDS group to achieve full differentiation of the heptose scaffold.

Experimental Workflow:

G cluster_0 Synthesis of L-glycero-D-manno-Heptose Derivative This compound This compound Octenitol Intermediate Octenitol Intermediate This compound->Octenitol Intermediate Indium-Mediated Acyloxyallylation Protected Heptose Protected Heptose Octenitol Intermediate->Protected Heptose Dihydroxylation & Protection Differentiated Heptose Differentiated Heptose Protected Heptose->Differentiated Heptose Orthoester Formation & Selective Protection Target Molecule Target Molecule Differentiated Heptose->Target Molecule Further Functionalization

Caption: Synthetic workflow from this compound to a differentiated L-glycero-D-manno-heptose derivative.

Application 2: Synthesis of Antiviral Nucleoside Analogues

This compound is a valuable precursor for the synthesis of nucleoside analogues with potential antiviral activity. The unnatural L-configuration of these nucleosides can impart unique biological properties, including resistance to metabolic degradation and specific targeting of viral enzymes.

Key Synthetic Strategy:

The primary approach involves the preparation of a protected L-lyxofuranosyl derivative, which is then condensed with a heterocyclic base. Further modifications can be introduced to the sugar moiety, such as the removal of the 5'-hydroxyl group to generate 5'-deoxy analogues.

Quantitative Data Summary:
ProductStarting MaterialKey ReagentsActivity (HCMV) IC₅₀ (µM)Reference
5'-Deoxy-α-L-lyxofuranosyl-2-chlorobenzimidazoleThis compoundAc₂O, HBr, 2-chloro-5,6-dichlorobenzimidazole0.2-0.4
5'-Deoxy-α-L-lyxofuranosyl-2-bromobenzimidazoleThis compoundAc₂O, HBr, 2-bromo-5,6-dichlorobenzimidazole0.2-0.4
Experimental Protocol:

Protocol 3: Synthesis of 5'-Deoxy-α-L-lyxofuranosyl Benzimidazole Analogues

  • Acetylation of this compound: Treat this compound with acetic anhydride in pyridine to obtain 1,2,3,5-tetra-O-acetyl-L-lyxofuranose.

  • Glycosyl Bromide Formation: React the peracetylated this compound with HBr in acetic acid to generate the corresponding glycosyl bromide.

  • Synthesis of 5-Deoxy-L-lyxofuranose derivative: Prepare the 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose from this compound through a multi-step sequence involving selective protection and deoxygenation.

  • Condensation: React the 5-deoxy-L-lyxofuranosyl acetate derivative with the desired substituted benzimidazole (e.g., 2-bromo-5,6-dichlorobenzimidazole) in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an anhydrous solvent like acetonitrile.

  • Deprotection: Remove the acetyl protecting groups using standard conditions, such as methanolic ammonia or sodium methoxide in methanol, to yield the final nucleoside analogue.

  • Purification: Purify the final product by column chromatography.

Logical Relationship Diagram:

G cluster_1 Antiviral Nucleoside Synthesis This compound This compound Protected L-Lyxofuranose Protected L-Lyxofuranose This compound->Protected L-Lyxofuranose Protection/ Functionalization Protected Nucleoside Protected Nucleoside Protected L-Lyxofuranose->Protected Nucleoside Condensation Heterocyclic Base Heterocyclic Base Heterocyclic Base->Protected Nucleoside Antiviral Nucleoside Analogue Antiviral Nucleoside Analogue Protected Nucleoside->Antiviral Nucleoside Analogue Deprotection

Caption: Logical relationship for the synthesis of antiviral nucleoside analogues from this compound.

Application 3: Synthesis of Iminosugars

Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have shown therapeutic potential for the treatment of various diseases, including viral infections, diabetes, and lysosomal storage disorders. This compound provides a chiral scaffold for the synthesis of L-iminosugar analogues.

Key Synthetic Strategy:

A common strategy involves the reductive amination of a suitably functionalized this compound derivative. This typically includes the introduction of an amino group at one terminus and an aldehyde at the other, followed by intramolecular cyclization.

Experimental Protocol:

Protocol 4: General Synthesis of a Piperidine Iminosugar from this compound

  • Selective Protection: Protect the hydroxyl groups of this compound, leaving the C-5 hydroxyl group free for subsequent oxidation.

  • Oxidation: Oxidize the primary hydroxyl group at C-5 to an aldehyde using, for example, Swern or Dess-Martin periodinane oxidation.

  • Introduction of Nitrogen: Convert the C-1 aldehyde to an oxime, which can then be reduced to a primary amine. Alternatively, perform a reductive amination at C-1.

  • Intramolecular Reductive Amination: Subject the resulting amino-aldehyde to intramolecular reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) to form the piperidine ring.

  • Deprotection: Remove the protecting groups to yield the final L-iminosugar.

Experimental Workflow:

G cluster_2 Iminosugar Synthesis This compound This compound Protected this compound Protected this compound This compound->Protected this compound Selective Protection Amino-aldehyde Intermediate Amino-aldehyde Intermediate Protected this compound->Amino-aldehyde Intermediate Oxidation & Amination Protected Iminosugar Protected Iminosugar Amino-aldehyde Intermediate->Protected Iminosugar Intramolecular Reductive Amination L-Iminosugar L-Iminosugar Protected Iminosugar->L-Iminosugar Deprotection

Caption: General workflow for the synthesis of an L-iminosugar from this compound.

Biological Significance and Signaling Pathways

As previously mentioned, L-glycero-D-manno-heptose is a key component of the lipopolysaccharide (LPS) of Gram-negative bacteria. LPS is a potent pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system, primarily through Toll-like receptor 4 (TLR4). The recognition of LPS by TLR4 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.

TLR4 Signaling Pathway:

The binding of LPS to the TLR4/MD-2 complex on the surface of immune cells, such as macrophages, initiates a signaling cascade that can proceed through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

  • MyD88-dependent pathway: This pathway leads to the early activation of NF-κB and the production of inflammatory cytokines like TNF-α and IL-6.

  • TRIF-dependent pathway: This pathway is activated upon endocytosis of the TLR4 complex and leads to the activation of IRF3 and the production of type I interferons.

G cluster_3 LPS-Induced TLR4 Signaling Pathway LPS (with L-glycero-D-manno-heptose) LPS (with L-glycero-D-manno-heptose) TLR4/MD-2 Complex TLR4/MD-2 Complex LPS (with L-glycero-D-manno-heptose)->TLR4/MD-2 Complex Binding MyD88 MyD88 TLR4/MD-2 Complex->MyD88 MyD88-dependent TRIF TRIF TLR4/MD-2 Complex->TRIF TRIF-dependent (endosomal) NF-κB Activation NF-κB Activation MyD88->NF-κB Activation IRF3 Activation IRF3 Activation TRIF->IRF3 Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Type I Interferons Type I Interferons IRF3 Activation->Type I Interferons

Caption: Simplified TLR4 signaling pathway initiated by LPS.

Conclusion

This compound is a powerful and underutilized chiral precursor in organic synthesis. Its unique stereochemistry provides an excellent starting point for the enantioselective synthesis of a variety of complex and biologically relevant molecules. The protocols and data presented herein demonstrate the utility of this compound in the synthesis of higher-carbon sugars, antiviral nucleosides, and iminosugars, and highlight the importance of its derivatives in understanding and potentially modulating key biological pathways. Further exploration of this compound as a chiral building block is warranted and holds significant promise for the future of drug discovery and development.

References

Application Notes and Protocols for the Analytical Determination of L-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lyxose, a rare monosaccharide, has garnered increasing interest in the fields of biotechnology and pharmaceutical sciences due to its potential biological activities. As a stereoisomer of D-Xylose, its accurate detection and quantification are crucial for research and development, quality control of raw materials, and formulation studies. This document provides detailed application notes and protocols for the analytical determination of this compound using various established methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and a conceptual framework for an Enzymatic Assay.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different analytical methods used for this compound detection and quantification. Please note that some of the data presented are based on the analysis of structurally similar monosaccharides and may require optimization and validation for this compound-specific applications.

Analytical MethodDetectorDerivatization RequiredLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
HPLC Refractive Index (RI)No~1-10 µg/mL~5-30 µg/mL>0.99Simple, robust, no derivatizationLower sensitivity, not suitable for gradient elution
GC-MS Mass Spectrometer (MS)Yes (e.g., Silylation)~0.1-1 µg/mL (Scan mode) ~0.01-0.1 µg/mL (SIM mode)~0.5-5 µg/mL (Scan mode) ~0.05-0.5 µg/mL (SIM mode)>0.99High sensitivity and selectivityDerivatization is mandatory and can be complex
Capillary Electrophoresis UV/VisNo (with borate complex)~1-10 µg/mL~5-50 µg/mL>0.98High resolution, low sample consumptionLower concentration sensitivity with UV detection
Capillary Electrophoresis Laser-Induced Fluorescence (LIF)Yes (Fluorescent tag)~1-100 nM~5-500 nM>0.99Extremely high sensitivityDerivatization required, potential for labeling bias
Enzymatic Assay Spectrophotometer/FluorometerNoAnalyte- and enzyme-dependentAnalyte- and enzyme-dependent>0.99High specificity, potential for high throughputSpecific enzyme for this compound may not be commercially available

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the quantification of this compound in relatively clean samples without the need for derivatization.

a. Principle: this compound is separated from other components in the sample on a carbohydrate-specific HPLC column. The concentration is determined by a refractive index detector, which measures the difference in the refractive index between the mobile phase and the eluting sample components.

b. Materials and Reagents:

  • This compound standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

c. Instrumentation:

  • HPLC system equipped with a degasser, pump, autosampler, column oven, and refractive index detector.

  • Carbohydrate analysis column (e.g., Amino column, 4.6 x 250 mm, 5 µm).[1]

d. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in deionized water to prepare a stock solution of 10 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 mg/mL to 5 mg/mL.

  • Dissolve the sample containing this compound in deionized water to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

e. HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C[1]

  • Injection Volume: 10 µL

  • Detector Temperature: 35 °C[1]

  • Run Time: 20 minutes

f. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

g. Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard B Dissolve in DI Water A->B C Prepare Calibration Curve Standards B->C D Prepare Sample Solution E Filter all Solutions (0.45 µm) D->E F Inject into HPLC System E->F G Separation on Carbohydrate Column F->G H Detection by RID G->H I Generate Calibration Curve H->I J Quantify this compound in Sample I->J

Caption: Workflow for this compound quantification by HPLC-RID.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity for this compound analysis, particularly in complex matrices, but requires a derivatization step.

a. Principle: this compound, a non-volatile sugar, is chemically modified (derivatized) to a volatile form. The derivatized this compound is then separated by gas chromatography and detected by a mass spectrometer. Quantification can be performed in either full scan mode or the more sensitive selected ion monitoring (SIM) mode.[3]

b. Materials and Reagents:

  • This compound standard (≥99% purity)

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Hexane (GC grade)

  • Internal Standard (e.g., Sorbitol)

c. Instrumentation:

  • GC-MS system with an autosampler

  • DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent

d. Derivatization Protocol:

  • Accurately prepare this compound standards and samples in a suitable solvent (e.g., water) and add the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Vortex and incubate at 60 °C for 45 minutes.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 60 °C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool to room temperature and transfer to a GC vial.

e. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 180 °C at 5 °C/min

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-600 for qualitative analysis and library matching.

    • SIM Mode: Monitor characteristic ions for this compound-TMS derivative for quantitative analysis (ions to be determined from the full scan mass spectrum of the standard).

f. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • For quantification, create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

g. Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Prepare Standards & Samples B Add Internal Standard A->B C Evaporate to Dryness B->C D Methoximation C->D E Silylation (TMS) D->E F Inject into GC-MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Identify Peak & Select Ions H->I J Generate Calibration Curve I->J K Quantify this compound J->K

Caption: Workflow for this compound quantification by GC-MS.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is suitable for the analysis of charged or chargeable molecules. For neutral sugars like this compound, complexation with borate ions is a common strategy to induce a charge for separation and direct UV detection. For higher sensitivity, derivatization with a fluorescent tag followed by LIF detection is employed.

a. Principle: In an alkaline borate buffer, this compound forms a charged complex that can migrate in an electric field. Separation from other components is achieved based on the charge-to-size ratio, and detection is performed using a UV detector, typically at a low wavelength (e.g., 195 nm).

b. Materials and Reagents:

  • This compound standard (≥99% purity)

  • Sodium tetraborate

  • Boric acid

  • Sodium hydroxide (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

c. Instrumentation:

  • Capillary Electrophoresis system with a UV/Vis detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

d. Sample Preparation:

  • Prepare standards and samples in deionized water as described for HPLC.

e. CE Conditions:

  • Background Electrolyte (BGE): 50 mM sodium tetraborate, pH 9.3

  • Capillary Conditioning: Rinse with 0.1 M NaOH, then water, then BGE.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Separation Voltage: 25 kV

  • Temperature: 25 °C

  • Detection: UV at 195 nm

f. Data Analysis:

  • Construct a calibration curve based on the peak area of the this compound-borate complex in the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

a. Principle: this compound is derivatized with a fluorescent label, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). The negatively charged APTS-labeled this compound is then separated by CE and detected with high sensitivity by a LIF detector.

b. Materials and Reagents:

  • This compound standard

  • APTS (8-aminopyrene-1,3,6-trisulfonic acid)

  • Sodium cyanoborohydride

  • Acetic acid

  • Background electrolyte components (e.g., appropriate buffer system)

c. Derivatization Protocol (Reductive Amination):

  • Mix a small volume of the this compound standard or sample with a solution of APTS in acetic acid.

  • Add a solution of sodium cyanoborohydride.

  • Incubate the mixture at an elevated temperature (e.g., 55 °C) for several hours.

  • Dilute the reaction mixture with water before injection.

d. CE-LIF Conditions:

  • BGE: Optimized for the separation of APTS-labeled sugars.

  • Capillary: Fused-silica capillary.

  • Injection: Electrokinetic injection.

  • Separation Voltage: Typically in the range of -15 to -25 kV (reversed polarity).

  • Temperature: 25 °C.

  • Detection: LIF with appropriate excitation and emission wavelengths for APTS (e.g., 488 nm excitation, 520 nm emission).

e. Data Analysis:

  • Similar to other methods, quantification is achieved by creating a calibration curve with derivatized this compound standards.

f. Workflow Diagram:

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis A Prepare Standards & Samples B Derivatization (optional for LIF) A->B C Inject into CE System B->C D Electrophoretic Separation C->D E Detection (UV or LIF) D->E F Generate Calibration Curve E->F G Quantify this compound F->G Enzymatic_Assay cluster_reaction Coupled Enzymatic Reaction cluster_detection Detection Lyxose This compound Enzyme1 This compound Oxidase Lyxose->Enzyme1 H2O2 Hydrogen Peroxide (H₂O₂) Enzyme1->H2O2 O₂ → H₂O Enzyme2 Peroxidase (HRP) H2O2->Enzyme2 Substrate Colorless Substrate Substrate->Enzyme2 Product Colored Product Enzyme2->Product Detection Measure Absorbance/ Fluorescence Product->Detection

References

Application Notes and Protocols for Utilizing L-Lyxose in Carbohydrate Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lyxose, a rare aldopentose sugar, is emerging as a valuable tool for investigating the complexities of carbohydrate metabolism. As a structural analog of other biologically active sugars, this compound offers unique opportunities to probe key metabolic pathways, including intestinal carbohydrate digestion and renal glucose reabsorption. Its potential as a non-caloric sweetener and a building block for therapeutic agents further underscores its importance in metabolic research and drug development. These application notes provide a comprehensive overview of the current understanding of this compound's metabolic effects, along with detailed protocols for its application in key experimental models.

Mechanisms of Action

This compound is understood to influence carbohydrate metabolism primarily through two key mechanisms: the inhibition of intestinal α-glucosidases and the potential for its derivatives to inhibit sodium-glucose cotransporters (SGLTs).

Inhibition of Sucrase-Isomaltase

This compound, similar to its epimer D-xylose and the related pentose L-arabinose, is hypothesized to act as an inhibitor of intestinal sucrase-isomaltase. This enzyme complex, located on the brush border of the small intestine, is responsible for the breakdown of sucrose into glucose and fructose, which are then absorbed into the bloodstream. By competitively inhibiting sucrase, this compound can delay the digestion of sucrose, thereby reducing the postprandial glycemic response. This makes it a valuable tool for studying the impact of delayed carbohydrate absorption on glucose homeostasis and insulin sensitivity.[1][2]

Inhibition of Sodium-Glucose Cotransporters (SGLTs)

Derivatives of L-xylose have been synthesized and shown to be effective inhibitors of SGLT2, a key protein responsible for glucose reabsorption in the kidneys. Given the structural similarities, this compound serves as a chiral starting material for the synthesis of novel SGLT2 inhibitors. These inhibitors block the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a reduction in blood glucose levels. Studying such this compound derivatives is crucial for the development of new therapeutic agents for type 2 diabetes.

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory effects of compounds structurally related to this compound. It is important to note that direct inhibitory constants for this compound are not widely reported, and the data for related compounds are provided as a reference for experimental design.

Table 1: Inhibitory Constants (Ki) of Related Sugars against Sucrase

CompoundEnzyme SourceInhibition TypeKi (mM)
L-ArabinoseRat Intestinal MucosaUncompetitive2.0
D-XyloseRat Intestinal MucosaPotent Inhibitor (Ki not specified)-

Data extrapolated from studies on L-arabinose and D-xylose to guide initial experimental concentrations for this compound.[2]

Table 2: Half-maximal Inhibitory Concentration (IC50) of a Representative SGLT2 Inhibitor

CompoundTransporterIC50 (nM)
DapagliflozinHuman SGLT21.1

This data for a known SGLT2 inhibitor provides a benchmark for assessing the potency of novel this compound-derived inhibitors.[3]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on carbohydrate metabolism. These protocols are based on established methodologies and should be optimized for specific experimental conditions.

Protocol 1: In Vitro Sucrase Activity Assay

Objective: To determine the inhibitory effect of this compound on sucrase activity.

Materials:

  • Rat intestinal acetone powder (source of sucrase)

  • This compound

  • Sucrose

  • Maleate buffer (0.1 M, pH 6.0)

  • Sodium hydroxide (NaOH)

  • Perchloric acid

  • Glucose oxidase-peroxidase reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Homogenize rat intestinal acetone powder in maleate buffer.

    • Centrifuge the homogenate and use the supernatant as the crude enzyme solution.

    • Determine the protein concentration of the enzyme solution using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of varying concentrations of this compound (e.g., 0.1 mM to 100 mM) or buffer (for control).

    • Add 50 µL of the crude enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 50 µL of sucrose solution (final concentration, e.g., 28 mM).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Glucose Measurement:

    • Stop the reaction by adding 50 µL of perchloric acid.

    • Neutralize the reaction with NaOH.

    • Add 100 µL of glucose oxidase-peroxidase reagent to each well.

    • Incubate at 37°C for 15-30 minutes.

    • Measure the absorbance at a wavelength appropriate for the chromogen used (e.g., 490 nm).

  • Data Analysis:

    • Calculate the percentage of sucrase inhibition for each this compound concentration compared to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both sucrose and this compound and analyze the data using Lineweaver-Burk or Dixon plots.[4]

Protocol 2: Cellular Glucose Uptake Assay

Objective: To assess the effect of this compound-derived compounds on glucose uptake in a cell-based model, particularly for screening SGLT2 inhibitors.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • 2-Deoxy-D-[³H]glucose (radiolabeled glucose analog)

  • This compound-derived test compound

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phloretin (a non-specific glucose transporter inhibitor)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS in 24-well plates until confluent.

  • Assay Preparation:

    • Wash the cells twice with KRH buffer.

    • Pre-incubate the cells for 20 minutes in KRH buffer containing the this compound-derived test compound at various concentrations or vehicle control. Include a control with phloretin to determine non-specific uptake.

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose and the test compound.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

  • Measurement:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (in the presence of phloretin) from all measurements.

    • Calculate the percentage of inhibition of glucose uptake for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vivo Oral Sucrose Tolerance Test (OSTT)

Objective: To evaluate the effect of this compound on postprandial blood glucose levels in an animal model.

Materials:

  • Sprague-Dawley rats or C57BL/6 mice

  • This compound

  • Sucrose

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the animals for at least one week.

    • Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose:

    • Measure the baseline blood glucose level (t=0) from the tail vein.

  • Administration of this compound and Sucrose:

    • Administer this compound (e.g., 100-500 mg/kg body weight) or vehicle (water) to the animals via oral gavage.

    • After a short interval (e.g., 15-30 minutes), administer a sucrose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring:

    • Measure blood glucose levels at various time points after the sucrose load (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the mean blood glucose concentrations over time for both the control and this compound-treated groups.

    • Calculate the area under the curve (AUC) for the glucose excursion for both groups.

    • Compare the peak glucose concentration and the AUC between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

Sucrase_Inhibition cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Sucrose Sucrose Sucrase Sucrase-Isomaltase Sucrose->Sucrase Digestion Glucose Glucose Sucrase->Glucose Hydrolysis Fructose Fructose Sucrase->Fructose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption (GLUT2) Fructose->Bloodstream Absorption (GLUT5) LLyxose This compound LLyxose->Sucrase Inhibition

Caption: this compound inhibits sucrase, reducing sucrose digestion and subsequent glucose absorption.

SGLT2_Inhibition_Pathway cluster_lumen Renal Tubule Lumen cluster_proximal_tubule_cell Proximal Tubule Cell GlomerularFiltrate Glomerular Filtrate (Glucose, Na+) SGLT2 SGLT2 GlomerularFiltrate->SGLT2 Reabsorption Urine Urine GlomerularFiltrate->Urine Increased Glucose Excretion Glucose_in_cell Glucose SGLT2->Glucose_in_cell GLUT2 GLUT2 Glucose_in_cell->GLUT2 Bloodstream Bloodstream GLUT2->Bloodstream LLyxose_Derivative This compound Derivative LLyxose_Derivative->SGLT2 Inhibition

Caption: this compound derivatives can inhibit SGLT2, blocking glucose reabsorption in the kidney.

Experimental_Workflow_OSTT start Start: Fasted Animal Model baseline Measure Baseline Blood Glucose (t=0) start->baseline gavage Oral Gavage baseline->gavage control_group Control Group (Vehicle) gavage->control_group test_group Test Group (this compound) gavage->test_group sucrose_load Oral Sucrose Load control_group->sucrose_load test_group->sucrose_load monitoring Monitor Blood Glucose (15, 30, 60, 90, 120 min) sucrose_load->monitoring data_analysis Data Analysis (AUC, Peak Glucose) monitoring->data_analysis end End: Assess Glycemic Response data_analysis->end

Caption: Workflow for an in vivo Oral Sucrose Tolerance Test (OSTT) to evaluate this compound.

References

Application Notes and Protocols: L-Lyxose as a Substrate for L-Rhamnose Isomerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Rhamnose isomerase (L-RI, EC 5.3.1.14) is a versatile enzyme that catalyzes the reversible isomerization of various aldose and ketose sugars.[1][2] While its primary role in microbial metabolism is the conversion of L-rhamnose to L-rhamnulose, its broad substrate specificity has garnered significant attention for the biotechnological production of rare sugars.[1][2][3] Among these rare sugars, L-lyxose is of particular interest due to its potential applications in the food and pharmaceutical industries. This document provides detailed application notes and protocols for utilizing L-rhamnose isomerase to catalyze the isomerization of this compound to L-xylulose, a key intermediate in various metabolic pathways.

L-Rhamnose isomerases from various microorganisms, including Escherichia coli, Pseudomonas stutzeri, and Bacillus subtilis, have demonstrated activity towards this compound. The enzyme facilitates the conversion of this compound to L-xylulose, and this reaction is a critical step in the metabolism of this compound in certain mutant strains of E. coli. Understanding the kinetic properties and optimal reaction conditions for this bioconversion is essential for developing efficient enzymatic processes for rare sugar production.

Data Presentation

Table 1: Kinetic Parameters of L-Rhamnose Isomerases with this compound as a Substrate
Enzyme SourceKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp. (°C)Metal Cofactor
Bacillus subtilis---1,0138.060-
Pseudomonas stutzeri-------
Escherichia coli-------

Data will be populated as more specific quantitative values are found in literature. The catalytic efficiency (kcat/Km) for the recombinant L-rhamnose isomerase from Bacillus subtilis with this compound was reported to be 1,013 M/sec.

Table 2: Conversion Efficiency of this compound to L-Xylulose
Enzyme SourceInitial Substrate Conc.Product Conc.Conversion Ratio (%)Reaction Time
Immobilized Pseudomonas stutzeri L-RI19.2 g/L L-xylulose4.06 g/L this compound21-

Note: The reverse reaction from L-xylulose to this compound and L-xylose has been reported. The final equilibrium between L-xylulose, L-xylose, and this compound was 53:26:21 using immobilized L-rhamnose isomerase from Pseudomonas stutzeri.

Mandatory Visualizations

Enzymatic_Conversion cluster_reaction Enzymatic Reaction L_Lyxose This compound L_Xylulose L-Xylulose L_Lyxose->L_Xylulose Isomerization L_RI L-Rhamnose Isomerase

Caption: Enzymatic isomerization of this compound to L-Xylulose.

Experimental_Workflow start Start enzyme_prep Prepare L-Rhamnose Isomerase Solution start->enzyme_prep substrate_prep Prepare this compound Substrate Solution start->substrate_prep reaction_setup Set up Reaction Mixture (Enzyme + Substrate + Buffer) enzyme_prep->reaction_setup substrate_prep->reaction_setup incubation Incubate at Optimal Temperature and pH reaction_setup->incubation reaction_termination Terminate Reaction (e.g., Heat Inactivation) incubation->reaction_termination analysis Analyze Product Formation (HPLC or Colorimetric Assay) reaction_termination->analysis data_analysis Calculate Kinetic Parameters and Conversion Efficiency analysis->data_analysis end End data_analysis->end

References

Microbial Bioconversion: A Detailed Guide to L-Lyxose Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

L-lyxose, a rare monosaccharide, holds significant promise in the pharmaceutical industry as a key intermediate in the synthesis of various bioactive compounds and antiviral nucleoside analogs. Traditional chemical synthesis of this compound is often complex and expensive. Microbial bioconversion presents a more sustainable and cost-effective alternative. This document provides detailed application notes and experimental protocols for the production of this compound through two primary microbial bioconversion routes: from ribitol and xylitol.

The bioconversion from ribitol involves a two-step process. First, the microbial oxidation of ribitol to L-ribulose is carried out using whole cells of Acetobacter aceti. This is followed by a multi-enzyme isomerization of L-ribulose to this compound, utilizing L-rhamnose isomerase and D-tagatose 3-epimerase.

The pathway starting from xylitol utilizes Alcaligenes 701B to convert xylitol into L-xylulose. Subsequently, immobilized L-rhamnose isomerase is employed to catalyze the isomerization of L-xylulose into a mixture containing this compound.

These methods offer efficient and specific routes to this compound, leveraging the catalytic power of microorganisms and their enzymes. The following sections provide a comprehensive overview of the quantitative data from these processes, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Data Presentation

This compound Production from Ribitol
ParameterValueReference
Microorganism Acetobacter aceti IFO 3281[1]
Substrate Ribitol[1]
Intermediate L-Ribulose[1]
Enzymes L-Rhamnose Isomerase, D-Tagatose 3-Epimerase[1]
Initial Ribitol Concentration 10.0 g[1]
Final this compound Recovered ~5.0 g
Overall Yield ~50% (from ribitol)
Yield from L-Ribulose ~60%
This compound Production from Xylitol
ParameterValueReference
Microorganism Alcaligenes 701B
Substrate Xylitol
Intermediate L-Xylulose
Enzyme Immobilized L-Rhamnose Isomerase
L-Xylulose Yield from Xylitol 34%
Final Equilibrium Ratio L-Xylulose : L-Xylose : this compound = 53 : 26 : 21

Experimental Protocols

Protocol 1: this compound Production from Ribitol

This protocol details the two-stage conversion of ribitol to this compound, involving microbial oxidation followed by enzymatic isomerization.

1. Microbial Oxidation of Ribitol to L-Ribulose

  • Microorganism: Acetobacter aceti IFO 3281

  • Cultivation Medium (per liter):

    • Yeast extract: 3.0 g

    • Polypepton: 5.0 g

    • Glycerol: 10.0 g

    • (NH₄)₂SO₄: 0.26 g

    • KH₂PO₄: 0.24 g

    • K₂HPO₄: 0.56 g

    • MgSO₄·7H₂O: trace amount

    • Adjust pH to 7.0

  • Cultivation Conditions:

    • Inoculate a single colony of A. aceti IFO 3281 into 5 mL of the cultivation medium in a test tube.

    • Incubate at 30°C for 48 hours with continuous shaking.

    • For larger scale cultivation, use the tube culture to inoculate a larger volume of medium in a flask or fermenter and incubate under the same conditions.

  • Cell Harvesting and Washing:

    • After 48 hours, harvest the cells by centrifugation.

    • Wash the cell pellet twice with 0.05 M sodium phosphate buffer (pH 7.0).

  • Bioconversion Reaction:

    • Resuspend the washed cells in 0.05 M sodium phosphate buffer (pH 7.0) containing 10% (w/v) ribitol. The cell concentration should be adjusted to an absorbance of 20 at 600 nm.

    • Incubate the reaction mixture at 30°C with shaking for 48 hours.

    • Monitor the conversion of ribitol to L-ribulose using the cysteine-carbazole method or HPLC.

2. Enzymatic Isomerization of L-Ribulose to this compound

  • Enzymes:

    • Immobilized L-Rhamnose Isomerase (L-RI) from Pseudomonas sp. strain LL172

    • Immobilized D-Tagatose 3-Epimerase (D-TE) from recombinant Escherichia coli JM105

  • Immobilization of Enzymes (General Protocol):

    • Note: The specific protocol for immobilization on chitopearls was not detailed in the search results. A general approach is provided.

    • Activate the support material (e.g., chitopearls) according to the manufacturer's instructions.

    • Couple the purified L-rhamnose isomerase and D-tagatose 3-epimerase to the activated support.

    • Wash the immobilized enzymes to remove any unbound protein.

  • Isomerization Reaction:

    • Prepare a reaction mixture containing the L-ribulose solution obtained from the microbial oxidation step.

    • Add the immobilized L-rhamnose isomerase and immobilized D-tagatose 3-epimerase to the L-ribulose solution.

    • Incubate the reaction mixture under optimal conditions for the enzymes (typically around 30-40°C and neutral to slightly alkaline pH).

    • Monitor the formation of this compound by HPLC. The reaction is allowed to proceed until equilibrium is reached, which results in a mixture of L-ribulose, L-xylulose, and this compound.

3. Purification of this compound

  • After the enzymatic reaction, remove the immobilized enzymes by filtration.

  • To simplify the purification process, selectively degrade the residual ketoses (L-ribulose and L-xylulose) using a microorganism such as Pseudomonas sp. 172a.

  • Following the degradation of ketoses, purify the this compound from the remaining solution using preparative chromatography, such as column chromatography with a suitable resin.

  • Crystallize the purified this compound from a concentrated solution.

  • Confirm the identity and purity of the this compound crystals using HPLC, NMR, and optical rotation measurements.

Protocol 2: this compound Production from Xylitol

This protocol outlines the bioconversion of xylitol to this compound using Alcaligenes 701B and immobilized L-rhamnose isomerase.

1. Microbial Conversion of Xylitol to L-Xylulose

  • Microorganism: Alcaligenes 701B

  • Cultivation and Bioconversion:

    • Cultivate Alcaligenes 701B in a suitable medium containing D-xylose for biomass growth.

    • Once sufficient biomass is achieved, transfer the cells to a conversion medium containing xylitol as the primary carbon source. Alcaligenes 701B utilizes xylitol for the production of L-xylulose.

    • The conversion is typically carried out in a bioreactor to control parameters such as pH and aeration. A yield of 34% L-xylulose from xylitol has been reported in a bioreactor setting.

2. Enzymatic Isomerization of L-Xylulose to this compound

  • Enzyme: Immobilized L-Rhamnose Isomerase from Pseudomonas stutzeri

  • Isomerization Reaction:

    • Separate the L-xylulose-containing broth from the Alcaligenes 701B cells.

    • Pass the L-xylulose solution through a column packed with immobilized L-rhamnose isomerase.

    • The isomerization reaction will result in an equilibrium mixture of L-xylulose, L-xylose, and this compound in a ratio of approximately 53:26:21.

3. Purification of this compound

  • The purification of this compound from the resulting mixture of L-xylulose, L-xylose, and this compound requires chromatographic separation techniques.

  • Preparative HPLC with a suitable column (e.g., an anion-exchange or a specific carbohydrate column) can be employed to separate the different pentose isomers.

  • Collect the fractions containing this compound and concentrate the solution.

  • Crystallize the this compound from the concentrated solution.

Protocol 3: Recombinant Enzyme Production

Expression and Purification of Recombinant L-Rhamnose Isomerase from Pseudomonas stutzeri

  • Gene Cloning and Expression Vector:

    • Clone the L-rhamnose isomerase gene from P. stutzeri into an expression vector (e.g., pQE60) and transform it into a suitable E. coli expression strain (e.g., JM109).

  • Cultivation and Induction:

    • Cultivate the recombinant E. coli in a rich medium (e.g., Super Broth) with the appropriate antibiotic at 37°C.

    • Induce gene expression with IPTG (e.g., 1 mM) when the culture reaches an OD₆₀₀ of 0.7.

    • Continue incubation for another 4 hours to allow for protein expression.

  • Cell Lysis and Crude Extract Preparation:

    • Harvest the cells by centrifugation and resuspend them in a suitable buffer.

    • Lyse the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to obtain the crude cell extract.

  • Purification:

    • Purify the recombinant L-rhamnose isomerase from the crude extract using a series of chromatography steps, which may include anion exchange, hydrophobic interaction, and gel filtration chromatography.

    • Monitor the purity of the enzyme at each step using SDS-PAGE.

Protocol 4: Analytical Methods

Quantification of Sugars by HPLC

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Hitachi HPLC column GL-611 or Aminex HPX-87 series).

  • Mobile Phase: A dilute solution of NaOH (e.g., 10⁻⁴ M) or sulfuric acid (e.g., 0.01 N).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 60-75°C.

  • Procedure:

    • Prepare standard solutions of this compound, L-xylulose, L-xylose, ribitol, and other relevant sugars.

    • Prepare samples from the bioconversion reaction at different time points, ensuring they are appropriately diluted and filtered.

    • Inject the standards and samples into the HPLC system.

    • Identify and quantify the sugars based on their retention times and peak areas compared to the standard curves.

Visualizations

L_Lyxose_Production_from_Ribitol cluster_microbial Microbial Oxidation cluster_enzymatic Enzymatic Isomerization Ribitol Ribitol A_aceti Acetobacter aceti IFO 3281 (Whole Cells) Ribitol->A_aceti L_Ribulose L-Ribulose A_aceti->L_Ribulose Oxidation DTE D-Tagatose 3-Epimerase L_Ribulose->DTE L_Xylulose L-Xylulose LRI L-Rhamnose Isomerase L_Xylulose->LRI L_Lyxose This compound DTE->L_Xylulose Epimerization LRI->L_Lyxose Isomerization

Bioconversion pathway of this compound from ribitol.

L_Lyxose_Production_from_Xylitol cluster_microbial Microbial Conversion cluster_enzymatic Enzymatic Isomerization Xylitol Xylitol A_701B Alcaligenes 701B Xylitol->A_701B L_Xylulose L-Xylulose A_701B->L_Xylulose Oxidation Immobilized_LRI Immobilized L-Rhamnose Isomerase L_Xylulose->Immobilized_LRI L_Xylose L-Xylose L_Lyxose This compound Immobilized_LRI->L_Xylose Immobilized_LRI->L_Lyxose Experimental_Workflow_Ribitol cluster_cultivation Microbial Stage cluster_enzymatic_stage Enzymatic Stage cluster_purification Downstream Processing Cultivation Cultivation of Acetobacter aceti IFO 3281 Harvesting Cell Harvesting and Washing Cultivation->Harvesting Bioconversion1 Bioconversion: Ribitol → L-Ribulose Harvesting->Bioconversion1 Isomerization Enzymatic Isomerization: L-Ribulose → this compound Bioconversion1->Isomerization Enzyme_Prod Production & Immobilization of L-RI and D-TE Enzyme_Prod->Isomerization Ketose_Deg Degradation of Residual Ketoses Isomerization->Ketose_Deg Purification Chromatographic Purification Ketose_Deg->Purification Crystallization Crystallization Purification->Crystallization

References

Application of L-Lyxose in the Synthesis of Nucleoside Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lyxose, a rare L-pentose sugar, serves as a valuable chiral precursor in the stereoselective synthesis of a diverse range of nucleoside analogs. The unique stereochemistry of this compound allows for the construction of unnatural L-nucleosides, which often exhibit significant biological activities, including antiviral and antitumor properties. These L-enantiomers are frequently less susceptible to degradation by cellular enzymes, leading to improved pharmacokinetic profiles compared to their D-counterparts. This document provides detailed application notes and experimental protocols for the synthesis of nucleoside analogs utilizing this compound as a key starting material.

Key Synthetic Intermediate: 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose

The synthesis of many this compound-derived nucleoside analogs commences with the preparation of the per-acetylated furanose form, 1,2,3,5-tetra-O-acetyl-L-lyxofuranose. This intermediate is a versatile glycosyl donor for coupling with various nucleobases.

Experimental Protocol: Synthesis of 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose

This protocol describes the conversion of this compound to its per-acetylated furanose form.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Concentrated Sulfuric Acid

  • Sodium acetate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Diisopropyl ether

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Acetylation: To a cooled (0 °C) and stirred solution of this compound in a mixture of acetic anhydride and pyridine, add a catalytic amount of concentrated sulfuric acid dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1.5 hours.[1]

  • The reaction is then cooled again to 0 °C in an ice bath.

  • Work-up: Slowly add sodium acetate to the reaction mixture, followed by ethyl acetate and saturated sodium bicarbonate solution to neutralize the acid.[1]

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1,2,3,5-tetra-O-acetyl-L-lyxofuranose by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product as a mixture of α- and β-anomers.[1]

Synthesis of α-L-Lyxofuranosyl Nucleoside Analogs

This section details the synthesis of α-L-lyxofuranosyl benzimidazole nucleosides, which have demonstrated notable antiviral activity, particularly against human cytomegalovirus (HCMV).

Experimental Workflow: Synthesis of α-L-Lyxofuranosyl Benzimidazole Analogs

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_synthesis Synthesis Steps cluster_product Final Product This compound This compound Acetylation Acetylation This compound->Acetylation 2,5,6-Trichlorobenzimidazole 2,5,6-Trichlorobenzimidazole Glycosylation Glycosylation 2,5,6-Trichlorobenzimidazole->Glycosylation 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose->Glycosylation Acetylation->1,2,3,5-Tetra-O-acetyl-L-lyxofuranose Deprotection Deprotection Glycosylation->Deprotection α-L-Lyxofuranosyl Benzimidazole Analog α-L-Lyxofuranosyl Benzimidazole Analog Deprotection->α-L-Lyxofuranosyl Benzimidazole Analog

Caption: General workflow for the synthesis of α-L-lyxofuranosyl benzimidazole analogs from this compound.

Experimental Protocol: Glycosylation and Deprotection

This protocol outlines the coupling of the acetylated this compound with a benzimidazole derivative and subsequent deprotection.

Materials:

  • 1,2,3,5-Tetra-O-acetyl-L-lyxofuranose

  • 2,5,6-Trichlorobenzimidazole

  • Lewis acid catalyst (e.g., SnCl₄)

  • Anhydrous solvent (e.g., acetonitrile)

  • Methanolic ammonia or sodium methoxide in methanol

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • Glycosylation: Dissolve 1,2,3,5-tetra-O-acetyl-L-lyxofuranose and 2,5,6-trichlorobenzimidazole in an anhydrous solvent under an inert atmosphere.

  • Add a Lewis acid catalyst (e.g., SnCl₄) dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up: Quench the reaction and partition the mixture between an organic solvent and water. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting protected nucleoside by silica gel column chromatography.

  • Deprotection: Dissolve the purified protected nucleoside in methanolic ammonia or a solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction mixture, concentrate it, and purify the final α-L-lyxofuranosyl benzimidazole analog by column chromatography or recrystallization.[2]

Synthesis of 5-Deoxy-L-lyxofuranosyl Nucleoside Analogs

The synthesis of 5-deoxy nucleoside analogs involves the preparation of a 5-deoxy-L-lyxofuranosyl donor, which is then coupled with the desired nucleobase. These analogs have also shown potent antiviral activity.

Experimental Protocol: Synthesis of 5-Deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose

This protocol describes a general route to a 5-deoxy-L-lyxofuranose intermediate.

Materials:

  • Methyl 2,3-O-isopropylidene-α-L-lyxofuranoside (prepared from this compound)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous solvent (e.g., THF)

  • Acetic anhydride

  • Sulfuric acid (catalytic amount)

Procedure:

  • Tosylation: React methyl 2,3-O-isopropylidene-α-L-lyxofuranoside with p-toluenesulfonyl chloride in pyridine to selectively tosylate the primary 5-hydroxyl group.

  • Reduction: Reduce the resulting 5-O-tosyl derivative with a suitable reducing agent like LiAlH₄ in an anhydrous solvent to remove the tosyl group and generate the 5-deoxy compound.

  • Hydrolysis and Acetylation: Hydrolyze the isopropylidene and methyl glycoside groups under acidic conditions, followed by acetylation with acetic anhydride and a catalytic amount of sulfuric acid to yield 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose.

  • Purification: Purify the final product by silica gel column chromatography.

This 5-deoxy sugar donor can then be used in glycosylation reactions similar to the one described for the per-acetylated L-lyxofuranose.

Quantitative Data Summary

The following tables summarize the reported yields for key synthetic steps and the biological activity of selected this compound-derived nucleoside analogs.

Table 1: Synthesis Yields

StepStarting MaterialProductYield (%)Reference
Acetylation of this compoundThis compound1,2,3,5-Tetra-O-acetyl-L-lyxofuranose~73%
Glycosylation of acetylated this compound with 2,5,6-trichlorobenzimidazole1,2,3,5-Tetra-O-acetyl-L-lyxofuranoseProtected α-L-lyxofuranosyl benzimidazoleVaries
Deprotection of acetylated nucleosideProtected α-L-lyxofuranosyl benzimidazoleα-L-Lyxofuranosyl benzimidazole analogVaries
Conversion of L-lyxo lactone to D-ribo lactone4'-C-aryl-L-lyxo-lactone4'-C-aryl-D-ribo-lactone89%

Table 2: Antiviral Activity of α-L-Lyxofuranosyl and 5-Deoxy-α-L-lyxofuranosyl Benzimidazole Analogs against Human Cytomegalovirus (HCMV)

CompoundR Group at C2 of BenzimidazoleIC₅₀ (µM) - Plaque AssayIC₉₀ (µM) - Yield Reduction Assay
α-L-Lyxofuranosyl Analogs
1-(α-L-Lyxofuranosyl)-2,5,6-trichlorobenzimidazoleCl0.42
1-(α-L-Lyxofuranosyl)-2-bromo-5,6-dichlorobenzimidazoleBr0.20.2
5-Deoxy-α-L-lyxofuranosyl Analogs
1-(5-Deoxy-α-L-lyxofuranosyl)-2,5,6-trichlorobenzimidazoleCl0.42
1-(5-Deoxy-α-L-lyxofuranosyl)-2-bromo-5,6-dichlorobenzimidazoleBr0.20.2
1-(5-Deoxy-α-L-lyxofuranosyl)-2-(cyclopropylamino)-5,6-dichlorobenzimidazoleCyclopropylamino6017
1-(5-Deoxy-α-L-lyxofuranosyl)-2-(isopropylamino)-5,6-dichlorobenzimidazoleIsopropylamino100100

Mechanism of Action and Signaling Pathways

Nucleoside analogs typically exert their biological effects by interfering with nucleic acid synthesis. After entering the cell, they are phosphorylated to their triphosphate form by cellular kinases. These triphosphates can then act as competitive inhibitors or alternative substrates for viral or cellular polymerases, leading to chain termination or the incorporation of a modified nucleotide into the growing DNA or RNA strand. This incorporation can disrupt the normal function of the nucleic acid.

SignalingPathway cluster_cell Host Cell cluster_virus Viral Replication L-Lyxose_Analog This compound Nucleoside Analog Analog_MP Analog Monophosphate L-Lyxose_Analog->Analog_MP Cellular Kinases Analog_DP Analog Diphosphate Analog_MP->Analog_DP Cellular Kinases Analog_TP Analog Triphosphate Analog_DP->Analog_TP Cellular Kinases Viral_Polymerase Viral Polymerase (e.g., DNA Polymerase) Analog_TP->Viral_Polymerase Inhibition / Incorporation Chain_Termination DNA/RNA Chain Termination Viral_Polymerase->Chain_Termination

Caption: General mechanism of action for antiviral nucleoside analogs.

Conclusion

This compound is a powerful and versatile chiral starting material for the synthesis of novel L-nucleoside analogs with potential therapeutic applications. The protocols outlined in this document provide a foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds. The unique structural features of this compound-derived nucleosides continue to make them attractive targets for the development of new antiviral and anticancer agents.

References

Application Notes and Protocols: L-Lyxose as a Versatile Building Block for Complex Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of L-lyxose, a rare pentose sugar, as a key building block in the synthesis of complex oligosaccharides. The unique stereochemistry of this compound offers novel structural motifs for the development of therapeutics, functional foods, and advanced biomaterials. This document outlines both chemical and enzymatic strategies for the incorporation of this compound into larger glycan structures, providing researchers with the necessary information to explore its potential in their respective fields.

Introduction

This compound is a C'-2 epimer of L-xylose and exists as a rare sugar in nature. Its distinct stereochemical configuration makes it an attractive chiral building block for the synthesis of bioactive molecules, including complex oligosaccharides and their conjugates. The presence of this compound in a glycan structure can significantly influence its three-dimensional conformation and its interaction with biological receptors, making it a valuable tool for modulating biological activity. Applications of this compound are found in drug development, particularly in the creation of novel antibiotics and other therapeutic agents.[1]

Chemical Synthesis of this compound-Containing Oligosaccharides

Chemical glycosylation provides a robust and versatile approach for the synthesis of oligosaccharides containing this compound. This method allows for precise control over the stereochemistry and regiochemistry of the glycosidic linkage. A key strategy involves the preparation of an activated this compound donor, such as a glycosyl trichloroacetimidate, which can then be coupled with a suitable glycosyl acceptor.

Featured Application: Stereoselective Synthesis of β-D-Glucopyranosyl α-L-Lyxopyranoside

A notable example of the chemical synthesis of an this compound-containing disaccharide is the preparation of β-D-Glcp-(1↔1)-α-L-Lyxp, a proposed biosynthetic precursor of the FG ring system of the antibiotic avilamycin.[1][2] This synthesis highlights the utility of a protected L-lyxopyranosyl trichloroacetimidate as an effective glycosyl donor.

Experimental Workflow:

cluster_0 Preparation of this compound Donor cluster_1 Glycosylation Reaction cluster_2 Deprotection and Purification A This compound B Protection of Hydroxyl Groups (e.g., Acetylation) A->B C Formation of Hemiacetal B->C D Activation with Trichloroacetonitrile (Formation of Trichloroacetimidate) C->D F Coupling of Donor and Acceptor (TMSOTf catalyst) D->F E Protected Glucose Acceptor E->F G Protected Disaccharide F->G H Removal of Protecting Groups G->H I Purification (e.g., Chromatography) H->I J Final Product: β-D-Glcp-(1↔1)-α-L-Lyxp I->J

Caption: Chemical synthesis workflow for a this compound-containing disaccharide.

Quantitative Data Summary:

The stereoselective synthesis of β-D-Glcp-(1↔1)-α-L-Lyxp and its 2-azido-2-deoxy analog demonstrates the efficiency of using an L-lyxopyranosyl donor. The following table summarizes the key quantitative data from the synthesis.[1]

Glycosyl DonorGlycosyl AcceptorProductYield (%)Anomeric Ratio (β,α' : β,β')
2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate2,3,4,6-tetra-O-acetyl-D-glucopyranoseβ-D-Glcp-(1↔1)-α/β-L-Lyxp5010:1
2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranose2-azido-2-deoxy-β-D-Glcp-(1↔1)-α-L-Lyxp72single isomer (β,α')

Detailed Experimental Protocol: Synthesis of β-D-Glcp-(1↔1)-α-L-Lyxp

This protocol is adapted from the work of Schmidt and Wittmann (2008).[1]

Materials:

  • 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate (this compound donor)

  • 2,3,4,6-tetra-O-acetyl-D-glucopyranose (glucose acceptor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), freshly distilled

  • Molecular sieves (4 Å)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Preparation of Reactants:

    • Dry the this compound donor and glucose acceptor under high vacuum for several hours before use.

    • Activate molecular sieves by heating at 300°C under vacuum for 4 hours.

  • Glycosylation Reaction:

    • Dissolve the this compound donor (1 equivalent) and glucose acceptor (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Add activated 4 Å molecular sieves to the solution and stir for 30 minutes at room temperature.

    • Cool the reaction mixture to -40°C.

    • Add a solution of TMSOTf (0.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Quench the reaction by adding a few drops of triethylamine.

    • Allow the mixture to warm to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the molecular sieves, and wash the pad with DCM.

    • Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the protected disaccharide.

  • Deprotection:

    • The acetyl protecting groups can be removed using standard Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final deprotected disaccharide.

    • Neutralize the reaction with an acidic resin, filter, and concentrate to obtain the pure β-D-Glcp-(1↔1)-α-L-Lyxp.

Enzymatic Synthesis of this compound-Containing Oligosaccharides

Enzymatic methods offer a green and highly selective alternative for the synthesis of oligosaccharides. Glycosyltransferases and glycosidases are the two main classes of enzymes employed for this purpose. While specific glycosyltransferases for this compound are not yet commercially available, the transglycosylation activity of certain glycosidases can be harnessed to incorporate this compound into glycan chains.

Application: Glycosidase-Catalyzed Transglycosylation

Glycosidases, which normally hydrolyze glycosidic bonds, can be used in a reverse or transglycosylation mode under specific reaction conditions (e.g., high substrate concentration, low water activity). Some β-glucosidases have been shown to transfer glycosyl moieties to various acceptor molecules, including L-xylose. This suggests the potential for using this compound as an acceptor in similar reactions.

Logical Workflow for Exploring this compound as an Acceptor:

A Select Glycosidase (e.g., β-glucosidase from Aspergillus niger) D Reaction Setup: - High substrate concentration - Low water activity - Buffer at optimal pH A->D B Choose Glycosyl Donor (e.g., p-nitrophenyl-β-D-glucopyranoside) B->D C This compound as Acceptor C->D E Incubation D->E F Reaction Monitoring (TLC, HPLC) E->F G Product Isolation and Characterization (Chromatography, NMR, MS) F->G

Caption: Workflow for glycosidase-catalyzed synthesis with this compound.

Proposed Experimental Protocol: β-Glucosidase-Catalyzed Synthesis of a Glucosyl-L-Lyxoside

This protocol is a proposed methodology based on the known transglycosylation activity of β-glucosidases with similar acceptor sugars.

Materials:

  • β-glucosidase (e.g., from Aspergillus niger)

  • p-nitrophenyl-β-D-glucopyranoside (donor)

  • This compound (acceptor)

  • Citrate-phosphate buffer (e.g., pH 5.0)

  • Organic co-solvent (e.g., acetonitrile, optional)

  • Acetonitrile for quenching

  • HPLC system for analysis and purification

Procedure:

  • Substrate Solution Preparation:

    • Prepare a concentrated solution of the donor, p-nitrophenyl-β-D-glucopyranoside, and this compound in the citrate-phosphate buffer. The molar ratio of acceptor to donor should be high (e.g., 5:1 or 10:1) to favor transglycosylation over hydrolysis.

    • If using an organic co-solvent to reduce water activity, add it to the buffer before dissolving the substrates.

  • Enzymatic Reaction:

    • Add the β-glucosidase to the substrate solution. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C) with gentle agitation.

  • Reaction Monitoring and Termination:

    • Monitor the formation of the new product and the consumption of the donor by TLC or HPLC at regular intervals.

    • Terminate the reaction at the point of maximum product formation by adding an excess of a quenching solvent like acetonitrile or by heat inactivation of the enzyme.

  • Product Purification and Characterization:

    • Filter the terminated reaction mixture to remove any precipitated protein.

    • Purify the desired glucosyl-L-lyxoside from the reaction mixture using preparative HPLC or other chromatographic techniques.

    • Characterize the structure of the purified product by NMR spectroscopy and mass spectrometry to confirm the regiochemistry and stereochemistry of the newly formed glycosidic linkage.

Conclusion

This compound is a valuable and underutilized building block for the synthesis of complex oligosaccharides. Both chemical and enzymatic strategies can be employed for its incorporation into glycan structures. The detailed protocol for the chemical synthesis of a β-D-Glcp-(1↔1)-α-L-Lyxp disaccharide provides a clear pathway for researchers to generate novel this compound-containing molecules. While the enzymatic incorporation of this compound is still an emerging area, the proposed protocol for glycosidase-catalyzed synthesis offers a starting point for further exploration. The availability of these synthetic methodologies will undoubtedly accelerate the investigation of the biological roles of this compound-containing oligosaccharides and their potential as therapeutic agents.

References

Application Notes and Protocols for the Chemical Synthesis of L-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical synthesis of L-Lyxose, a rare aldopentose sugar. This compound and its derivatives are valuable chiral building blocks in the synthesis of various biologically active molecules, including nucleoside analogues with potential therapeutic applications.[1][2][3][4] The protocols outlined below focus on a well-established and efficient method starting from the readily available D-galactono-1,4-lactone.

Overview of Synthetic Strategies

The chemical synthesis of this compound can be achieved through various pathways, often involving the transformation of more common sugars.[2] One of the most effective methods relies on the oxidative degradation of a D-hexose derivative, D-galactono-1,4-lactone, to a C5 intermediate, which is then converted to this compound. This approach is advantageous due to the accessibility of the starting material and the high overall yield. Other reported synthetic routes include starting from D-ribose, although detailed protocols are less commonly found in readily accessible literature.

The primary method detailed in these notes follows the conversion of D-galactono-1,4-lactone to this compound through a series of well-defined chemical transformations.

Experimental Protocols

The following section details the multi-step synthesis of this compound from D-galactono-1,4-lactone. This process involves oxidation, esterification, glycosidation, reduction, and hydrolysis.

Protocol 1: Synthesis of this compound from D-Galactono-1,4-lactone

This protocol is adapted from the method described by Perlin (1962). The overall synthetic pathway is depicted in the workflow diagram below.

Step 1: Oxidation of D-Galactono-1,4-lactone to L-Lyxuronic Acid

  • Dissolve D-Galactono-1,4-lactone in water.

  • Add one molar equivalent of a suitable periodate solution (e.g., sodium periodate) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting L-lyxuronic acid can be isolated, though it is often carried forward to the next step as the crude product.

Step 2: Esterification to Methyl L-lyxuronate

  • To the aqueous solution of L-lyxuronic acid, add methanol and an acidic catalyst (e.g., Dowex 50W-X8 resin in the H+ form).

  • Reflux the mixture until the esterification is complete, as monitored by TLC.

  • Filter off the resin and concentrate the filtrate under reduced pressure to obtain crude methyl L-lyxuronate.

Step 3: Conversion to Methyl (methyl α-L-lyxofuranosid)uronate

  • Dissolve the crude methyl L-lyxuronate in anhydrous methanol containing hydrogen chloride (typically 1-2%).

  • Stir the solution at room temperature for several hours to overnight.

  • Neutralize the reaction mixture with a suitable base (e.g., silver carbonate or an ion-exchange resin).

  • Filter the mixture and concentrate the filtrate to yield methyl (methyl α-L-lyxofuranosid)uronate. This intermediate can be purified by crystallization.

Step 4: Reduction to Methyl α-L-lyxofuranoside

  • Dissolve the methyl (methyl α-L-lyxofuranosid)uronate in a suitable solvent, such as aqueous ethanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • Allow the reaction to proceed until the reduction is complete (monitored by TLC).

  • Neutralize the excess borohydride by the careful addition of acetic acid.

  • Concentrate the mixture and co-evaporate with methanol multiple times to remove borate esters. The resulting methyl α-L-lyxofuranoside is used in the final step without further purification.

Step 5: Hydrolysis to this compound

  • Dissolve the crude methyl α-L-lyxofuranoside in dilute aqueous acid (e.g., 0.1 N sulfuric acid).

  • Heat the solution at an elevated temperature (e.g., 80-90 °C) for a few hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Neutralize the solution with a suitable base (e.g., barium carbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain this compound as a syrup. The product can be further purified by crystallization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from D-galactono-1,4-lactone.

StepProductStarting MaterialReagentsYieldReference
1-5 (Overall, without purification of intermediates)This compoundD-Galactono-1,4-lactonePeriodate, Methanol/H+, NaBH4, Dilute Acid87%
3Methyl (methyl α-L-lyxofuranosid)uronateMethyl L-lyxuronateMethanolic Hydrogen Chloride61% (isolated)

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_of_L_Lyxose A D-Galactono-1,4-lactone B L-Lyxuronic Acid A->B Periodate Oxidation C Methyl L-lyxuronate B->C Esterification (MeOH, H+) D Methyl (methyl α-L-lyxofuranosid)uronate C->D Glycosidation (MeOH, HCl) E Methyl α-L-lyxofuranoside D->E Reduction (NaBH4) F This compound E->F Hydrolysis (H3O+)

Caption: Synthesis of this compound from D-Galactono-1,4-lactone.

References

Application Notes and Protocols: L-Lyxose in Enzyme Kinetics and Specificity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Lyxose, a rare monosaccharide, as a valuable tool in the study of enzyme kinetics and specificity. This compound and its derivatives can serve as substrates, inhibitors, or molecular probes to elucidate enzyme mechanisms, map active sites, and screen for potential therapeutic agents. The following sections detail the application of this compound in studying various enzyme classes, complete with detailed experimental protocols and data presentation.

This compound as a Substrate for Isomerases

This compound can be a specific substrate for certain sugar isomerases, allowing for the characterization of their catalytic activity. A prime example is the study of D-lyxose isomerase, which catalyzes the reversible isomerization of D-lyxose to D-xylulose. While this compound is not the natural substrate for D-lyxose isomerase, the principles and protocols can be adapted to study putative this compound specific isomerases.

Quantitative Data: Kinetic Parameters of D-Lyxose Isomerase with D-Lyxose

The following table summarizes the kinetic parameters of a novel D-lyxose isomerase from a hyperthermophilic archaeon, providing a reference for expected values when studying similar enzymes with this compound.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal Temperature (°C)Optimal pH
Thermofilum sp.D-Lyxose73 ± 6.6338 ± 14.9>957.0
Experimental Protocol: D-Lyxose Isomerase Activity Assay

This protocol details the steps to measure the activity of D-lyxose isomerase, which can be adapted for this compound isomerase. The assay is based on the colorimetric determination of the ketose sugar (D-xylulose) formed from the aldose substrate (D-Lyxose).

Materials:

  • Purified D-lyxose isomerase

  • D-Lyxose stock solution (e.g., 1 M in water)

  • Bis-Tris buffer (50 mM, pH 7.0)

  • MnCl₂ solution (10 mM)

  • Cysteine hydrochloride solution (1.5% w/v)

  • Sulfuric acid (70% v/v)

  • Carbazole solution (0.12% w/v in ethanol)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 50 mM Bis-Tris buffer (pH 7.0)

    • 1 mM MnCl₂

    • Varying concentrations of D-Lyxose (e.g., 0-100 mM)

    • Purified D-lyxose isomerase (a fixed, non-limiting concentration)

    • Make up the final volume with sterile distilled water.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture without the enzyme at the optimal temperature (e.g., 95°C for the Thermofilum sp. enzyme) for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate for a fixed time (e.g., 10 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by placing the tubes on ice.

  • Colorimetric Detection of D-Xylulose:

    • To 100 µL of the reaction mixture, add 500 µL of 70% sulfuric acid.

    • Add 20 µL of 1.5% cysteine hydrochloride solution and mix well.

    • Incubate at room temperature for 20 minutes.

    • Add 20 µL of 0.12% carbazole solution and mix.

    • Incubate at 60°C for 20 minutes to allow color development.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of D-xylulose.

    • Calculate the initial velocity (v₀) of the reaction for each D-Lyxose concentration.

    • Plot v₀ versus the D-Lyxose concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Workflow for D-Lyxose Isomerase Assay

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, MnCl2, D-Lyxose) pre_incubate Pre-incubate at Optimal Temperature prep_mix->pre_incubate add_enzyme Add Enzyme to Initiate Reaction pre_incubate->add_enzyme incubate Incubate for Fixed Time add_enzyme->incubate stop_reaction Stop Reaction on Ice incubate->stop_reaction add_reagents Add H2SO4, Cysteine, Carbazole stop_reaction->add_reagents color_dev Incubate for Color Development add_reagents->color_dev read_abs Read Absorbance at 540 nm color_dev->read_abs calc_v0 Calculate Initial Velocities (v₀) read_abs->calc_v0 plot_data Plot v₀ vs. [S] calc_v0->plot_data fit_mm Fit to Michaelis-Menten (Determine Km, Vmax) plot_data->fit_mm

Caption: Workflow for determining D-lyxose isomerase kinetic parameters.

This compound as a Potential Inhibitor of Glycosidases

Due to its structural similarity to other sugars, this compound can be investigated as a potential inhibitor of various glycosidases. For instance, L-arabinose, an epimer of this compound, has been shown to be an uncompetitive inhibitor of intestinal sucrase. This suggests that this compound could exhibit similar inhibitory effects on other glycosidases, making it a useful tool for studying enzyme-inhibitor interactions and for the development of new therapeutic agents, for example, in the context of diabetes management.

Quantitative Data: Inhibition of Sucrase by L-Arabinose

The following table provides the inhibition constant for L-arabinose against intestinal sucrase, which can serve as a reference when investigating this compound.

EnzymeInhibitorInhibition TypeKi (mmol/L)
Intestinal SucraseL-ArabinoseUncompetitive2
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol can be used to screen this compound for its inhibitory activity against α-glucosidase and to determine the mode of inhibition. The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (200 mM)

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in phosphate buffer.

  • Inhibition Assay:

    • In a 96-well microplate, add 50 µL of phosphate buffer, 25 µL of this compound solution at various concentrations, and 25 µL of the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG solution.

    • Incubate the reaction mixture at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 200 mM Na₂CO₃ solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without inhibitor and A_sample is the absorbance with the inhibitor.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

    • Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) to visualize the effect of the inhibitor on Km and Vmax.

G

Caption: Logical workflow for assessing this compound as an aldose reductase inhibitor.

These application notes provide a starting point for researchers to explore the utility of this compound in their specific enzyme systems. The provided protocols are adaptable and can be optimized for different enzymes and experimental conditions. By leveraging this compound as a tool in enzyme kinetics and specificity studies, researchers can gain deeper insights into enzyme function and pave the way for new discoveries in drug development and biotechnology.

Application Notes and Protocols for the Preparation of L-Lyxuronic Acid from L-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lyxuronic acid is a valuable building block in medicinal chemistry and drug development. As a C5 uronic acid, its structure is of interest for the synthesis of various biologically active molecules, including nucleoside analogues and other carbohydrate-based therapeutics. The selective oxidation of the primary alcohol of L-lyxose presents a direct and efficient route to L-lyxuronic acid. This document provides detailed application notes and experimental protocols for the chemical synthesis of L-lyxuronic acid from this compound, focusing on catalytic oxidation methods. The protocols are designed to be reproducible and scalable for research and development purposes.

Chemical Transformation

The preparation of L-lyxuronic acid from this compound involves the selective oxidation of the primary hydroxyl group at the C-5 position to a carboxylic acid, while leaving the secondary hydroxyl groups and the aldehyde functionality at C-1 intact (in its hemiacetal form).

Chemical_Transformation cluster_0 This compound cluster_1 L-Lyxuronic Acid This compound L-Lyxuronic_Acid This compound->L-Lyxuronic_Acid Selective Oxidation

Caption: Chemical conversion of this compound to L-Lyxuronic Acid.

Experimental Protocols

Two primary methods for the selective oxidation of this compound are presented: Platinum-catalyzed oxidation and TEMPO-mediated oxidation.

Protocol 1: Platinum-Catalyzed Selective Oxidation

This method utilizes a platinum-on-carbon (Pt/C) catalyst in an aqueous medium with oxygen as the terminal oxidant. The reaction pH is controlled to favor the selective oxidation of the primary alcohol.

Materials:

  • This compound

  • 5% Platinum on activated carbon (Pt/C) catalyst

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Oxygen gas (high purity)

  • Hydrochloric acid (HCl), 1 M

  • Activated carbon (for decolorization)

  • Ethanol

  • Ion-exchange resin (cation, H⁺ form)

Equipment:

  • Glass reaction vessel with overhead stirrer, gas inlet, pH electrode, and temperature control

  • pH controller/autotitrator with a base solution (e.g., 0.5 M NaHCO₃)

  • Oxygen supply with a flow meter

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled glass reactor, dissolve this compound (1.0 eq) in deionized water to a concentration of 5-10% (w/v).

    • Add the 5% Pt/C catalyst (5-10 mol% Pt relative to this compound).

    • Insert a calibrated pH electrode and set the temperature to 50-60°C.

  • Reaction Execution:

    • Begin vigorous stirring to ensure the catalyst is well-suspended.

    • Start bubbling oxygen gas through the solution at a controlled rate.

    • Maintain the pH of the reaction mixture at 8.5-9.0 by the controlled addition of a sodium bicarbonate solution using an autotitrator. The consumption of the base indicates the progress of the reaction.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 6-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, stop the oxygen flow and cool the mixture to room temperature.

    • Remove the Pt/C catalyst by filtration through a pad of Celite. Wash the catalyst with a small amount of deionized water.

    • To the filtrate, add activated carbon and stir for 30 minutes to decolorize the solution. Filter to remove the activated carbon.

    • The resulting solution contains the sodium salt of L-lyxuronic acid. To obtain the free acid, pass the solution through a column packed with a cation-exchange resin (H⁺ form).

    • Collect the acidic eluate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

    • The resulting syrup can be further dried by lyophilization to yield L-lyxuronic acid as a solid.

Expected Yield and Purity:

ParameterExpected Value
Yield70-90%
Purity (by HPLC)>95%
Protocol 2: TEMPO-Mediated Selective Oxidation

This protocol employs the (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with a co-oxidant, typically sodium hypochlorite (NaOCl), in an aqueous solution.

Materials:

  • This compound

  • TEMPO

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfite (Na₂SO₃)

  • Ethanol

  • Ion-exchange resin (cation, H⁺ form)

Equipment:

  • Jacketed glass reaction vessel with a magnetic stirrer and a pH electrode

  • pH meter

  • Addition funnel

  • Low-temperature circulator

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq), TEMPO (0.01-0.05 eq), and sodium bromide (0.1 eq) in a solution of sodium bicarbonate in deionized water in the reaction vessel.

    • Cool the solution to 0-5°C using a low-temperature circulator.

  • Reaction Execution:

    • While maintaining the temperature at 0-5°C and stirring vigorously, add the sodium hypochlorite solution (1.1-1.5 eq) dropwise via an addition funnel.

    • Monitor the pH of the reaction and maintain it between 9 and 10 by the addition of a dilute NaOH solution if necessary.

    • Monitor the reaction by TLC or HPLC. The reaction is typically rapid and can be completed in 1-4 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by adding a small amount of ethanol or a saturated solution of sodium sulfite to destroy any excess oxidant.

    • Allow the solution to warm to room temperature.

    • Acidify the solution to pH 2-3 with 1 M HCl.

    • The solution containing L-lyxuronic acid can be purified by passing it through a cation-exchange resin (H⁺ form) to remove sodium ions.

    • Concentrate the eluate under reduced pressure at a temperature below 40°C.

    • Lyophilize the resulting syrup to obtain L-lyxuronic acid as a white solid.

Expected Yield and Purity:

ParameterExpected Value
Yield80-95%
Purity (by HPLC)>98%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preparation and purification of L-lyxuronic acid.

Experimental_Workflow cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Start This compound Solution Reaction Catalytic Oxidation (Pt/C or TEMPO) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Quenching Reaction Quenching (if applicable) Monitoring->Quenching Reaction Complete Filtration Catalyst Removal Quenching->Filtration Decolorization Decolorization (Activated Carbon) Filtration->Decolorization IonExchange Ion Exchange (Cation Resin) Decolorization->IonExchange Concentration Concentration (Rotary Evaporation) IonExchange->Concentration Drying Drying (Lyophilization) Concentration->Drying Product L-Lyxuronic Acid Drying->Product

Caption: General workflow for L-lyxuronic acid synthesis.

Data Presentation

The following table summarizes the key quantitative data for the two described protocols. These values are based on typical results reported in the literature for similar carbohydrate oxidations and should be considered as expected ranges.

ParameterProtocol 1: Pt-Catalyzed OxidationProtocol 2: TEMPO-Mediated Oxidation
Reactant Ratios
This compound1.0 eq1.0 eq
Catalyst (mol%)5-10 mol% Pt1-5 mol% TEMPO
Co-catalyst/Reagent-0.1 eq NaBr
OxidantO₂ (excess)1.1-1.5 eq NaOCl
Reaction Conditions
Temperature50-60°C0-5°C
pH8.5-9.09.0-10.0
Reaction Time6-24 hours1-4 hours
Outcome
Expected Yield70-90%80-95%
Expected Purity>95%>98%

Concluding Remarks

The protocols described provide robust and efficient methods for the preparation of L-lyxuronic acid from this compound. The choice between the platinum-catalyzed and TEMPO-mediated oxidation will depend on the available equipment, desired scale, and tolerance for trace metal impurities in the final product. For high purity and yield, the TEMPO-mediated oxidation is often preferred due to its high selectivity and faster reaction times. Proper monitoring and control of reaction parameters, particularly pH and temperature, are critical for achieving optimal results. The purified L-lyxuronic acid can be characterized by standard analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Troubleshooting & Optimization

Technical Support Center: Purification of L-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of L-Lyxose from various reaction mixtures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound from a reaction mixture?

A1: The purification of this compound typically involves a multi-step approach combining several techniques. The most common strategy includes initial removal of salts and catalysts using ion-exchange resins, followed by chromatographic separation to isolate this compound from other sugars and byproducts. The final step is often crystallization to obtain a high-purity solid product. For analytical and preparative separation from other aldopentoses, High-Performance Anion-Exchange Chromatography (HPAE) is a highly effective method.[1]

Q2: How can I efficiently remove salts (e.g., sodium ions) after a reduction or neutralization step?

A2: Ion-exchange chromatography is the standard method for desalting. Cation-exchange resins, such as Amberlite IR-120(H+), are effective for removing cations like sodium (Na+).[2] The crude reaction mixture is passed through a column packed with the resin, which captures the salt ions, allowing the uncharged this compound to pass through. The resin can be regenerated for repeated use.

Q3: What is the most effective chromatographic technique to separate this compound from other pentoses like D-xylose and D-arabinose?

A3: High-Performance Anion-Exchange Chromatography (HPAE), typically coupled with electrochemical detection (ED), is a superior method for separating structurally similar carbohydrates without derivatization.[1] The separation of aldopentoses like this compound, D-arabinose, D-xylose, and D-ribose can be optimized by adjusting the concentration of the sodium hydroxide (NaOH) eluent. An optimal resolution for all aldopentoses has been achieved using a 20 mM NaOH eluent.[1]

Q4: How can I monitor the purity of my this compound fractions during the purification process?

A4: Purity should be assessed at each stage. High-Performance Liquid Chromatography (HPLC) is the most common method. For pentoses, HPAE with electrochemical detection (HPAE-ED) provides high sensitivity and resolution.[1] Gas chromatography (GC) can also be used after converting the sugar to a volatile derivative, such as a trimethylsilyl ether. For a final product, specifications often include HPLC assay (≥98.5%) and confirmation by Fourier-transform infrared spectroscopy (FTIR).

Q5: My this compound preparation has resulted in a syrup instead of crystals. What should I do?

A5: Obtaining a syrup is a common intermediate step. This syrup is a highly concentrated solution of this compound, which may still contain impurities that inhibit crystallization. To induce crystallization, you can try several techniques: further purification of the syrup using chromatography to remove inhibitors, dissolving the syrup in a minimal amount of a suitable solvent (like methanol or ethanol) and adding an anti-solvent (like ether or chloroform) to decrease solubility, or using seed crystals of pure this compound to initiate nucleation.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield Multiple Purification Steps: Each step in a purification protocol inevitably leads to some product loss. Product Degradation: Harsh conditions (e.g., strong acid/base, high temperature) can degrade sugars.Optimize Workflow: Minimize the number of purification steps required to achieve the desired purity. Use Mild Conditions: Employ mild acid hydrolysis and avoid excessive heat during evaporation steps.
Poor Chromatographic Resolution Incorrect Mobile Phase: The eluent composition is critical for separating similar sugars like pentoses. Column Overloading: Exceeding the binding capacity of the column leads to poor separation.Adjust Eluent: For HPAE, systematically vary the NaOH concentration. A 20 mM NaOH solution is a good starting point for aldopentose separation. Reduce Sample Load: Ensure the amount of crude material applied to the column is within the manufacturer's recommended range.
Failure to Crystallize Presence of Impurities: Even small amounts of other sugars or byproducts can inhibit crystal formation. Incorrect Solvent System: The choice of solvent and anti-solvent is crucial for inducing crystallization. Suboptimal Temperature/Concentration: The rate of cooling and the degree of supersaturation must be carefully controlled.Re-purify: Subject the this compound syrup to another round of high-resolution chromatography. Solvent Screening: Experiment with different solvent/anti-solvent systems (e.g., water/ethanol, methanol/ether). Controlled Cooling: Allow the solution to cool slowly. If possible, use a seed crystal to initiate crystallization.
Final Product Contaminated with Other Sugars Inefficient Separation: The chosen purification method may not be adequate to separate this compound from its epimers (e.g., xylose).Employ High-Resolution Techniques: Use HPAE-ED, which is specifically designed for high-resolution separation of closely related monosaccharides. Consider Derivatization: In some cases, converting sugars to acetals can alter their polarity, allowing for separation by extraction with non-polar solvents.
Residual Salt in Final Product Incomplete Desalting: The ion-exchange resin may be saturated or the wash volume may be insufficient.Repeat Ion Exchange: Pass the sample through a fresh or regenerated ion-exchange column. Monitor Conductivity: Check the conductivity of the eluate from the ion-exchange column to ensure all salts have been removed before pooling the sugar-containing fractions.

Section 3: Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Ion-Exchange Chromatography Separation based on charge.Desalting, removal of charged catalysts.Efficient salt removal, regenerable resins.Does not separate neutral sugars from each other.
High-Performance Anion-Exchange Chromatography (HPAE-ED) Anion exchange of carbohydrate hydroxyl groups at high pH.High-resolution separation of pentoses.Excellent selectivity for similar sugars, no derivatization needed.Requires specialized equipment, high pH can degrade some samples.
Size-Exclusion Chromatography (e.g., Sephadex) Separation based on molecular size.Group separation (e.g., sugars from polymers), buffer exchange.Mild conditions, predictable separation.Low resolution for molecules of similar size like monosaccharides.
Crystallization Formation of a solid crystalline phase from a solution.Final purification step to achieve high purity.Can yield very pure product, cost-effective at scale.Can be inhibited by impurities, may require extensive optimization.

Table 2: this compound Synthesis and Purity Data

ParameterValueSource / MethodReference
Overall Yield ~87%From D-galactono-1,4-lactone (multi-step synthesis without purification of intermediates)
Purity (Commercial Standard) ≥98.5%HPLC Assay
Optical Rotation +13.5° ± 0.5°(c=2 in water)
Physical Form White Crystalline PowderVisual Inspection

Section 4: Experimental Protocols

Protocol 1: General Purification of this compound from a Synthetic Mixture

This protocol is based on the synthesis of this compound from D-galactono-1,4-lactone, involving a borohydride reduction step.

  • Neutralization & Cation Removal:

    • Following the reaction (e.g., borohydride reduction), cool the reaction mixture.

    • Treat the mixture with a cation-exchange resin (e.g., Amberlite IR-120(H+)) to destroy excess borohydride and remove sodium ions.

    • Filter to remove the resin.

  • Removal of Boric Acid:

    • Evaporate the filtered solution to a syrup.

    • Add dry methanol to the syrup and re-evaporate under reduced pressure. Repeat this co-distillation step 5-6 times to remove boric acid as volatile methyl borate.

  • Concentration:

    • After the final evaporation, the product will be a thick, clear syrup. This is your crude this compound.

  • Crystallization:

    • Dissolve the syrup in a small amount of hot methanol or ethanol.

    • Add an anti-solvent, such as chloroform or ether, until the solution becomes slightly turbid.

    • Allow the solution to stand at a cool temperature (e.g., 4°C) to induce crystallization.

    • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Protocol 2: HPAE Separation of Aldopentoses

This protocol provides guideline conditions for the analytical separation of this compound from other pentoses.

  • System: HPLC system equipped with a pulsed amperometric detector (PAD) and a suitable anion-exchange column (e.g., polystyrene-divinylbenzene based).

  • Mobile Phase (Eluent): 20 mM Sodium Hydroxide (NaOH). Prepare fresh from a concentrated stock and degas thoroughly.

  • Sample Preparation: Dissolve the sugar mixture in deionized water to a suitable concentration (e.g., 10-20 ppm). Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 - 25 µL

  • Analysis: Monitor the elution profile. The retention times for D-arabinose, D-lyxose, D-xylose, and D-ribose will be distinct under these conditions.

Section 5: Visual Guides

Purification_Workflow start Crude Reaction Mixture neutralize Step 1: Neutralization & Cation Exchange (e.g., Amberlite) start->neutralize filter1 Filtration neutralize->filter1 evap Step 2: Evaporation with Methanol (Removes Boric Acid) filter1->evap syrup Crude this compound Syrup evap->syrup chrom Optional: Column Chromatography (If high purity needed) syrup->chrom crystallize Step 3: Crystallization (e.g., from Ethanol/Ether) syrup->crystallize Direct Crystallization chrom->crystallize Purified Syrup filter2 Filtration & Drying crystallize->filter2 end Pure Crystalline this compound filter2->end

Caption: General experimental workflow for this compound purification.

Crystallization_Troubleshooting start Problem: This compound Fails to Crystallize (Remains a Syrup) q1 Is the syrup pure? (Check by HPLC/TLC) start->q1 ans1_yes Yes, appears pure q1->ans1_yes Yes ans1_no No, impurities detected q1->ans1_no No q2 Have you tried different solvent/anti-solvent systems? ans1_yes->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol1 Solution: Perform further purification (e.g., HPAE, Flash Chromatography) ans1_no->sol1 sol2 Solution: Screen solvents like Methanol, Ethanol, and anti-solvents like Ether, Chloroform ans2_no->sol2 q3 Is cooling rate controlled? Have you tried seeding? ans2_yes->q3 ans3_no No q3->ans3_no ans3_yes Yes, still no crystals q3->ans3_yes sol3 Solution: Allow slow cooling to room temp, then refrigerate. Add a seed crystal. ans3_no->sol3 sol4 Solution: Concentrate syrup further. Consider derivatization as an alternative purification strategy. ans3_yes->sol4

Caption: Troubleshooting logic for this compound crystallization failure.

References

overcoming challenges in the chemical synthesis of L-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of L-Lyxose.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Low overall yield in multi-step synthesis - Incomplete reactions at one or more steps.- Degradation of intermediates.- Suboptimal reaction conditions (temperature, pH, reaction time).- Inefficient purification at each stage.- Monitor each reaction step closely using TLC or HPLC to ensure completion.- Use appropriate protecting groups to prevent degradation of sensitive functional groups.[1][2][3]- Systematically optimize reaction conditions for each step.[4][5]- Employ efficient purification methods to minimize product loss between steps.
SYN-002 Formation of unexpected epimers (e.g., L-Xylose, L-Arabinose) - Lack of stereocontrol in key reaction steps.- Epimerization catalyzed by acidic or basic conditions.- Use of non-stereoselective reducing agents.- Employ stereoselective reagents and catalysts.- Carefully control the pH of the reaction mixture.- For specific inversions, consider using reagents like diethylaminosulfur trifluoride (DAST) which can promote configuration inversion at specific carbons.- Choose reducing agents known for their stereoselectivity.
SYN-003 Difficulty in purifying the final this compound product - Presence of structurally similar isomers and byproducts.- Co-elution of impurities during chromatography.- Incomplete removal of reagents and solvents.- Utilize high-performance liquid chromatography (HPLC) with a suitable column (e.g., Chiralpak AD-H for enantiomeric separation or an anion-exchange column for aldopentose separation) for purification.- Optimize the mobile phase composition and gradient for better separation.- Consider derivatization of the sugar to improve separation characteristics.- Employ thorough extraction and washing steps to remove residual reagents and solvents.
SYN-004 Incomplete removal of protecting groups - Harsh deprotection conditions leading to side reactions.- The chosen protecting group is too stable for the intended deprotection method.- Select protecting groups that can be removed under mild and specific conditions.- Screen different deprotection reagents and conditions on a small scale before proceeding with the bulk material.- Monitor the deprotection reaction by TLC or HPLC to determine the optimal reaction time.
SYN-005 Formation of colored byproducts - Non-enzymatic browning reactions, especially at elevated temperatures.- Conduct reactions at lower temperatures where possible.- Use purification techniques such as activated carbon treatment to remove colored impurities.

Frequently Asked Questions (FAQs)

1. What are the most common starting materials for the chemical synthesis of this compound?

Common starting materials for the chemical synthesis of this compound include D-galactono-1,4-lactone, L-arabinose, and D-ribose. The choice of starting material often depends on the desired synthetic route, availability, and cost.

2. How can I control the stereochemistry during the synthesis of this compound?

Controlling stereochemistry is a critical challenge. Key strategies include:

  • Use of Chiral Precursors: Starting with a molecule with the desired stereochemistry at certain centers.

  • Stereoselective Reagents: Employing reagents that favor the formation of one stereoisomer over another.

  • Neighboring Group Participation: Utilizing protecting groups on adjacent carbons that can influence the stereochemical outcome of a reaction.

  • Directed Reactions: Using reagents that can selectively invert the configuration at a specific carbon atom, such as DAST.

3. What are the typical yields for the chemical synthesis of this compound?

Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. For example, a 7-step synthesis of D-lyxose from D-arabinose has been reported with an overall yield of 40%. A synthesis route starting from D-galactono-1,4-lactone has been shown to produce this compound in an 87% overall yield without purification of intermediates.

4. What are the recommended methods for purifying synthetic this compound?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for purifying this compound. Specific columns and conditions can be used to separate this compound from its epimers and other byproducts. For instance, an anion-exchange stationary phase can be used to resolve all aldopentoses. Chiral columns, such as Chiralpak AD-H, can be used to separate enantiomers and anomers. Other purification techniques include column chromatography on silica gel and crystallization.

5. Why are protecting groups necessary in this compound synthesis?

Protecting groups are essential in carbohydrate chemistry to:

  • Prevent unwanted side reactions: Sugars have multiple hydroxyl groups with similar reactivity. Protecting groups mask certain hydroxyl groups, allowing for selective reaction at a specific position.

  • Influence stereoselectivity: The nature of the protecting group can direct the stereochemical outcome of a reaction at a nearby carbon center.

  • Improve solubility: Modifying hydroxyl groups can change the solubility of the sugar derivative, which can be advantageous for certain reaction conditions.

Experimental Protocols & Data

Synthesis of this compound from D-Galactono-1,4-lactone

This multi-step synthesis involves the oxidation of D-galactono-1,4-lactone, followed by reduction and hydrolysis.

Overall Reaction Scheme:

D-Galactono-1,4-lactone → L-Lyxuronic acid → Methyl L-lyxuronate → Methyl (methyl α-L-lyxofuranosid)uronate → Methyl α-L-lyxofuranoside → this compound

Quantitative Data Summary:

StepProductStarting MaterialReagentsYieldReference
1L-Lyxuronic acidD-Galactono-1,4-lactone1 mole of periodate-
2Methyl L-lyxuronateL-Lyxuronic acidMethanolic HCl-
3Methyl (methyl α-L-lyxofuranosid)uronateMethyl L-lyxuronateMethanolic HCl-
4Methyl α-L-lyxofuranosideMethyl (methyl α-L-lyxofuranosid)uronateBorohydride-
5This compoundMethyl α-L-lyxofuranosideMild acid hydrolysis-
Overall This compound D-Galactono-1,4-lactone - 87%
Synthesis of D-Lyxose from D-Arabinose (7-Step Synthesis)

This route involves the use of protecting groups and a key stereochemical inversion step.

Key Inversion Step:

The inversion of configuration at C3 is achieved using the DAST reagent on a trans-2,3-di-hydroxy pentofuranose intermediate to yield the cis-2,3-di-hydroxy configuration.

Quantitative Data Summary:

ParameterValueReference
Number of Steps7
Starting MaterialD-Arabinose
Overall Yield40%

Visualizations

experimental_workflow_D_Galactono_lactone start D-Galactono-1,4-lactone step1 Oxidation (Periodate) start->step1 intermediate1 L-Lyxuronic acid step1->intermediate1 step2 Esterification (MeOH, HCl) intermediate1->step2 intermediate2 Methyl L-lyxuronate step2->intermediate2 step3 Glycosidation (MeOH, HCl) intermediate2->step3 intermediate3 Methyl (methyl α-L-lyxofuranosid)uronate step3->intermediate3 step4 Reduction (Borohydride) intermediate3->step4 intermediate4 Methyl α-L-lyxofuranoside step4->intermediate4 step5 Hydrolysis (Mild Acid) intermediate4->step5 end This compound step5->end

Caption: Synthesis of this compound from D-Galactono-1,4-lactone.

logical_relationship_challenges cluster_challenges Core Challenges in this compound Synthesis cluster_solutions Key Solution Strategies Low Yield Low Yield Protecting Groups Protecting Groups Low Yield->Protecting Groups Optimized Conditions Optimized Conditions Low Yield->Optimized Conditions Epimer Formation Epimer Formation Epimer Formation->Protecting Groups Stereoselective Reagents Stereoselective Reagents Epimer Formation->Stereoselective Reagents Purification Difficulty Purification Difficulty Advanced Purification Advanced Purification Purification Difficulty->Advanced Purification

References

Technical Support Center: Enzymatic L-Lyxose Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of L-Lyxose.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic pathway for this compound production?

A1: this compound is not typically produced in a single enzymatic step. A common strategy involves a multi-step process starting from more accessible substrates. For instance, a pathway can begin with the conversion of xylitol to L-xylulose by a microbial strain like Alcaligenes 701B. The resulting L-xylulose is then isomerized to a mixture of L-xylose and this compound using an immobilized L-rhamnose isomerase.[1] Another approach involves the conversion of ribitol to L-ribulose, followed by epimerization and isomerization steps to yield this compound.[2]

Q2: Which enzyme is critical for the isomerization step to produce this compound?

A2: L-rhamnose isomerase (L-RI) is a key enzyme used to isomerize L-xylulose, which results in a mixture containing this compound and L-xylose.[1] This enzyme has broad substrate specificity, allowing it to act on various rare sugars.[3]

Q3: What are the typical reaction conditions for L-arabinose isomerase, an enzyme often used in related rare sugar synthesis?

A3: While not directly producing this compound, L-arabinose isomerase (L-AI) is a well-characterized enzyme in the same family, and its optimal conditions provide a useful reference. For example, L-AI from Lactobacillus reuteri shows maximum activity at 65°C and a pH of 6.0.[4] Similarly, L-AI from Clostridium hylemonae exhibits peak activity at 50°C and a pH range of 7.0-7.5. Operating at higher temperatures can shift the reaction equilibrium favorably and reduce microbial contamination risk.

Q4: Do the isomerase enzymes require cofactors?

A4: Yes, many L-arabinose isomerases are metal-ion dependent. Their activity is often enhanced by the presence of divalent cations like Manganese (Mn²⁺), Cobalt (Co²⁺), or Magnesium (Mg²⁺). For instance, the addition of 1 mM Mn²⁺ can significantly boost the activity of L-AI. However, the reliance on cofactors, especially Co²⁺, can increase downstream processing costs due to the need for their removal. Some metal-ion-independent L-AIs are being explored for industrial applications to circumvent this issue.

Troubleshooting Guide

Problem 1: Low conversion rate and poor yield of this compound.

Potential Cause Troubleshooting Step
Suboptimal pH Verify the pH of your reaction buffer. Most relevant isomerases function optimally in a slightly acidic to neutral pH range (pH 6.0-7.5). Adjust the buffer pH accordingly.
Incorrect Temperature Ensure the reaction is incubated at the optimal temperature for your specific enzyme. For many isomerases, this is between 50°C and 65°C. Temperatures above 70°C can lead to byproduct formation.
Missing or Insufficient Metal Cofactors Check if your enzyme requires divalent metal ions (e.g., Mn²⁺, Co²⁺). Supplement the reaction mixture with the appropriate cofactor at the recommended concentration (typically around 1 mM).
Enzyme Inhibition The presence of certain metal ions like Pb²⁺, Cr²⁺, or Hg²⁺ can completely inhibit enzyme activity. Ensure your substrate and buffers are free from potential inhibitors. Substrate analogs may also act as competitive inhibitors.
Low Enzyme Activity or Stability Confirm the specific activity of your enzyme batch. If using an immobilized enzyme, assess its stability and potential for reuse. Consider factors that affect stability, such as pH and temperature.

Problem 2: Difficulty in purifying this compound from the reaction mixture.

Potential Cause Troubleshooting Step
Presence of multiple sugars The isomerization of L-xylulose produces an equilibrium mixture of L-xylulose, L-xylose, and this compound. High-Performance Liquid Chromatography (HPLC) is typically required for separation and purification.
Byproduct Formation Running the reaction at excessively high temperatures (above 70°C) can lead to the formation of undesired byproducts and browning effects. Lower the reaction temperature to minimize these side reactions.
Contamination with Metal Cofactors If using metal cofactors like Co²⁺, they must be removed from the final product. This adds a downstream processing step, such as ion-exchange chromatography.

Data and Parameters

Table 1: Optimal Conditions for L-Arabinose Isomerases from Various Sources

Microorganism Optimal Temperature (°C) Optimal pH Required Cofactors Reference
Lactobacillus reuteri656.0Mn²⁺, Co²⁺
Clostridium hylemonae507.0 - 7.5Mg²⁺
Bacillus amyloliquefaciens457.5Metal-ion independent
Lactobacillus plantarum507.0Mn²⁺, Fe²⁺, Ca²⁺

Table 2: Effect of Metal Ions (1 mM) on L-Arabinose Isomerase Activity

Metal Ion Source Organism Relative Activity Change Reference
Mn²⁺Lactobacillus reuteri1.4-fold increase
Co²⁺Lactobacillus reuteri3.7-fold increase
Mg²⁺Clostridium hylemonae20% increase
Mn²⁺B. amyloliquefaciens65% increase
Cu²⁺, Ag⁺, Hg²⁺, Pb²⁺Lactobacillus plantarumInhibitory

Key Experimental Protocols

Protocol 1: Enzymatic Assay for Isomerase Activity

This protocol is a general guideline for determining the activity of an isomerase like L-arabinose isomerase, which can be adapted for L-rhamnose isomerase.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 0.5 mL reaction mixture containing:

    • 50 mM Substrate (e.g., L-arabinose)

    • 50 mM Buffer (e.g., Sodium Phosphate, pH 6.0)

    • 1 mM Metal Cofactor (e.g., MnCl₂)

    • 50 µL of appropriately diluted enzyme solution (0.5–1.0 mg/mL).

  • Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 65°C) for a defined period (e.g., 10 minutes).

  • Stop Reaction: Terminate the reaction by heating the mixture at 95°C for 5 minutes. This denatures the enzyme.

  • Quantify Product: Determine the amount of product formed (e.g., L-ribulose) using a suitable method. This can be done colorimetrically (e.g., cysteine–carbazole–sulfuric-acid method) or via High-Performance Liquid Chromatography (HPLC) analysis.

  • Calculate Activity: One unit (U) of activity is typically defined as the amount of enzyme required to produce 1 µmol of product per minute under the specified assay conditions.

Visual Guides

Enzymatic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Substrate Substrate (e.g., L-Xylulose) Reactor Bioreactor (50-65°C) Substrate->Reactor Enzyme Immobilized L-Rhamnose Isomerase Enzyme->Reactor Buffer Buffer & Cofactors (pH 6-7.5, Mn²⁺) Buffer->Reactor Termination Heat Inactivation (Stop Reaction) Reactor->Termination Purification Purification (e.g., HPLC) Termination->Purification Analysis Product Analysis (Yield, Purity) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for enzymatic this compound production.

Reaction_Pathway enzyme L-Rhamnose Isomerase Equilibrium Equilibrium Mixture enzyme->Equilibrium LXylulose L-Xylulose LXylulose->enzyme Equilibrium->LXylulose ~53% LXylose L-Xylose Equilibrium->LXylose ~26% LLyxose This compound Equilibrium->LLyxose ~21%

Caption: Isomerization of L-Xylulose to this compound and L-Xylose.

Troubleshooting_Logic start Low this compound Yield check_pH Is pH optimal (6.0 - 7.5)? start->check_pH check_temp Is temperature optimal (50 - 65°C)? check_pH->check_temp Yes adjust_pH Adjust Buffer pH check_pH->adjust_pH No check_cofactors Are required cofactors (e.g., Mn²⁺) present? check_temp->check_cofactors Yes adjust_temp Adjust Incubator Temp. check_temp->adjust_temp No check_inhibitors Is reaction free of inhibitors? check_cofactors->check_inhibitors Yes add_cofactors Add Metal Cofactors check_cofactors->add_cofactors No purify_reagents Purify Reagents check_inhibitors->purify_reagents No end Yield Improved check_inhibitors->end Yes adjust_pH->check_temp adjust_temp->check_cofactors add_cofactors->check_inhibitors purify_reagents->end

Caption: Troubleshooting flowchart for low this compound yield.

References

stability and degradation pathways of L-Lyxose in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Lyxose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties in an aqueous solution?

A1: this compound is an aldopentose, a type of monosaccharide with the chemical formula C₅H₁₀O₅.[1][2] In aqueous solutions, it can exist in both an open-chain aldehyde form and a more stable cyclic (pyranose or furanose) form.[3] It is the C-2 carbon epimer of L-Xylose.[1][4] As a reducing sugar, its aldehyde group is susceptible to oxidation and reduction reactions, making it reactive in certain conditions. This compound is very soluble in water, with a reported solubility of 586 mg/mL at 25°C.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: this compound is most stable in neutral to slightly acidic conditions. It is susceptible to degradation under strongly acidic or, particularly, alkaline conditions.

  • Temperature: Elevated temperatures significantly accelerate the rate of all degradation reactions. For long-term storage, keeping solutions at -20°C or -80°C is recommended.

  • Presence of Other Reactants: The presence of amino acids, peptides, or proteins can lead to the Maillard reaction, especially upon heating.

Q3: What happens to this compound under acidic or alkaline conditions?

A3:

  • Acidic Conditions: Mild acid hydrolysis is a standard method to release this compound from its glycosidic forms, suggesting that strong acidic conditions can lead to further degradation, such as dehydration to form furfural-type compounds.

  • Alkaline Conditions: In alkaline solutions, this compound can undergo several degradation reactions. These include epimerization (conversion to other pentoses like L-Arabinose or L-Xylose), isomerization to L-Xylulose, and fragmentation via retro-aldol reactions to form smaller acidic products like glycolic and lactic acids. This complex series of reactions is often referred to as alkaline degradation.

Q4: What is the Maillard reaction and how does it affect this compound solutions?

A4: The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar (like this compound) and the amino group of an amino acid or protein. This reaction is accelerated by heat and proceeds more rapidly in an alkaline environment. It leads to a cascade of reactions that produce a wide range of products, including melanoidins, which are brown nitrogenous polymers. For researchers, this can manifest as a yellow or brown discoloration of the solution and the formation of numerous degradation products.

Troubleshooting Guide

Q1: My this compound solution has turned yellow or brown during an experiment or upon storage. What is the cause?

A1: Discoloration is a common indicator of degradation. Use the following logic to identify the likely cause:

G start Solution Discolored? check_amino Are amino acids, peptides, or proteins present in the formulation? start->check_amino Yes no_deg Discoloration unlikely from this compound degradation. Check for contaminants. start->no_deg No check_ph What is the pH of the solution? check_amino->check_ph No maillard Likely Cause: Maillard Reaction check_amino->maillard Yes check_heat Was the solution heated significantly (e.g., >60°C)? check_ph->check_heat Neutral / Acidic alkaline_deg Likely Cause: Alkaline Degradation check_ph->alkaline_deg Alkaline (pH > 8) caramel Possible Cause: Caramelization or Acid Degradation check_heat->caramel Yes check_heat->no_deg No

Caption: Troubleshooting logic for this compound solution discoloration.

Q2: I am analyzing my this compound sample with HPLC and see new, unexpected peaks appearing over time. What are they?

A2: These unexpected peaks are likely degradation or isomerization products.

  • Epimers/Isomers: Under neutral or alkaline conditions, this compound can isomerize to L-Xylulose or epimerize to other pentoses like L-Xylose and L-Arabinose. These will have different retention times on a carbohydrate analysis column.

  • Degradation Fragments: Under harsh acidic or alkaline conditions, the pentose ring can fragment. You may see peaks corresponding to organic acids (formic, acetic, lactic, glycolic) or aldehydes.

  • Maillard Reaction Products (MRPs): If amino acids are present, you will see a complex mixture of early- to late-stage MRPs, which can be difficult to fully characterize without techniques like LC-MS.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To ensure the stability of your this compound solutions, follow these best practices:

  • Control pH: Whenever possible, maintain the solution pH between 4 and 7. Use non-reactive buffers like citrate or histidine, especially if lyophilization is involved. Avoid phosphate buffers in high concentrations for freeze-drying as they can cause significant pH shifts.

  • Control Temperature: Prepare stock solutions in the cold and store them frozen (-20°C for short-term, -80°C for long-term). Minimize the time solutions are kept at elevated temperatures.

  • Use Fresh Solutions: For quantitative and sensitive experiments, it is always best to use freshly prepared this compound solutions.

  • Inert Atmosphere: For reactions that are sensitive to oxidation, especially under alkaline conditions, purging the solution and headspace with an inert gas like nitrogen or argon can prevent oxidative degradation pathways.

Quantitative Data Summary

Specific kinetic data for this compound degradation is sparse in the literature. However, the following table summarizes the qualitative effects of various factors on its stability.

FactorConditionEffect on this compound StabilityPrimary Degradation Pathway(s)
pH Strongly Acidic (pH < 3)LowAcid Hydrolysis, Dehydration
Neutral (pH 6-7.5)HighMinimal degradation
Alkaline (pH > 8)Very LowAlkaline Degradation, Isomerization, Epimerization
Temperature < 4°CHigh-
Room Temperature (20-25°C)ModerateSlow degradation, dependent on pH
Elevated (> 50°C)Very LowAll pathways accelerated
Additives Amino Acids / ProteinsLow (especially with heat)Maillard Reaction
Buffer Type Phosphate (during freezing)Can decrease stabilitypH shifts upon crystallization
Citrate, HistidineGenerally good stabilizersMinimal pH shifts

Experimental Protocols

Protocol 1: General Workflow for this compound Stability Assessment

This protocol outlines a typical experimental workflow to assess the stability of this compound under various conditions.

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_analysis 3. Analysis A Prepare concentrated This compound stock solution in ultrapure water B Prepare buffer solutions at desired pH values (e.g., pH 4, 7, 9) A->B C Create experimental samples: Dilute stock into each buffer to final concentration B->C D Aliquot samples for each time point (t=0, 1h, 4h, 24h) C->D E Incubate aliquots at desired temperatures (e.g., 4°C, 25°C, 60°C) D->E F At each time point, remove sample and immediately freeze at -80°C to quench reaction E->F G Thaw samples and prepare for HPLC (dilute if necessary) F->G H Filter samples through a 0.2 µm syringe filter G->H I Analyze via HPLC-RI to quantify remaining this compound and detect degradation products H->I J Calculate % remaining this compound and compare chromatograms I->J

Caption: Experimental workflow for assessing this compound stability.
Protocol 2: HPLC Method for Quantifying this compound

This method is suitable for the quantification of this compound and the detection of major non-volatile degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.

  • Column: A dedicated carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87P) is recommended. Maintain the column at a constant elevated temperature (e.g., 60-85°C) as per the manufacturer's instructions to improve peak shape.

  • Mobile Phase: Isocratic elution with HPLC-grade ultrapure water or a dilute acid solution (e.g., 0.005 M sulfuric acid). The mobile phase should be filtered (0.2 µm) and degassed prior to use.

  • Flow Rate: Typically 0.5 - 0.6 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Run Time: Approximately 30-40 minutes, sufficient to elute the main sugar peak and potential degradation products.

  • Quantification:

    • Prepare a calibration curve using a series of this compound standards of known concentrations (e.g., 0.1 mg/mL to 5 mg/mL).

    • Plot the peak area from the RI detector against the concentration for each standard.

    • Perform a linear regression to obtain the equation of the line.

    • Use the peak area of this compound in the experimental samples to calculate its concentration using the calibration curve.

  • Analysis of Degradation: Compare the chromatograms of degraded samples to the t=0 sample. The appearance of new peaks or a decrease in the this compound peak area indicates degradation. For identification of unknown peaks, further analysis by Mass Spectrometry (LC-MS) is required.

References

Technical Support Center: Chromatographic Separation of L-Lyxose from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of L-Lyxose from its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I need to separate?

A1: The primary isomers of concern when purifying this compound are its enantiomer, D-Lyxose, and its anomers (α and β forms). Depending on the sample source and preparation method, you may also encounter other aldopentose isomers such as D-Arabinose, D-Ribose, and D-Xylose.

Q2: Which High-Performance Liquid Chromatography (HPLC) columns are most effective for separating this compound from its isomers?

A2: Due to the high polarity and structural similarity of sugar isomers, specialized columns are necessary. Common choices include:

  • Chiral Columns: These are essential for separating enantiomers (this compound from D-Lyxose). The Chiralpak AD-H column is a frequently cited example for this purpose.[1][2]

  • Carbohydrate Analysis Columns: These are specifically designed for separating monosaccharides.

  • Anion-Exchange Columns: High-Performance Anion-Exchange Chromatography (HPAEC) is a powerful technique for separating underivatized carbohydrates, including aldopentoses like Lyxose.[3] This method often uses a sodium hydroxide eluent.[3]

  • Amino (NH2) Columns: These are commonly used in Hydrophilic Interaction Liquid Chromatography (HILIC) mode for carbohydrate analysis.[4]

Q3: Why am I seeing split or broad peaks for my this compound standard?

A3: This is a common phenomenon when separating reducing sugars and is often due to the presence of anomers (α and β forms) in solution. At room temperature, these anomers can interconvert (a process called mutarotation) during the chromatographic run, leading to peak splitting or broadening. Elevating the column temperature can sometimes help to collapse the anomers into a single, sharper peak.

Q4: What detection methods are suitable for this compound and its isomers?

A4: Since simple sugars lack a strong chromophore, standard UV-Vis detection is not effective. The most common detection methods are:

  • Refractive Index (RI) Detection: A universal detector for non-absorbing compounds, widely used for carbohydrate analysis. It is, however, sensitive to temperature and pressure fluctuations and not compatible with gradient elution.

  • Pulsed Amperometric Detection (PAD): Often coupled with HPAEC, PAD is a highly sensitive and selective method for detecting carbohydrates without derivatization.

  • Evaporative Light Scattering Detection (ELSD): This detector is more sensitive than RI and compatible with gradient elution, making it a versatile option.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the HPLC separation of this compound and its isomers.

ProblemPossible CausesSuggested Solutions
Poor Resolution Between this compound and D-Lyxose 1. Inappropriate column. 2. Mobile phase composition is not optimal. 3. Column temperature is not optimized.1. A chiral column (e.g., Chiralpak AD-H) is necessary for enantiomer separation. 2. Adjust the mobile phase composition. For chiral separations, a mixture of hexane and ethanol is often used. 3. Systematically vary the column temperature (e.g., in 5°C increments) to see if resolution improves.
Co-elution of this compound with Other Aldopentoses 1. Insufficient column selectivity. 2. Incorrect mobile phase conditions.1. Consider using a different type of column, such as an anion-exchange column, which can offer different selectivity based on the pKa of the sugars. 2. For anion-exchange chromatography, adjust the concentration of the NaOH eluent. For HILIC, modify the acetonitrile/water ratio.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Column not properly equilibrated. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Equilibrate the column with the initial mobile phase for an extended period (at least 15-20 column volumes) before the first injection. 3. Use a column oven to maintain a constant and stable temperature.
Split or Broad Peaks (Anomer Separation) 1. Interconversion of α and β anomers during the run. 2. Low column temperature.1. Increase the column temperature to accelerate mutarotation and potentially merge the anomer peaks. 2. For HPAEC-PAD, the high pH of the mobile phase often helps to collapse the anomers into a single peak.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Pump-related pressure fluctuations. 3. Detector not stabilized.1. Filter all mobile phase components and flush the system. Clean the detector cell according to the manufacturer's instructions. 2. Degas the mobile phase and check pump seals for wear. 3. Allow the detector (especially RI detectors) to warm up and stabilize completely before starting the analysis.
No Retention (Peaks Elute at the Void Volume) 1. Using a standard reversed-phase (e.g., C18) column. 2. Mobile phase is too polar for HILIC mode.1. Switch to a HILIC (e.g., Amino) or anion-exchange column suitable for polar analytes. 2. In HILIC mode, increase the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase to promote retention.

Experimental Protocols

Protocol 1: Chiral Separation of this compound and D-Lyxose Anomers

This method is based on the separation of D,this compound into its respective anomers using a chiral column.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of hexane and ethanol. The exact ratio should be optimized for best resolution. A starting point could be Hexane:Ethanol (90:10, v/v).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: Refractive Index (RI)

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Expected Elution Order: For a racemic mixture of D,this compound, the typical elution order on a Chiralpak AD-H column is α-D-lyxopyranose, α-L-lyxopyranose, β-D-lyxopyranose, and β-L-lyxopyranose.

Protocol 2: Anion-Exchange Separation of Aldopentoses

This method is suitable for separating this compound from other aldopentose isomers like arabinose, xylose, and ribose.

  • Column: Anion-exchange stationary phase (e.g., prepared from chloromethylated styrene-divinylbenzene copolymer)

  • Mobile Phase: 20 mM Sodium Hydroxide (NaOH) solution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: Pulsed Amperometric Detection (PAD)

  • Sample Preparation: Dissolve the sugar mixture in deionized water and filter through a 0.45 µm membrane filter.

Data Presentation

Table 1: Starting Conditions for this compound Isomer Separation by HPLC

ParameterMethod 1: Chiral SeparationMethod 2: Anion-Exchange
Target Separation Enantiomers (L- vs. D-) and Anomers (α vs. β)Aldopentose Isomers
Column Type Chiralpak AD-HAnion-Exchange
Mobile Phase Hexane:Ethanol (e.g., 90:10)20 mM NaOH
Flow Rate 0.5 mL/min1.0 mL/min
Temperature 25°CAmbient / 30°C
Detector Refractive Index (RI)Pulsed Amperometric (PAD)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Isomer Mixture Dissolve Dissolve in appropriate solvent (e.g., mobile phase) Sample->Dissolve 1 Filter Filter through 0.45 µm filter Dissolve->Filter 2 Inject Inject sample into HPLC system Filter->Inject 3 Column Chromatographic Separation (e.g., Chiral or Anion-Exchange Column) Inject->Column 4 Detect Detection (RI, PAD, or ELSD) Column->Detect 5 Chromatogram Generate Chromatogram Detect->Chromatogram 6 Integrate Peak Integration and Quantification Chromatogram->Integrate 7 Identify Identify and Separate This compound Integrate->Identify 8

Caption: Experimental workflow for the separation of this compound.

troubleshooting_tree cluster_resolution Poor Resolution cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues start Chromatographic Problem (e.g., Poor Resolution) is_enantiomer Separating Enantiomers (L- vs D-Lyxose)? start->is_enantiomer Resolution Problem peak_shape Split or Broad Peaks? start->peak_shape Peak Shape Problem retention_issue Varying Retention Times? start->retention_issue Retention Problem use_chiral Use Chiral Column (e.g., Chiralpak AD-H) is_enantiomer->use_chiral Yes optimize_mobile_phase Optimize Mobile Phase (e.g., Hexane/Ethanol ratio) is_enantiomer->optimize_mobile_phase No optimize_temp Optimize Temperature optimize_mobile_phase->optimize_temp anomers Likely Anomer Separation peak_shape->anomers Yes increase_temp Increase Column Temperature to accelerate mutarotation anomers->increase_temp use_hpaec Use HPAEC-PAD (high pH helps merge peaks) anomers->use_hpaec check_mobile_phase Check Mobile Phase Preparation retention_issue->check_mobile_phase Yes equilibrate Ensure Proper Column Equilibration check_mobile_phase->equilibrate use_oven Use Column Oven for Stable Temperature equilibrate->use_oven

Caption: Troubleshooting decision tree for this compound chromatography.

References

troubleshooting low yields in L-Lyxose synthesis from D-arabinose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of L-Lyxose from D-arabinose.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from D-arabinose?

There are two primary methods for the synthesis of this compound from D-arabinose: multi-step chemical synthesis and enzymatic isomerization.

  • Chemical Synthesis: This approach typically involves a series of reactions to protect hydroxyl groups, invert the stereochemistry at a specific carbon atom (C3), and then deprotect the molecule to yield this compound. A common route involves seven steps and utilizes reagents like (diethylamino)sulfur trifluoride (DAST) for the key inversion step.[1][2][3]

  • Enzymatic Synthesis: This method employs an isomerase enzyme, such as L-arabinose isomerase, to directly convert D-arabinose to this compound.[4][5] This method is often considered more environmentally friendly but can present its own challenges in terms of enzyme stability and conversion efficiency.

Q2: What is a typical overall yield for the chemical synthesis of this compound from D-arabinose?

A reported 7-step chemical synthesis of D-Lyxose from D-arabinose has an overall yield of approximately 40%. However, this can vary significantly depending on the optimization of each step and the purification efficiency.

Q3: What are the key challenges in the chemical synthesis of this compound?

The main challenges in the chemical synthesis of this compound from D-arabinose include:

  • Low Selectivity: Achieving selective reaction at the desired hydroxyl group can be difficult, leading to the formation of side products.

  • Sensitivity to Reaction Conditions: The success of the inversion step, particularly when using reagents like DAST, is highly dependent on precise control of temperature and other reaction parameters.

  • Difficult Separation: The final product, this compound, can be challenging to separate from unreacted starting material (D-arabinose) and other stereoisomers due to their similar physical properties.

Q4: What factors influence the efficiency of enzymatic conversion of D-arabinose to this compound?

The efficiency of the enzymatic conversion is influenced by several factors:

  • Enzyme Source: L-arabinose isomerases from different microorganisms exhibit varying substrate specificities, optimal temperatures, and pH ranges.

  • Temperature: Most L-arabinose isomerases have an optimal temperature for activity, often in the range of 50-65°C.

  • pH: The pH of the reaction medium is crucial for enzyme activity, with optimal pH values typically ranging from 6.0 to 8.0.

  • Metal Ions: Many L-arabinose isomerases are metalloenzymes and require the presence of divalent cations like Mn²⁺ or Co²⁺ for optimal activity.

  • Substrate and Product Inhibition: High concentrations of the substrate (D-arabinose) or the product (this compound) can inhibit the enzyme's activity, limiting the overall conversion.

Troubleshooting Guides

Chemical Synthesis Troubleshooting

Issue: Low overall yield after the 7-step synthesis.

This is a common issue that can arise from inefficiencies at multiple stages of the synthesis. Below is a step-by-step troubleshooting guide.

DOT Script for Chemical Synthesis Workflow:

cluster_synthesis Chemical Synthesis Workflow cluster_troubleshooting Troubleshooting Points Arabinose D-Arabinose Protection Protection of Hydroxyl Groups Arabinose->Protection Protecting agents Activation Activation of C3-OH Protection->Activation e.g., Tosylation ts1 Incomplete Protection/ Side Products Protection->ts1 Inversion Inversion with DAST Activation->Inversion DAST Deprotection1 Partial Deprotection Inversion->Deprotection1 ts2 Inefficient Inversion/ Elimination Side Products Inversion->ts2 Reduction Reduction Step Deprotection1->Reduction Final_Deprotection Final Deprotection Reduction->Final_Deprotection Lyxose This compound Final_Deprotection->Lyxose ts3 Incomplete Deprotection/ Product Degradation Final_Deprotection->ts3 ts4 Purification Issues Lyxose->ts4

Caption: Troubleshooting workflow for the chemical synthesis of this compound.

Problem Possible Cause Recommended Solution
Low yield after protection steps Incomplete reaction leading to a mixture of partially protected arabinose derivatives.- Ensure anhydrous conditions and use a slight excess of the protecting agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction time and temperature.
Formation of undesired side products.- Use a more selective protecting group strategy. - Purify the protected intermediate thoroughly before proceeding to the next step.
Low yield after DAST reaction (inversion step) Incomplete inversion of the stereocenter.- Ensure the DAST reagent is fresh and of high quality. - Carefully control the reaction temperature, as DAST reactions are often temperature-sensitive. - Optimize the stoichiometry of DAST.
Formation of elimination byproducts (alkenes).- Run the reaction at the lowest possible temperature that still allows for inversion. - Consider using alternative fluorinating agents that may favor substitution over elimination.
Low yield after deprotection steps Incomplete removal of protecting groups.- Choose deprotection conditions that are effective for all protecting groups used. - Increase reaction time or temperature if necessary, while monitoring for product degradation.
Degradation of the sugar backbone under harsh deprotection conditions.- Use milder deprotection reagents. - Carefully neutralize the reaction mixture after acidic or basic deprotection steps.
Difficulty in final purification Co-elution of this compound with D-arabinose or other sugar isomers.- Employ specialized chromatography techniques such as preparative High-Performance Liquid Chromatography (HPLC) with an appropriate column (e.g., an amino-based column). - Consider derivatization of the sugar mixture to improve separation.
Enzymatic Synthesis Troubleshooting

Issue: Low conversion of D-arabinose to this compound.

Low enzymatic conversion can be due to suboptimal reaction conditions or issues with the enzyme itself.

DOT Script for Enzymatic Synthesis Troubleshooting:

cluster_workflow Enzymatic Synthesis Workflow cluster_troubleshooting Troubleshooting Factors Arabinose D-Arabinose Reaction Isomerization Reaction Arabinose->Reaction Enzyme L-Arabinose Isomerase Enzyme->Reaction Enzyme_Activity Low Enzyme Activity/ Inhibition Enzyme->Enzyme_Activity Lyxose This compound Reaction->Lyxose pH Suboptimal pH Reaction->pH Temp Suboptimal Temperature Reaction->Temp Metal Incorrect Metal Ion Concentration Reaction->Metal Purification Product Purification Lyxose->Purification

Caption: Key factors to troubleshoot in the enzymatic synthesis of this compound.

Problem Possible Cause Recommended Solution
Low conversion rate Suboptimal reaction pH.- Determine the optimal pH for your specific L-arabinose isomerase. Most function best between pH 6.0 and 8.0. - Use a suitable buffer system to maintain the pH throughout the reaction.
Suboptimal reaction temperature.- Identify the optimal temperature for your enzyme. Many L-arabinose isomerases are thermophilic, with optima around 50-65°C. - Ensure uniform temperature control of the reaction vessel.
Incorrect or insufficient metal ion cofactor.- Check the metal ion requirement for your enzyme. Mn²⁺ and Co²⁺ are common cofactors. - Add the required metal ion at its optimal concentration (typically 1-5 mM).
Low enzyme activity or concentration.- Use a higher concentration of the enzyme. - Ensure the enzyme has been stored correctly to maintain its activity. - Consider immobilizing the enzyme to improve stability and reusability.
Substrate or product inhibition.- Optimize the initial substrate concentration. Very high concentrations can be inhibitory. - Consider a fed-batch or continuous reaction setup to maintain optimal substrate and product concentrations.
Formation of byproducts Non-specific enzyme activity or side reactions at elevated temperatures.- Lower the reaction temperature, even if it slightly reduces the reaction rate, to minimize byproduct formation. - Analyze the reaction mixture for common sugar degradation products.
Difficulty in purifying this compound Presence of unreacted D-arabinose.- Optimize the reaction to drive it further towards completion. - Use chromatographic methods (e.g., preparative HPLC) for purification.

Data Presentation

Table 1: Reported Optimal Conditions for L-Arabinose Isomerases from Various Sources.

Enzyme Source Optimal pH Optimal Temperature (°C) Required Metal Ion Reference
Klebsiella pneumoniae8.040Mn²⁺
Lactobacillus reuteri6.065Co²⁺, Mn²⁺
Clostridium hylemonae7.0 - 7.550Mg²⁺
Lactobacillus plantarum--Co²⁺, Mn²⁺, Fe²⁺
Lactobacillus bifermentans--Mn²⁺

Note: The substrate for determining optimal conditions in these studies was often D-galactose. The optimal conditions for D-arabinose conversion may vary.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

  • Enzyme Preparation: Prepare a solution of L-arabinose isomerase in a suitable buffer (e.g., 50 mM phosphate buffer) at the desired concentration.

  • Reaction Setup: In a temperature-controlled vessel, dissolve D-arabinose in the same buffer to the desired starting concentration.

  • Cofactor Addition: Add the required metal ion cofactor (e.g., MnCl₂) to its optimal concentration.

  • Initiation of Reaction: Add the enzyme solution to the D-arabinose solution to start the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the concentrations of D-arabinose and this compound using HPLC.

  • Termination: Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 5-10 minutes).

  • Purification: Purify this compound from the reaction mixture using appropriate chromatographic techniques.

DOT Script for Logical Relationship of Experimental Parameters:

cluster_params Experimental Parameters Yield This compound Yield pH pH pH->Yield Enzyme_Conc Enzyme Conc. pH->Enzyme_Conc affects stability Temp Temperature Temp->Yield Temp->Enzyme_Conc affects stability Metal Metal Ion Conc. Metal->Yield Enzyme_Conc->Yield Substrate_Conc Substrate Conc. Substrate_Conc->Yield Substrate_Conc->Enzyme_Conc can inhibit Time Reaction Time Time->Yield

Caption: Interdependence of experimental parameters affecting this compound yield.

References

Technical Support Center: Optimizing Reaction Conditions for L-Lyxose Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of L-Lyxose for analytical purposes. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Multiple peaks for this compound in the chromatogram.

  • Question: Why am I observing multiple peaks for this compound in my GC-MS chromatogram after derivatization?

  • Answer: The presence of multiple peaks for a single sugar is a common issue and can be attributed to several factors:

    • Anomerization: Sugars like this compound exist in equilibrium between different isomeric forms (anomers), such as α and β pyranose and furanose rings, as well as the open-chain form. If the derivatization reaction is not optimized to favor a single form, each anomer can be derivatized, leading to multiple chromatographic peaks.

    • Incomplete Oximation: The initial oximation step is crucial for preventing the formation of multiple derivatives. This reaction converts the carbonyl group of the open-chain sugar form into an oxime, which "locks" the sugar in its open-chain configuration before silylation or acetylation. Incomplete oximation will result in the derivatization of the various cyclic anomers.[1][2]

    • Tautomerization: During the derivatization process, particularly silylation, tautomerization can lead to the formation of different isomers, each producing a distinct peak.[1][2]

Issue 2: Poor peak shape (e.g., tailing or fronting).

  • Question: My this compound derivative peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing can compromise resolution and quantification. Common causes include:

    • Active Sites in the GC System: Active sites in the GC liner, column, or injection port can interact with the derivatized analyte, causing peak tailing. Using a deactivated liner and a high-quality, well-maintained column is crucial.

    • Column Degradation: The stationary phase of the column can be damaged by repeated injections of derivatization reagents or sample matrix components. Trimming the front end of the column or replacing it may be necessary.

    • Insufficient Derivatization: Incomplete derivatization can leave polar hydroxyl groups exposed, which can interact with the stationary phase and cause tailing. Ensure that the reaction goes to completion by optimizing reagent concentrations, reaction time, and temperature.

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.

Issue 3: Low or no peak detected for the this compound derivative.

  • Question: I am not seeing a peak for my this compound derivative, or the peak is very small. What should I do?

  • Answer: A low or absent peak can be due to several factors throughout the experimental workflow:

    • Incomplete Derivatization: This is a primary cause. Ensure all reagents are fresh and anhydrous, as moisture can significantly hinder silylation reactions. Optimize the reaction conditions, including temperature and time, to drive the reaction to completion.[1]

    • Sample Loss During Workup: Ensure proper technique during any extraction and solvent evaporation steps to minimize sample loss.

    • Degradation of the Derivative: While alditol acetates are generally stable, silyl derivatives can be sensitive to moisture. Ensure all glassware is dry and that the final derivatized sample is protected from atmospheric moisture.

    • GC-MS System Issues: Check for leaks in the GC system, ensure the injector and detector are functioning correctly, and verify that the MS is properly tuned.

Issue 4: Low reproducibility between injections.

  • Question: I am getting inconsistent results between different sample injections. How can I improve the reproducibility of my this compound derivatization?

  • Answer: Poor reproducibility is often linked to inconsistencies in the derivatization procedure:

    • Manual Errors: Manual pipetting of small volumes of reagents can introduce variability. Using an automated derivatization system can significantly improve reproducibility. If performing the procedure manually, be meticulous with reagent addition and timing.

    • Variable Reaction Conditions: Ensure that the temperature and incubation times are precisely controlled for all samples. Even small variations can affect the extent of the derivatization reaction.

    • Sample Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction. It may be necessary to perform a sample cleanup step prior to derivatization.

Data Presentation

The following tables summarize typical reaction conditions for common sugar derivatization methods that can be adapted for this compound. Note that optimal conditions for this compound may vary and should be determined empirically.

Table 1: Methoximation-Silylation Derivatization Parameters

ParameterConditionReference
Methoximation
ReagentMethoxyamine hydrochloride (MeOx) in pyridine
Incubation Temperature30°C - 37°C
Incubation Time60 - 90 minutes
Silylation
ReagentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Incubation Temperature30°C - 70°C
Incubation Time30 - 60 minutes

Table 2: Alditol Acetate Derivatization Parameters

ParameterConditionReference
Reduction
ReagentSodium borohydride (NaBH₄) in 1 M NH₄OH
Incubation TemperatureRoom temperature
Incubation Time1 hour
Acetylation
ReagentAcetic anhydride and pyridine or 1-methylimidazole
Incubation Temperature100°C
Incubation Time20 minutes

Experimental Protocols

The following are detailed methodologies for common derivatization procedures that can be optimized for this compound.

Protocol 1: Methoximation followed by Silylation for GC-MS Analysis

This two-step method is widely used to produce volatile and thermally stable derivatives of sugars.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried this compound sample into a reaction vial.

    • Lyophilize the sample to ensure it is completely dry, as moisture interferes with the silylation reaction.

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Vortex briefly to ensure the sample is fully dissolved.

    • Incubate at 37°C for 90 minutes with shaking.

  • Silylation:

    • Add 80 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS (trimethylchlorosilane) as a catalyst, to the sample vial.

    • Vortex briefly.

    • Incubate at 37°C for 30 minutes with shaking.

  • Analysis:

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Alditol Acetate Derivatization for GC-MS Analysis

This method involves the reduction of the sugar to its corresponding alditol, followed by acetylation. It has the advantage of producing a single peak for each sugar.

  • Sample Preparation:

    • Place approximately 1 mg of the this compound sample in a screw-cap reaction tube.

  • Reduction:

    • Dissolve the sample in 0.5 mL of a 2 M solution of sodium borohydride in 1 M ammonium hydroxide.

    • Incubate at room temperature for 1 hour.

  • Borate Removal:

    • Add 0.1 mL of glacial acetic acid to stop the reaction.

    • Evaporate to dryness under a stream of nitrogen.

    • Add 0.5 mL of methanol and evaporate to dryness. Repeat this step three times to ensure all borate is removed as methyl borate.

  • Acetylation:

    • Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

    • Cap the tube tightly and heat at 100°C for 20 minutes.

  • Workup:

    • Cool the sample to room temperature.

    • Add 1 mL of water and vortex to mix.

    • Extract the alditol acetates with 1 mL of dichloromethane.

    • Collect the organic (bottom) layer.

    • Wash the organic layer with 1 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The sample is now ready for GC-MS analysis.

Visualization

The following diagram illustrates the general workflow for the derivatization of this compound for GC-MS analysis.

L_Lyxose_Derivatization_Workflow cluster_start Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis Start Dried this compound Sample Methoximation Add Methoxyamine HCl in Pyridine Incubate at 37°C for 90 min Start->Methoximation Prevents anomerization Silylation Add MSTFA Incubate at 37°C for 30 min Methoximation->Silylation Increases volatility GCMS GC-MS Analysis Silylation->GCMS

Caption: General workflow for this compound derivatization.

References

analytical challenges in quantifying L-Lyxose in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: L-Lyxose Quantification

Welcome to the technical support center for the analytical quantification of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the unique challenges of measuring this compound in complex biological and food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenges stem from its nature as a rare sugar. These include:

  • Co-elution: this compound often co-elutes with other more abundant monosaccharides, particularly its epimers like D-Xylose and D-Arabinose, making chromatographic separation difficult.[1]

  • Matrix Interference: Complex sample matrices (e.g., plasma, urine, food extracts) contain numerous compounds like salts, proteins, and lipids that can interfere with analysis, causing ion suppression or enhancement in mass spectrometry.[2][3][4]

  • Lack of Chromophore: Like most sugars, this compound lacks a UV-absorbing chromophore, which limits detection options for HPLC to less sensitive methods like Refractive Index (RI) detection unless derivatization is used.[5]

  • Derivatization In-efficiency: For GC-MS analysis, the required derivatization steps (e.g., silylation) can be inconsistent and sensitive to moisture and matrix components.

  • Low Abundance: this compound is often present at very low concentrations, requiring highly sensitive and selective analytical methods for accurate quantification.

Q2: Which analytical technique is best for this compound quantification?

A2: The choice depends on the sample matrix, required sensitivity, and available equipment.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is highly sensitive and selective for underivatized carbohydrates and is excellent for separating structurally similar monosaccharides.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, especially for complex matrices. It can distinguish this compound from its isomers based on fragmentation patterns and is less reliant on complete chromatographic separation. However, it is susceptible to matrix effects.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and sensitivity but requires derivatization to make the sugar volatile, which adds complexity to sample preparation.

Q3: Is it necessary to derivatize this compound for analysis?

A3: It depends on the technique.

  • For GC-MS: Yes, derivatization is mandatory to increase the volatility and thermal stability of this compound.

  • For HPLC/LC-MS: Derivatization is not strictly necessary but can be used to enhance detection sensitivity, for example, by adding a fluorescent tag for fluorescence detection or improving ionization efficiency for mass spectrometry. Techniques like HPAE-PAD and LC-MS can directly analyze underivatized sugars.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Issues
Problem Potential Cause Recommended Solution
Poor Peak Resolution / Co-elution with other sugars Inadequate column chemistry for separating sugar isomers.• Use a specialized carbohydrate column (e.g., amino, polymer-based ion-exchange, or chiral column).• For HPAE, optimize the NaOH eluent concentration; lower concentrations can improve the resolution between arabinose and lyxose.• For HILIC, adjust the acetonitrile/water ratio in the mobile phase.
Peak Tailing Active sites in the analytical column or system are interacting with the sugar's hydroxyl groups.• Ensure proper deactivation of the injector liner.• Use a column specifically designed for carbohydrate analysis.• If tailing persists, consider mobile phase additives (consult column manufacturer's guide).
Low Sensitivity with RI Detector The concentration of this compound is below the detector's limit of detection.• Concentrate the sample if possible.• Switch to a more sensitive detector like Pulsed Amperometric Detector (PAD) or a mass spectrometer.• Consider pre-column derivatization with a fluorescent tag and use a fluorescence detector.
Unstable Baseline (Drift or Noise) Contaminated mobile phase, column bleed, or detector temperature fluctuations.• Prepare fresh mobile phase with high-purity solvents.• Thoroughly condition the column before analysis.• Ensure the detector has reached thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Problem Potential Cause Recommended Solution
Inconsistent Derivatization Presence of moisture in the sample or reagents; incorrect reaction temperature or time.• Ensure samples and solvents are completely anhydrous.• Use fresh derivatization reagents.• Optimize the reaction time and temperature for this compound derivatization.
Ghost Peaks / Carryover Contamination from a previous, more concentrated sample is eluting in the current run.• Run solvent blanks between samples to wash the injector and column.• Increase the injector temperature or bake-out time.• Replace the septum and inlet liner regularly.
Variable Retention Times Leaks in the carrier gas flow path or a degrading column.• Perform a leak check on the system, especially at the injector and column fittings.• Condition the column; if the problem persists, trim the front end of the column or replace it.
Low Response / Poor Sensitivity Sample adsorption at active sites in the injector or column; inefficient ionization.• Use a deactivated inlet liner.• Confirm the MS ion source is clean and the detector is functioning optimally by running a tuning protocol.• Check for leaks in the vacuum system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
Problem Potential Cause Recommended Solution
Signal Suppression or Enhancement (Matrix Effect) Co-eluting matrix components are interfering with the ionization of this compound in the MS source.• Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).• Modify the chromatographic method to separate this compound from the interfering compounds.• Use a stable isotope-labeled internal standard specific for this compound.• Prepare calibration standards in a matrix that matches the sample (matrix-matched calibration).
No or Low Signal This compound is not ionizing efficiently under the current source conditions.• Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).• Try different ionization modes (ESI, APCI) and polarities (positive, negative).• Post-column addition of a solvent like methanol/chloroform can promote the formation of chloride adducts ([M+Cl]-) for stable detection.

Quantitative Data Summary

The following tables provide representative performance data for common analytical methods used in sugar analysis. Actual values for this compound must be determined during specific method validation.

Table 1: HPLC-RID Method Performance (General Sugars)

ParameterFructoseGlucoseSucroseLactose
Linearity Range (mg/mL) 0.05 - 10.00.05 - 10.00.05 - 10.00.05 - 10.0
Regression Coefficient (R²) >0.999>0.999>0.999>0.999
LOD (mg/mL) 0.0150.0150.0170.018
LOQ (mg/mL) 0.0500.0500.0520.054
Accuracy (% Recovery) 96.8 - 108.997.5 - 107.398.1 - 106.597.2 - 108.1
Data adapted from validated methods for sugar analysis in complex food matrices.

Table 2: LC-MS Method Performance (General Monosaccharides)

ParameterRiboseXyloseFructoseGlucose
Linearity Range (mg/L) 0.5 - 1000.1 - 1000.1 - 1000.5 - 100
Correlation Coefficient (R) 0.99990.99960.99990.9999
Precision (RSD % at LLOQ) 3.405.132.810.51
Data based on LC-MS analysis using post-column solvent addition to form chloride adducts.

Experimental Protocols

Protocol 1: Quantification of this compound using HPAE-PAD

This protocol describes the analysis of this compound in a complex biological fluid like serum.

  • Sample Preparation: a. To 100 µL of serum, add 400 µL of ice-cold acetonitrile to precipitate proteins. b. Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in 200 µL of ultrapure water. e. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Ion Chromatography System.

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

    • Mobile Phase A: Ultrapure Water

    • Mobile Phase B: 200 mM Sodium Hydroxide (NaOH)

    • Flow Rate: 0.5 mL/min

    • Gradient:

      • 0-15 min: 10 mM NaOH (5% B)

      • 15-25 min: Linear gradient to 50 mM NaOH (25% B)

      • 25-30 min: 10 mM NaOH (5% B) for re-equilibration

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Detection (PAD):

    • Detector: Pulsed Amperometric Detector with a gold working electrode.

    • Waveform: Use a standard quadruple-potential waveform for carbohydrate analysis as recommended by the manufacturer.

  • Quantification:

    • Prepare a calibration curve using this compound standards (e.g., 0.1 to 50 µM) prepared in ultrapure water.

    • Process the standards using the same sample preparation steps to account for any loss.

    • Quantify this compound in samples by comparing the peak area to the calibration curve.

Protocol 2: Quantification of this compound using GC-MS after Derivatization

This protocol is suitable for food matrices where this compound may be present.

  • Sample Preparation & Extraction: a. Homogenize 1 g of the sample. b. Extract sugars by adding 10 mL of 80% ethanol and sonicating for 30 minutes. c. Centrifuge at 4,000 x g for 10 minutes and collect the supernatant. d. Evaporate the supernatant to dryness under vacuum. e. Add an internal standard (e.g., sorbitol) to the dried extract.

  • Derivatization (Silylation): a. Ensure the dried extract is completely free of moisture by placing it in a desiccator overnight. b. Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Tightly cap the vial and heat at 70°C for 60 minutes. d. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 5°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Mode: Splitless, 1 µL injection.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Quantification:

    • Create a calibration curve by derivatizing known amounts of this compound with a fixed amount of internal standard.

    • Calculate the peak area ratio of the this compound quantifier ion to the internal standard quantifier ion.

    • Plot this ratio against the concentration to generate the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start_end start_end process process decision decision tech tech A Complex Sample (e.g., Plasma, Food) B Extraction / Protein Precipitation A->B C Cleanup (e.g., SPE) B->C D Derivatization Required? C->D E Silylation / Acetylation D->E Yes F_LC HPLC / LC-MS Analysis D->F_LC No F_GC GC-MS Analysis E->F_GC G Data Processing (Integration & Calibration) F_GC->G F_LC->G H Final Quantification Result G->H

Caption: General experimental workflow for quantifying this compound in complex samples.

hplc_troubleshooting problem problem question question solution solution A Problem: Poor Peak Resolution (Co-elution) B Is a specialized carbohydrate column in use? A->B C Use a dedicated column (Amino, HPAE, Chiral) B->C No D Is mobile phase optimized? B->D Yes E Adjust mobile phase: - ACN/Water ratio (HILIC) - Eluent concentration (HPAE) D->E No F Is column temperature optimized? D->F Yes G Systematically vary temperature (e.g., 25-40°C) to alter selectivity F->G No H Consider column degradation. Replace column. F->H Yes

Caption: Troubleshooting logic for poor HPLC peak resolution of this compound.

matrix_effects_mitigation center_node center_node strategy strategy center Matrix Effect (Ion Suppression/ Enhancement) prep Improve Sample Preparation (SPE, LLE) center->prep chrom Optimize Chromatography center->chrom is Use Stable Isotope-Labeled Internal Standard center->is cal Use Matrix-Matched Calibration center->cal dilute Dilute Sample center->dilute

Caption: Key strategies for mitigating matrix effects in LC-MS analysis.

References

Technical Support Center: Crystallization of L-Lyxose for Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the crystallization of L-Lyxose. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most promising methods for crystallizing this compound?

A1: While specific protocols for this compound are not widely published, methods successful for its C'-2 epimer, L-Xylose, are highly relevant and serve as an excellent starting point. The most commonly successful techniques for small, polar molecules like this compound include slow evaporation, vapor diffusion, and slow cooling.

Q2: What is a good starting solvent system for this compound crystallization?

A2: Based on successful crystallization of the related sugar L-Xylose, a 50:50 (w/w) ethanol/water mixture is a promising starting point.[1][2] Given that this compound is a white crystalline powder soluble in water, aqueous solutions with a co-solvent that reduces solubility, such as ethanol or isopropanol, are recommended.

Q3: How can I improve the quality of my this compound crystals?

A3: Crystal quality can be improved by slowing down the crystallization process. This can be achieved by reducing the rate of evaporation (e.g., by using a container with a smaller opening or covering it), using a lower concentration of the anti-solvent in vapor diffusion methods, or employing a slower cooling rate in cooling crystallization. Seeding with a small, high-quality crystal can also promote the growth of larger, more well-ordered crystals.

Q4: My this compound is not crystallizing. What should I do?

A4: If crystallization does not occur, several factors could be at play. The solution may be undersaturated, in which case you can try to concentrate it further. If the solution is supersaturated but no crystals form, nucleation may be inhibited. Inducing nucleation can be attempted by scratching the inside of the container with a glass rod, adding a seed crystal, or introducing a small amount of a less-soluble "anti-solvent".

Q5: I am getting oil instead of crystals. How can I fix this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the concentration of the solute is too high or the temperature is above the melting point of the solute in the given solvent system. To resolve this, try diluting your solution, using a different solvent system, or lowering the crystallization temperature.

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of this compound and provides systematic solutions.

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is undersaturated.2. Nucleation is inhibited.3. Purity of this compound is low.1. Concentrate the solution by slow evaporation.2. Induce nucleation by scratching the container, adding a seed crystal, or introducing an anti-solvent.3. Further purify the this compound sample using techniques like chromatography.
Formation of Oil or Amorphous Precipitate 1. Solution is too concentrated.2. Cooling rate is too fast.3. Inappropriate solvent system.1. Dilute the solution with the primary solvent.2. Slow down the cooling process by insulating the container.3. Experiment with different solvent/anti-solvent combinations.
Crystals are Too Small (Microcrystalline Powder) 1. Nucleation rate is too high.2. Crystal growth is too rapid.1. Decrease the level of supersaturation by using a more dilute solution.2. Slow down the evaporation or cooling rate.3. Use a seeding technique with a larger, well-formed crystal.
Poor Crystal Quality (e.g., twinned, dendritic) 1. Presence of impurities.2. Unstable crystallization conditions (temperature fluctuations, vibrations).1. Purify the this compound sample.2. Ensure the crystallization setup is in a stable environment, free from vibrations and temperature swings.

Quantitative Data Summary

Direct quantitative data for this compound crystallization is limited in published literature. The following table provides data for the closely related epimer, L-Xylose, which can be used as a starting point for this compound experiments.

ParameterValueCompoundMethodSolvent SystemReference
Solvent Ratio50:50 (w/w)L-XyloseSlow EvaporationEthanol/Water[1][2]
TemperatureNot specifiedL-XyloseSlow EvaporationEthanol/Water[1]
ConcentrationNear-saturatedGeneralSlow EvaporationVarious

Experimental Protocols

Method 1: Slow Evaporation

This is often the simplest and most effective method for obtaining high-quality crystals of small molecules.

Materials:

  • Purified this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Small glass vial or beaker

  • Parafilm or aluminum foil

Procedure:

  • Prepare a 50:50 (w/w) solution of ethanol and water.

  • Dissolve the purified this compound in the solvent mixture at room temperature until the solution is nearly saturated. Gentle warming can be used to increase solubility, but the solution should be allowed to cool to room temperature before proceeding.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean glass vial.

  • Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Method 2: Vapor Diffusion (Hanging Drop)

This method is particularly useful when only small amounts of material are available. It allows for a very slow and controlled approach to supersaturation.

Materials:

  • Purified this compound

  • Primary solvent (e.g., water)

  • Anti-solvent (e.g., ethanol, isopropanol)

  • Vapor diffusion plate (e.g., 24-well plate)

  • Siliconized glass cover slips

Procedure:

  • Prepare a reservoir solution of the anti-solvent in the wells of the vapor diffusion plate.

  • Dissolve the this compound in the primary solvent to create a concentrated stock solution.

  • On a siliconized cover slip, mix a small volume (1-2 µL) of the this compound solution with an equal volume of the reservoir solution.

  • Invert the cover slip and seal the well of the plate, creating a "hanging drop".

  • Over time, water will slowly vaporize from the drop and equilibrate with the reservoir, causing the concentration of the this compound and the anti-solvent in the drop to increase, leading to crystallization.

  • Monitor the drops for crystal formation under a microscope.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_harvest Analysis start Start with Purified this compound dissolve Dissolve in Primary Solvent start->dissolve filter Filter Solution dissolve->filter slow_evap Slow Evaporation filter->slow_evap vapor_diff Vapor Diffusion filter->vapor_diff slow_cool Slow Cooling filter->slow_cool harvest Harvest Crystals slow_evap->harvest vapor_diff->harvest slow_cool->harvest analyze Analyze by X-ray Diffraction harvest->analyze Troubleshooting_Decision_Tree cluster_no_xtal Problem: No Crystals cluster_oil Problem: Oiling Out cluster_small_xtal Problem: Small Crystals start Crystallization Attempt no_xtal No Crystals Formed? start->no_xtal oil Oil Formation? start->oil small_xtal Microcrystals Formed? start->small_xtal concentrate Concentrate Solution no_xtal->concentrate Yes success High-Quality Crystals no_xtal->success No induce_nuc Induce Nucleation concentrate->induce_nuc Still No Crystals purify Re-purify Sample induce_nuc->purify Still No Crystals dilute Dilute Solution oil->dilute Yes oil->success No slow_cool Slow Cooling Rate dilute->slow_cool Still Oiling Out change_solvent Change Solvent System slow_cool->change_solvent Still Oiling Out decrease_sat Decrease Supersaturation small_xtal->decrease_sat Yes small_xtal->success No slow_growth Slow Growth Rate decrease_sat->slow_growth Still Small seed Use Seeding slow_growth->seed Still Small

References

addressing the acid-catalyzed degradation of L-Lyxose derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the acid-catalyzed degradation of L-Lyxose derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative degrading under acidic conditions?

A1: this compound, as a pentose, is susceptible to acid-catalyzed degradation. The primary mechanism involves a series of dehydration reactions. The process is typically initiated by the protonation of a hydroxyl group, which is followed by sequential elimination steps, ultimately leading to the formation of cyclic compounds like furfural.[1] This degradation can impact the efficacy, safety, and shelf-life of your compound.[1]

Q2: What are the common degradation products of this compound derivatives in an acidic medium?

A2: The most common degradation product for pentoses, including this compound and its derivatives, under acidic conditions is furfural.[1][2] Depending on the specific derivative and reaction conditions, other side products from rearrangements or incomplete degradation may also be present.

Q3: How can I monitor the degradation of my this compound derivative during an experiment?

A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with refractive index detection is commonly used to quantify the remaining sugar and the formation of degradation products like furfural.[3] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress. For structural elucidation of degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.

Q4: Which protecting groups are suitable for preventing acid-catalyzed degradation of this compound?

A4: The choice of protecting group is critical. Some groups are designed to be stable in acidic conditions while others are specifically cleaved by acid.

  • Acid-Stable Groups: Benzyl (Bn) ethers are generally stable to acidic conditions and are removed by hydrogenolysis. Certain bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) offer moderate stability. For amino groups, the 9-Fluorenylmethyloxycarbonyl (Fmoc) group is stable under acidic conditions and is removed by a base.

  • Acid-Labile Groups: Groups like tert-Butoxycarbonyl (Boc), trityl (Tr), tetrahydropyranyl (THP), and some silyl ethers (e.g., TMS) are designed to be removed by acid. If your synthesis requires acidic conditions for other steps, these groups may not be suitable for protecting the this compound core.

Q5: Can reaction conditions be optimized to minimize degradation?

A5: Yes. Lowering the reaction temperature can help control the rate of degradation. Using the minimum necessary concentration of acid and minimizing reaction time are also crucial. Monitoring the reaction closely by TLC or HPLC allows you to determine the point of maximum product formation before significant degradation occurs.

Troubleshooting Guides

Problem 1: Low or no yield after an acid-catalyzed reaction (e.g., deprotection).

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// Degradation Path action_degradation [label="Reduce acid concentration\nLower reaction temperature\nDecrease reaction time\nUse alternative protecting group", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Degradation Path check_starting_material [label="Check for unreacted\nstarting material (TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; sm_present [label="Starting Material\nPresent", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sm_absent [label="Starting Material\nConsumed", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; action_incomplete_reaction [label="Increase reaction time\nIncrease acid concentration cautiously\nEnsure anhydrous conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_other_issue [label="Investigate other issues:\n- Reagent quality\n- Insoluble intermediates\n- Mechanical loss", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_degradation; check_degradation -> degradation_present [label=" Products Found? "]; degradation_present -> action_degradation [label=" Yes "]; degradation_present -> no_degradation [label=" No "]; no_degradation -> check_starting_material; check_starting_material -> sm_present [label=" Present? "]; sm_present -> action_incomplete_reaction [label=" Yes "]; sm_present -> sm_absent [label=" No "]; sm_absent -> action_other_issue; }

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: An unexpected, non-polar spot appears on TLC during the acidic workup.

  • Possible Cause: This could be furfural, the degradation product. Furfural is significantly less polar than sugar derivatives.

  • Troubleshooting Steps:

    • Co-spotting: Spot your crude reaction mixture alongside a furfural standard on a TLC plate to see if the spots align.

    • Analysis: Take a sample from the crude mixture and analyze it via LC-MS. Look for a mass corresponding to furfural (M.W. 96.08 g/mol ).

    • Mitigation: If furfural is confirmed, neutralize the reaction mixture as quickly as possible after the reaction is complete. Consider reducing the acid concentration or temperature in future experiments.

Data Presentation

Table 1: Stability of Common Hydroxyl Protecting Groups in Acidic Conditions

Protecting GroupAbbreviationReagent for ProtectionStability to AcidDeprotection Conditions
BenzylBnBenzyl bromideStableHydrogenolysis (H₂, Pd/C)
tert-ButyldimethylsilylTBDMS/TBSTBDMS-ClModerately StableAcid or fluoride ion (TBAF)
TetrahydropyranylTHPDihydropyranLabileAcetic acid, aqueous mineral acid
TritylTrTrityl chlorideVery LabileMild acid hydrolysis
AcetylAcAcetic anhydrideLabileAcid or base
tert-ButoxycarbonylBocBoc anhydrideVery LabileStrong acid (e.g., TFA, HCl)

Table 2: Template for Organizing Experimental Data from a Stability Study

This table provides a framework for researchers to log their findings from stability experiments.

Time Point (hours)pHTemperature (°C)% this compound Derivative Remaining% Furfural DetectedObservations
02.025100%0%Clear solution
12.025
42.025Slight yellowing
82.025
242.025

Experimental Protocols

Protocol 1: General Procedure for Acid Stability Testing of an this compound Derivative

This protocol is adapted from methodologies proposed for analogous deoxypentoses.

  • Preparation of Acidic Buffer: Prepare a buffer solution at the desired pH (e.g., pH 2, 4, 6) using appropriate reagents (e.g., HCl, phosphate, or citrate buffers).

  • Sample Preparation: Dissolve a known concentration of the this compound derivative in the prepared acidic buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Incubation: Incubate the solution at a controlled temperature (e.g., 25°C, 40°C, 60°C). Protect the solution from light if the compound is light-sensitive.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) to stop the degradation reaction.

  • Analysis: Analyze the neutralized sample using a calibrated HPLC method to quantify the remaining amount of the this compound derivative and the formation of any degradation products.

  • Data Interpretation: Plot the concentration of the this compound derivative versus time to determine the degradation kinetics.

// Nodes prep_buffer [label="1. Prepare\nAcidic Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_sample [label="2. Dissolve this compound\nDerivative in Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="3. Incubate at\nControlled Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="4. Withdraw Aliquots\nat Time Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="5. Neutralize Aliquot\nto Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="6. Analyze by HPLC\n(Quantify Analyte & Products)", fillcolor="#34A853", fontcolor="#FFFFFF"]; interpret [label="7. Plot Data &\nDetermine Kinetics", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections prep_buffer -> prep_sample; prep_sample -> incubate; incubate -> sampling; sampling -> quench; quench -> analyze; analyze -> interpret; }

Caption: Experimental workflow for stability testing.

Protocol 2: Structure Elucidation of Degradation Products

  • Scale-Up Degradation: Perform the degradation reaction on a larger scale to generate sufficient quantities of the degradation product(s) for analysis.

  • Isolation: Isolate the primary degradation product from the reaction mixture using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the molecular weight and elemental composition of the product.

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to determine the chemical structure. Compare the spectral data with that of a furfural standard to confirm its formation if suspected.

Visualization of Degradation Pathway

// Nodes lyxose [label="this compound Derivative"]; protonation [label="Protonation of\nHydroxyl Group"]; elimination1 [label="Elimination of H₂O\n(Dehydration Step 1)"]; intermediate [label="Cyclic Intermediate"]; elimination2 [label="Further Dehydration\nSteps"]; furfural [label="Furfural", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections lyxose -> protonation [label=" H⁺ "]; protonation -> elimination1; elimination1 -> intermediate; intermediate -> elimination2 [label=" -2H₂O "]; elimination2 -> furfural; }

Caption: Proposed acid-catalyzed degradation of this compound.

References

Technical Support Center: Optimization of Microbial Fermentation for L-Lyxose Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the microbial fermentation of L-Lyxose.

Troubleshooting Guides

This section provides solutions to common problems that may arise during your this compound fermentation experiments.

Issue 1: Low this compound Yield

Probable CauseRecommended Solution
Inefficient Cofactor (NAD+) Regeneration: The conversion of the precursor (e.g., xylitol) to L-xylulose by xylitol dehydrogenase is an NAD+-dependent reaction. Insufficient regeneration of NAD+ can become a bottleneck, limiting the overall yield.[1]Metabolic Engineering: Co-express an NADH oxidase in your production strain. This enzyme facilitates the regeneration of NAD+ from NADH, which can significantly improve the L-xylulose production rate and final concentration. For example, co-expressing NADH oxidase from Streptococcus mutans with xylitol-4-dehydrogenase in E. coli has been shown to be effective.
Suboptimal Enzyme Activity: The activity of key enzymes in the pathway, such as L-rhamnose isomerase which converts L-xylulose to this compound, may be low due to suboptimal pH, temperature, or the presence of inhibitors.[2][3]Process Optimization: Optimize fermentation parameters such as temperature and pH to match the optimal conditions for the enzymes involved. For L-rhamnose isomerase from Bacillus subtilis, the optimal temperature is 70°C. Ensure the fermentation medium does not contain inhibitory ions. For instance, some L-rhamnose isomerases are inhibited by K+ and NH4+ ions but activated by Mn2+ and Co2+.
Product Inhibition: Accumulation of L-xylulose or this compound in the fermentation broth may inhibit the activity of the enzymes in the production pathway.In-situ Product Removal: Consider implementing strategies for the continuous or periodic removal of this compound from the fermentation broth to alleviate product inhibition.
Nutrient Limitation: Depletion of essential nutrients in the fermentation medium can lead to reduced cell growth and, consequently, lower product formation.Media Optimization: Systematically optimize the concentrations of carbon and nitrogen sources, as well as trace elements in your fermentation medium. The use of statistical methods like Design of Experiments (DOE) can be more efficient than the one-factor-at-a-time (OFAT) approach.
Formation of Inhibitory Byproducts: Byproducts generated during fermentation, such as organic acids or furan derivatives from sugar degradation, can inhibit microbial growth and enzyme activity.Strain and Process Engineering: Select or engineer a microbial strain with higher tolerance to inhibitory byproducts. Optimize pretreatment of lignocellulosic feedstocks, if used, to minimize the formation of inhibitors like furfural and 5-hydroxymethylfurfural (HMF).

Issue 2: Fermentation Contamination

Probable CauseRecommended Solution
Non-sterile Equipment or Media: Failure to properly sterilize the fermenter, tubing, or growth medium is a common source of contamination.Strict Aseptic Technique: Ensure all components of the fermentation setup are properly autoclaved or filter-sterilized. Maintain a sterile environment during all manipulations, such as inoculation and sampling, preferably in a laminar flow hood.
Contaminated Inoculum: The seed culture used to inoculate the production fermenter may be contaminated.Inoculum Purity Check: Before inoculating the main fermenter, perform a purity check of the seed culture by plating on a rich agar medium and examining for uniform colony morphology. Microscopic examination can also help detect contaminating microorganisms.
Airborne Contamination: Microorganisms from the surrounding air can enter the fermenter through improperly sealed ports or non-sterile air filters.Maintain Positive Pressure and Sterile Airflow: Ensure the fermenter is maintained under positive pressure with sterile air or gas. Use and regularly check the integrity of sterile air filters on the inlet and outlet lines.
Slow Growth of Production Strain: Slow-growing production strains are more susceptible to being outcompeted by faster-growing contaminants.Optimize Growth Conditions: Optimize the seed culture medium and growth conditions (temperature, pH, aeration) to ensure a healthy and rapidly growing inoculum.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial pathways for this compound production?

A1: this compound is typically produced via multi-step biocatalytic processes. A common pathway involves the conversion of a readily available substrate like xylitol to L-xylulose, which is then isomerized to this compound. For example, Alcaligenes sp. 701B can convert xylitol to L-xylulose, which is then converted to this compound and L-xylose using an immobilized L-rhamnose isomerase. Another route starts from ribitol, which is oxidized to L-ribulose by Acetobacter aceti, followed by epimerization to L-xylulose and subsequent isomerization to this compound.

Q2: How can I improve the efficiency of the L-rhamnose isomerase step?

A2: The efficiency of L-rhamnose isomerase can be improved by several strategies:

  • Immobilization: Immobilizing the enzyme can enhance its stability and allow for easier separation and reuse.

  • Optimal Conditions: Ensure the reaction is carried out at the optimal pH and temperature for the specific L-rhamnose isomerase being used. These conditions can vary between enzymes from different microbial sources.

  • Cofactor Presence: Some L-rhamnose isomerases require divalent metal ions like Mn2+ or Co2+ for maximal activity.

Q3: What are the key parameters to monitor during this compound fermentation?

A3: Key parameters to monitor include:

  • pH: Maintain the pH within the optimal range for your production strain and the key enzymes in the pathway.

  • Temperature: Control the temperature to ensure optimal microbial growth and enzyme activity.

  • Dissolved Oxygen (for aerobic or microaerophilic processes): Ensure adequate oxygen supply, as some steps, like the oxidation of xylitol, can be oxygen-dependent.

  • Substrate and Product Concentrations: Regularly measure the concentrations of the starting substrate (e.g., xylitol), intermediates (e.g., L-xylulose), and the final product (this compound) using methods like HPLC to track the progress of the fermentation.

Q4: What are the common challenges in the downstream processing and purification of this compound?

A4: The primary challenges in downstream processing include separating this compound from a complex mixture of residual substrates, other sugars (like L-xylose if L-rhamnose isomerase is used), microbial cells, and medium components. The similar chemical properties of these sugars can make purification difficult.

Q5: What analytical methods are suitable for quantifying this compound in a fermentation broth?

A5: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a commonly used method for the quantification of sugars like this compound in fermentation broths. Chiral columns may be necessary to separate this compound from its D-enantiomer or other similar sugars.

Quantitative Data Summary

The following table summarizes key quantitative data from various this compound production strategies.

Microbial SystemSubstrateKey Enzyme(s)Product TiterYieldProductivityReference
Alcaligenes 701B & Immobilized P. stutzeri L-rhamnose isomeraseXylitolXylitol dehydrogenase, L-rhamnose isomerase4.06 g/L this compound34% (xylitol to L-xylulose)Not Reported
Recombinant E. coli with xylitol-4-dehydrogenase and NADH oxidaseXylitolXylitol-4-dehydrogenase, NADH oxidase48.45 g/L L-xyluloseNot Reported2.42 g/L/h L-xylulose
Acetobacter aceti & Immobilized enzymesRibitolRibitol dehydrogenase, D-tagatose 3-epimerase, L-rhamnose isomerase5.0 g this compound from 10.0 g ribitol~60% (from L-ribulose)Not Reported

Experimental Protocols

Protocol 1: Inoculum Preparation for this compound Fermentation

  • Aseptic Technique: Perform all steps in a laminar flow hood to prevent contamination.

  • Initial Culture: Inoculate a single colony of the production strain from a fresh agar plate into a test tube containing 5 mL of sterile seed medium.

  • Incubation: Incubate the tube at the optimal temperature and shaking speed for the strain (e.g., 30-37°C, 180-220 rpm) for 12-24 hours, or until the culture is visibly turbid.

  • First Seed Culture: Transfer the entire contents of the tube to a 250 mL baffled flask containing 50 mL of sterile seed medium.

  • Incubation: Incubate the flask under the same conditions for another 12-24 hours.

  • Production Inoculum: Use this seed culture to inoculate the production fermenter at a typical ratio of 5-10% (v/v).

Protocol 2: HPLC Analysis of this compound in Fermentation Broth

  • Sample Preparation:

    • Aseptically withdraw a sample from the fermenter.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) or a chiral column (e.g., Chiralpak AD-H) if enantiomeric separation is required.

    • Mobile Phase: Typically, degassed deionized water or a dilute acid solution (e.g., 0.005 M H₂SO₄).

    • Flow Rate: A constant flow rate, for example, 0.6 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 60-85°C.

    • Detector: Refractive Index (RI) detector.

  • Analysis:

    • Inject the prepared sample onto the column.

    • Run the analysis and record the chromatogram.

  • Quantification:

    • Prepare standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

L_Lyxose_Production_Pathway cluster_microbial_conversion Microbial Conversion cluster_enzymatic_isomerization Enzymatic Isomerization Xylitol Xylitol Xylitol_Dehydrogenase Xylitol Dehydrogenase Xylitol->Xylitol_Dehydrogenase Alcaligenes sp. recombinant E. coli L_Xylulose L-Xylulose L_Xylulose_2 L-Xylulose L_Xylulose->L_Xylulose_2 Xylitol_Dehydrogenase->L_Xylulose NAD NAD+ Xylitol_Dehydrogenase->NAD NADH NADH + H+ Xylitol_Dehydrogenase->NADH NADH_Oxidase NADH Oxidase (Cofactor Regeneration) NADH->NADH_Oxidase NADH_Oxidase->NAD O2 O2 NADH_Oxidase->O2 H2O H2O NADH_Oxidase->H2O L_Rhamnose_Isomerase L-Rhamnose Isomerase (Immobilized) L_Lyxose This compound L_Rhamnose_Isomerase->L_Lyxose L_Xylose L-Xylose L_Rhamnose_Isomerase->L_Xylose L_Xylulose_2->L_Rhamnose_Isomerase

Caption: Microbial and enzymatic pathway for this compound production from xylitol.

Troubleshooting_Workflow Start Low this compound Yield Check_Growth Check Cell Growth (OD600, Biomass) Start->Check_Growth Check_Purity Check for Contamination (Microscopy, Plating) Start->Check_Purity Check_Substrate Check Substrate Consumption (HPLC) Check_Growth->Check_Substrate Good Poor_Growth Poor Growth Check_Growth->Poor_Growth Low Check_Intermediates Check Intermediate Accumulation (e.g., L-Xylulose) Check_Substrate->Check_Intermediates Good Slow_Consumption Slow Substrate Consumption Check_Substrate->Slow_Consumption Slow Intermediate_Buildup Intermediate Accumulation Check_Intermediates->Intermediate_Buildup Yes Good_Growth Good Growth & Consumption Check_Intermediates->Good_Growth No Contamination_Detected Contamination Detected Check_Purity->Contamination_Detected Yes Solution_Media Optimize Media Improve Inoculum Poor_Growth->Solution_Media Solution_Cofactor Improve Cofactor Regeneration Optimize Enzyme Conditions Slow_Consumption->Solution_Cofactor Solution_Isomerase Improve Isomerase Activity (Immobilization, Conditions) Intermediate_Buildup->Solution_Isomerase Solution_Sterility Review Aseptic Technique Sterilize Equipment Contamination_Detected->Solution_Sterility Solution_Downstream Optimize Downstream Processing Good_Growth->Solution_Downstream

Caption: A logical workflow for troubleshooting low this compound yield.

References

strategies to avoid byproduct formation in L-Lyxose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-Lyxose. Our aim is to help you overcome common challenges and minimize byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this compound synthesis?

A1: this compound is a rare sugar not commonly found in nature, so it is typically synthesized from more readily available precursors. Common starting materials include D-galactono-1,4-lactone, D-lyxose, and xylitol through chemical or enzymatic routes.

Q2: What are the major byproducts I should be aware of during this compound synthesis?

A2: The primary byproducts of concern are typically epimers and other sugar isomers. For instance, in syntheses involving isomerization reactions, L-Xylose and L-Xylulose can be formed alongside this compound. In chemical syntheses involving oxidation and reduction steps, incomplete reactions or side reactions like β-elimination can lead to a mixture of products.

Q3: How can I monitor the progress of my this compound synthesis and the formation of byproducts?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of products and byproducts. For more quantitative analysis and to accurately determine the ratio of this compound to its isomers, High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is recommended.

Q4: Are there enzymatic methods available for this compound synthesis, and what are their advantages?

A4: Yes, enzymatic methods offer a highly selective alternative to chemical synthesis, often minimizing the formation of unwanted byproducts. For example, L-rhamnose isomerase can be used to produce a mixture of this compound and L-Xylose from L-Xylulose. The main advantage is the high stereoselectivity of enzymes, which reduces the need for extensive purification steps.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction in one or more steps (e.g., oxidation or reduction).- Monitor reaction completion: Use TLC to ensure the starting material is fully consumed before proceeding to the next step. - Optimize reaction time and temperature: Prolonged reaction times or elevated temperatures can sometimes lead to degradation of the desired product. Conduct small-scale experiments to determine the optimal conditions. - Check reagent quality: Ensure that reagents, such as sodium periodate and sodium borohydride, are fresh and have not degraded.
Presence of multiple spots on TLC, indicating a mixture of products Formation of epimers or other sugar isomers.- Control reaction pH: The pH of the reaction medium can influence the rate of epimerization. Maintain the recommended pH for each step of the synthesis. - Use stereoselective catalysts or enzymes: For chemical synthesis, consider using chiral catalysts to improve stereoselectivity. For enzymatic synthesis, select an enzyme with high specificity for the desired transformation. - Optimize temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including epimerization.
Formation of L-Xylose and L-Xylulose as major byproducts (in enzymatic synthesis) The enzymatic reaction has reached equilibrium.- Product removal: If feasible, consider methods to selectively remove the desired this compound from the reaction mixture to shift the equilibrium towards product formation. - Enzyme selection: Different isomerases may have different equilibrium constants. Screen various enzymes to find one that favors the production of this compound.
Difficulty in purifying this compound from byproducts Similar physicochemical properties of the desired product and byproducts.- Chromatography: Utilize column chromatography with an appropriate stationary phase (e.g., silica gel) and a carefully selected eluent system to separate the isomers. HPLC can also be used for purification. - Crystallization: If this compound is crystalline, fractional crystallization can be an effective purification method.

Quantitative Data Summary

The following table summarizes key quantitative data from different this compound synthesis strategies.

Synthesis MethodStarting MaterialKey Reagents/EnzymesProduct Distribution/YieldReference
Chemical SynthesisD-Galactono-1,4-lactone1. Sodium periodate 2. Sodium borohydrideOverall yield of this compound: 87% (without purification of intermediates)[1]
Enzymatic SynthesisXylitol1. Alcaligenes sp. (for L-Xylulose production) 2. Immobilized L-rhamnose isomeraseEquilibrium mixture: L-Xylulose:L-Xylose:this compound = 53:26:21

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound from D-Galactono-1,4-lactone

This protocol is adapted from a known chemical synthesis route.

Materials:

  • D-Galactono-1,4-lactone

  • Sodium periodate (NaIO₄)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dowex 50W-X8 (H⁺ form) resin

  • Barium carbonate (BaCO₃)

  • Distilled water

  • Standard laboratory glassware and equipment

Procedure:

  • Periodate Oxidation:

    • Dissolve D-galactono-1,4-lactone in distilled water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium periodate in water, maintaining the temperature below 5°C.

    • Stir the reaction mixture in the dark for several hours, monitoring the reaction progress by TLC.

    • Once the starting material is consumed, neutralize the reaction with barium carbonate.

    • Filter the mixture to remove the precipitate and wash the solid with water.

    • The filtrate contains L-lyxuronic acid.

  • Reduction to this compound:

    • To the filtrate containing L-lyxuronic acid, add Dowex 50W-X8 (H⁺ form) resin to remove barium ions.

    • Filter the solution and concentrate it under reduced pressure.

    • Dissolve the resulting syrup in methanol.

    • Cool the solution in an ice bath and slowly add sodium borohydride in small portions.

    • Stir the reaction mixture for several hours at room temperature.

    • Neutralize the reaction with Dowex 50W-X8 (H⁺ form) resin.

    • Filter and concentrate the filtrate to obtain crude this compound.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).

    • Combine the fractions containing pure this compound and concentrate under reduced pressure to obtain the final product.

Visualizations

L_Lyxose_Synthesis_Pathway cluster_oxidation Step 1: Periodate Oxidation cluster_reduction Step 2: Reduction D-Galactono-1,4-lactone D-Galactono-1,4-lactone L-Lyxuronic acid L-Lyxuronic acid D-Galactono-1,4-lactone->L-Lyxuronic acid NaIO₄ L-Lyxuronic acid_redux L-Lyxuronic acid This compound This compound L-Lyxuronic acid_redux->this compound NaBH₄

Caption: Chemical synthesis pathway of this compound from D-Galactono-1,4-lactone.

Byproduct_Formation Starting Material Starting Material Desired Product (this compound) Desired Product (this compound) Starting Material->Desired Product (this compound) Main Reaction Byproduct (Epimer) Byproduct (Epimer) Starting Material->Byproduct (Epimer) Epimerization Byproduct (Isomer) Byproduct (Isomer) Starting Material->Byproduct (Isomer) Isomerization Degradation Products Degradation Products Desired Product (this compound)->Degradation Products Degradation Troubleshooting_Workflow Problem_Identified Problem Identified (e.g., Low Yield, Impurities) Analyze_Reaction_Mixture Analyze Reaction Mixture (TLC, HPLC) Problem_Identified->Analyze_Reaction_Mixture Identify_Cause Identify Potential Cause Analyze_Reaction_Mixture->Identify_Cause Incomplete_Reaction Incomplete Reaction Identify_Cause->Incomplete_Reaction Low Conversion Byproduct_Formation Byproduct Formation Identify_Cause->Byproduct_Formation Multiple Products Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Conditions Control_Stereoselectivity Control Stereoselectivity (pH, Catalyst, Enzyme) Byproduct_Formation->Control_Stereoselectivity Purification Purification (Chromatography, Crystallization) Optimize_Conditions->Purification Control_Stereoselectivity->Purification Problem_Solved Problem Solved Purification->Problem_Solved

References

Validation & Comparative

L-Lyxose vs. D-Lyxose: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical. This guide provides a comprehensive comparison of L-lyxose and D-lyxose in biological systems, summarizing key metabolic distinctions, enzymatic interactions, and potential therapeutic applications. While direct comparative studies are limited, this document synthesizes available data to offer a valuable resource for future research and development.

At a Glance: this compound vs. D-Lyxose

FeatureThis compoundD-Lyxose
Chemical Formula C₅H₁₀O₅C₅H₁₀O₅
Molar Mass 150.13 g/mol 150.13 g/mol
Stereochemistry Enantiomer of D-LyxoseEnantiomer of this compound
Natural Occurrence Rare, found in some bacterial glycolipids.[1]Rare, occurs as a component of bacterial glycolipids.[1]
Metabolism In mutant E. coli, metabolized via the L-rhamnose pathway.[2] Mammalian metabolism is not well-characterized.In microorganisms, it is isomerized to D-xylulose and enters the Pentose Phosphate Pathway.[3]
Biological Role Potential low-calorie sweetener and modulator of metabolic pathways.Endogenous metabolite; precursor for anti-tumor and anti-viral drugs.
Toxicity LD50 (oral, mouse) is 23 g/kg.[4]No acute toxicity information is available, but it is not classified as a hazardous substance. May cause irritation.

Metabolic Pathways: Divergent Fates

The metabolic routes of this compound and D-lyxose appear to be distinct, primarily based on studies in microorganisms.

D-Lyxose Metabolism: In several microorganisms, D-lyxose is metabolized by entering the Pentose Phosphate Pathway (PPP). The key enzyme in this process is D-lyxose isomerase , which catalyzes the conversion of D-lyxose to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, a direct intermediate of the PPP.

D_Lyxose_Metabolism D_Lyxose D-Lyxose D_Xylulose D-Xylulose D_Lyxose->D_Xylulose D-lyxose isomerase PPP Pentose Phosphate Pathway D_Xylulose->PPP Phosphorylation caption Metabolic pathway of D-lyxose in microorganisms. L_Lyxose_Metabolism L_Lyxose This compound L_Xylulose L-Xylulose L_Lyxose->L_Xylulose L-rhamnose isomerase Phosphorylation Phosphorylation L_Xylulose->Phosphorylation Cleavage Cleavage Phosphorylation->Cleavage DHAP DHAP (Glycolysis Intermediate) Cleavage->DHAP Glycolaldehyde Glycolaldehyde Cleavage->Glycolaldehyde caption Metabolic pathway of this compound in mutant E. coli. Sucrase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prepare Enzyme (Caco-2/TC7 lysate) Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate Prepare Substrate (Sucrose) React Add Substrate and Incubate Substrate->React Inhibitor Prepare Inhibitor (L/D-Lyxose) Inhibitor->Mix Mix->React Stop Terminate Reaction React->Stop Quantify Quantify Glucose Stop->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate caption Workflow for in vitro sucrase inhibition assay. Glycolysis_Analysis_Workflow Cell_Culture Cell Culture Treatment Treat with this compound, D-Lyxose, or Control Cell_Culture->Treatment Extraction Metabolite Extraction Treatment->Extraction LCMS LC-MS/GC-MS Analysis Extraction->LCMS Data_Analysis Data Analysis and Comparison LCMS->Data_Analysis caption Workflow for analyzing glycolytic intermediates.

References

A Comparative Analysis of L-Lyxose and L-Xylose Metabolism for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Metabolic Fates of Two Pentose Sugars

In the intricate world of carbohydrate metabolism, the subtle stereochemical differences between sugars can lead to vastly different metabolic pathways and physiological effects. This guide provides a detailed comparative analysis of the metabolism of two pentose sugars, L-Lyxose and L-Xylose, with a focus on their enzymatic processing, metabolic intermediates, and relevance in drug development. This objective comparison is supported by available experimental data to inform researchers, scientists, and professionals in the pharmaceutical industry.

Metabolic Pathways: A Tale of Two Sugars

The metabolic routes for this compound and L-Xylose are distinct, dictated by the enzymatic machinery present in different organisms. While L-Xylose (commonly the D-isomer in nature) has several well-established metabolic pathways, the metabolism of this compound has been primarily elucidated in mutant strains of Escherichia coli.

This compound Metabolism via the L-Rhamnose Pathway

Wild-type Escherichia coli is unable to utilize this compound as a carbon source. However, mutant strains capable of growing on this compound have been shown to metabolize it through the L-rhamnose pathway.[1][2] This pathway involves an initial isomerization, followed by phosphorylation and subsequent cleavage.

The key enzymatic steps are:

  • Isomerization: L-Rhamnose isomerase catalyzes the conversion of this compound to L-Xylulose.[1]

  • Phosphorylation: A mutated L-rhamnulokinase phosphorylates L-Xylulose to form L-Xylulose-1-phosphate. This step is a critical bottleneck in wild-type organisms.

  • Aldol Cleavage: L-rhamnulose-1-phosphate aldolase cleaves L-Xylulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glycolaldehyde.

  • Oxidation: Glycolaldehyde is subsequently oxidized to glycolate, which can then enter central metabolism.[2]

L_Lyxose_Metabolism LLyxose This compound LXylulose L-Xylulose LLyxose->LXylulose L-Rhamnose Isomerase LXylulose1P L-Xylulose-1-phosphate LXylulose->LXylulose1P Mutated L-Rhamnulokinase DHAP Dihydroxyacetone Phosphate LXylulose1P->DHAP L-Rhamnulose-1-phosphate Aldolase Glycolaldehyde Glycolaldehyde LXylulose1P->Glycolaldehyde L-Rhamnulose-1-phosphate Aldolase Central_Metabolism Central Metabolism DHAP->Central_Metabolism Glycolate Glycolate Glycolaldehyde->Glycolate Aldehyde Dehydrogenase Glycolate->Central_Metabolism

L-Xylose Metabolism: Diverse Pathways in Nature

In contrast to this compound, the metabolism of L-Xylose (referring to D-Xylose, the more common isomer) is more widespread and occurs through several distinct pathways depending on the organism.

1. Isomerase Pathway (Prokaryotes): This is the most common pathway in bacteria.

  • Isomerization: D-Xylose isomerase directly converts D-Xylose to D-Xylulose.

  • Phosphorylation: D-Xylulokinase phosphorylates D-Xylulose to D-Xylulose-5-phosphate.

  • Pentose Phosphate Pathway: D-Xylulose-5-phosphate then enters the pentose phosphate pathway (PPP).

L_Xylose_Isomerase_Pathway LXylose D-Xylose LXylulose D-Xylulose LXylose->LXylulose D-Xylose Isomerase LXylulose5P D-Xylulose-5-phosphate LXylulose->LXylulose5P D-Xylulokinase PPP Pentose Phosphate Pathway LXylulose5P->PPP

2. Oxido-Reductase Pathway (Eukaryotes): This pathway is prevalent in yeasts and fungi.

  • Reduction: D-Xylose reductase (XR) reduces D-Xylose to Xylitol, typically using NADPH as a cofactor.

  • Oxidation: Xylitol dehydrogenase (XDH) oxidizes Xylitol to D-Xylulose, usually with NAD+ as a cofactor.

  • Phosphorylation and Entry into PPP: Similar to the isomerase pathway, D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate and enters the PPP.

L_Xylose_Oxido_Reductase_Pathway LXylose D-Xylose Xylitol Xylitol LXylose->Xylitol D-Xylose Reductase (NADPH -> NADP+) LXylulose D-Xylulose Xylitol->LXylulose Xylitol Dehydrogenase (NAD+ -> NADH) LXylulose5P D-Xylulose-5-phosphate LXylulose->LXylulose5P D-Xylulokinase PPP Pentose Phosphate Pathway LXylulose5P->PPP

Quantitative Comparison of Key Enzymes

The efficiency of these metabolic pathways is determined by the kinetic properties of their constituent enzymes. Below is a summary of available kinetic data for key enzymes in this compound and D-Xylose metabolism.

EnzymeSubstrateOrganismKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
L-Rhamnose Isomerase L-RhamnoseBacillus subtilis--7,460[3]
This compoundBacillus subtilis--1,013
L-MannoseBacillus subtilis--258
Mutated L-Rhamnulokinase L-XyluloseEscherichia coliData not availableData not availableData not available
D-Xylose Isomerase D-XyloseStreptomyces rubiginosus5.03.3660
D-Xylose Reductase D-XyloseCandida tenuis-~17-
Xylitol Dehydrogenase XylitolSpathaspora passalidarum35.1 ± 2.910.9 ± 0.4310

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative study of this compound and L-Xylose metabolism. Below are outlined methodologies for key experiments.

Protocol 1: Determination of Microbial Growth on this compound and L-Xylose

Objective: To assess the ability of a microorganism to utilize this compound or L-Xylose as a sole carbon source.

Materials:

  • Microorganism of interest (e.g., E. coli strain)

  • Minimal medium (e.g., M9 minimal medium)

  • Sterile this compound and D-Xylose solutions (20% w/v)

  • Sterile glucose solution (20% w/v, as a positive control)

  • Sterile water (as a negative control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare M9 minimal medium supplemented with either 0.2% this compound, 0.2% D-Xylose, 0.2% glucose, or sterile water.

  • Inoculate the media with an overnight culture of the microorganism to a starting OD600 of 0.05.

  • Dispense 200 µL of each culture into triplicate wells of a 96-well microplate.

  • Incubate the microplate at the optimal growth temperature for the microorganism with shaking.

  • Measure the OD600 at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.

  • Plot the growth curves (OD600 vs. time) to compare the growth kinetics on different carbon sources.

Growth_Curve_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media_Prep Prepare Minimal Media with This compound, D-Xylose, Glucose, or Water Inoculation Inoculate Media with Overnight Culture Media_Prep->Inoculation Dispense Dispense Cultures into 96-well Plate Inoculation->Dispense Incubate Incubate with Shaking at Optimal Temperature Dispense->Incubate Measure Measure OD600 at Regular Intervals Incubate->Measure Plot Plot Growth Curves (OD600 vs. Time) Measure->Plot Compare Compare Growth Kinetics Plot->Compare

Protocol 2: Enzyme Assay for L-Rhamnose Isomerase Activity on this compound

Objective: To determine the kinetic parameters of L-rhamnose isomerase for the conversion of this compound to L-Xylulose.

Materials:

  • Purified L-rhamnose isomerase

  • This compound solutions of varying concentrations

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cysteine-carbazole-sulfuric acid reagent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a fixed concentration of L-rhamnose isomerase.

  • Initiate the reaction by adding varying concentrations of this compound to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme for a fixed period.

  • Stop the reaction by adding the cysteine-carbazole-sulfuric acid reagent. This reagent specifically reacts with the ketose product (L-Xylulose) to produce a colored compound.

  • Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Create a standard curve using known concentrations of L-Xylulose to quantify the amount of product formed.

  • Calculate the initial reaction velocities (v₀) at each substrate concentration.

  • Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Quantification of Intracellular Pentose Sugar Metabolites by LC-MS

Objective: To quantify the intracellular concentrations of this compound, L-Xylose, and their metabolic intermediates.

Materials:

  • Microbial cell cultures grown on this compound or D-Xylose

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Internal standards for each metabolite of interest

Procedure:

  • Rapidly quench the metabolism of a known quantity of microbial cells by adding cold quenching solution.

  • Centrifuge the quenched cell suspension to pellet the cells.

  • Extract the intracellular metabolites by resuspending the cell pellet in the extraction solvent.

  • Centrifuge the mixture to remove cell debris and collect the supernatant containing the metabolites.

  • Analyze the metabolite extract using an LC-MS system equipped with a suitable column (e.g., HILIC) and operating in multiple reaction monitoring (MRM) mode for targeted quantification.

  • Quantify the concentration of each metabolite by comparing its peak area to that of a known concentration of the corresponding internal standard.

Applications in Drug Development

The distinct metabolic fates and structural properties of this compound and L-Xylose have positioned them as valuable molecules in drug discovery and development.

This compound as a Precursor for Nucleoside Analogs

This compound serves as a chiral precursor in the synthesis of nucleoside analogs, which are a class of compounds with significant antiviral and anticancer properties. The unique stereochemistry of this compound allows for the creation of novel nucleoside structures that can act as inhibitors of viral polymerases or other key enzymes in viral replication and cancer cell proliferation.

L-Xylose Derivatives in Diabetes Treatment

Derivatives of L-Xylose have been investigated as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2). SGLT2 is primarily responsible for the reabsorption of glucose in the kidneys. By inhibiting this transporter, L-Xylose derivatives can promote the excretion of excess glucose in the urine, thereby helping to lower blood glucose levels in patients with type 2 diabetes. This mechanism of action is independent of insulin secretion, offering a valuable therapeutic option for managing this chronic disease. Furthermore, D-Xylose itself has been shown to have a hypoglycemic effect and may enhance glucose uptake in muscle tissue.

Conclusion

The metabolic pathways of this compound and L-Xylose are fundamentally different, reflecting the specificity of the enzymes that act upon them. While L-Xylose metabolism is a widespread and versatile process in nature, this compound utilization appears to be a more specialized capability, observed in mutant microorganisms. The quantitative data available for the key enzymes in these pathways highlight the differences in their catalytic efficiencies. The distinct biochemical properties of these pentose sugars and their derivatives have opened promising avenues for the development of novel therapeutics for viral infections and metabolic disorders like type 2 diabetes. Further research, particularly in elucidating the kinetics of the this compound metabolic pathway and conducting direct comparative metabolic flux analyses, will undoubtedly provide deeper insights into the physiological roles of these fascinating sugars.

References

A Comparative Guide to the Quantification of L-Lyxose: Enzymatic Assays vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Lyxose, a rare monosaccharide, is crucial for various applications, from metabolic studies to the development of novel therapeutics. This guide provides a comparative overview of enzymatic assays and alternative analytical methods for the quantification of this compound, supported by experimental principles and data.

While dedicated enzymatic assays for this compound are not commonly described in scientific literature, this guide outlines a potential enzymatic approach based on a dehydrogenase-catalyzed reaction. This hypothetical assay is compared against the more established and widely used method of High-Performance Liquid Chromatography (HPLC).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of a potential enzymatic assay for this compound versus a standard HPLC-based method. It is important to note that the data for the enzymatic assay is largely theoretical, based on the principles of similar sugar assays, due to the lack of a commercially available, specific this compound dehydrogenase.

FeatureEnzymatic Assay (Hypothetical)High-Performance Liquid Chromatography (HPLC)
Principle Enzymatic conversion of this compound by a specific dehydrogenase, coupled to the reduction of NAD+ to NADH, which is measured spectrophotometrically.Separation of this compound from other components in a sample based on its physicochemical properties, followed by detection and quantification.
Specificity Potentially very high, dependent on the substrate specificity of the this compound dehydrogenase.High, capable of separating this compound from other structurally similar sugars.
Sensitivity Potentially high, with a limit of detection in the low micromolar range.High, with limits of detection typically in the low to mid-micromolar range, depending on the detector used.
Linear Range Typically narrow, often spanning 2-3 orders of magnitude.Wide, often spanning 4-5 orders of magnitude.
Throughput High, suitable for microplate formats, allowing for the analysis of many samples simultaneously.Lower, as samples are analyzed sequentially.
Cost per Sample Potentially lower, especially for high-throughput screening.Higher, due to instrument maintenance, column replacement, and solvent consumption.
Equipment Spectrophotometer or microplate reader.HPLC system with a suitable column and detector (e.g., Refractive Index or Mass Spectrometer).
Sample Preparation Minimal, may only require dilution.More extensive, may involve filtration, derivatization, or solid-phase extraction.

Experimental Protocols

Hypothetical Enzymatic Assay for this compound Quantification

This protocol is based on the principle of a NAD+-dependent dehydrogenase reaction. The successful implementation of this assay is contingent on the availability of a highly specific this compound dehydrogenase.

Principle:

This compound is oxidized to L-lyxono-1,4-lactone by a specific this compound dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of this compound in the sample.

Reaction:

This compound + NAD+ ---(this compound Dehydrogenase)--> L-Lyxono-1,4-lactone + NADH + H+

Materials:

  • This compound standards

  • Putative this compound Dehydrogenase

  • NAD+ solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a series of this compound standards of known concentrations in the reaction buffer.

  • In a 96-well microplate, add the following to each well:

    • Sample or this compound standard

    • NAD+ solution

    • Reaction buffer to bring the volume to a pre-determined level.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding the this compound dehydrogenase solution to each well.

  • Immediately measure the absorbance at 340 nm at regular intervals for a set period (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Calculate the rate of NADH formation or the final absorbance for each sample and standard.

  • Construct a standard curve by plotting the absorbance change against the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

HPLC is a robust and widely used method for the separation and quantification of carbohydrates.

Principle:

The sample is injected into an HPLC system where it is passed through a column containing a stationary phase. The different components of the sample interact differently with the stationary phase, causing them to separate. This compound is identified and quantified by a detector as it elutes from the column.

Materials:

  • HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector or a mass spectrometer (MS).

  • A suitable carbohydrate analysis column (e.g., an amino- or ligand-exchange column).

  • Mobile phase (e.g., acetonitrile/water gradient).

  • This compound standards.

  • Syringe filters (0.22 µm).

Procedure:

  • Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Prepare the samples by dissolving them in the mobile phase and filtering them through a 0.22 µm syringe filter to remove any particulate matter.

  • Set up the HPLC system with the appropriate column, mobile phase, flow rate, and column temperature.

  • Inject the this compound standards to generate a calibration curve by plotting the peak area against concentration.

  • Inject the prepared samples.

  • Identify the this compound peak in the chromatograms based on its retention time compared to the standards.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

Enzymatic_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis s Sample / Standard m Mix & Incubate s->m b Reaction Buffer b->m n NAD+ n->m e Add this compound Dehydrogenase m->e r Measure Absorbance at 340 nm e->r NADH Production c Calculate Concentration r->c

Caption: Workflow for a hypothetical enzymatic assay for this compound quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Sample filter Filter (0.22 µm) sample->filter inject Inject into HPLC System filter->inject separate Separation on Column inject->separate detect Detection (RI/MS) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Standard Curve integrate->quantify

Caption: General workflow for the quantification of this compound using HPLC.

A Comparative Guide to Spectroscopic Techniques for Chiral Recognition of L-Lyxose Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between enantiomers of rare sugars like L-Lyxose is critical in various fields, from pharmacology to food science, due to their distinct biological activities. This guide provides an objective comparison of modern spectroscopic techniques for the chiral recognition of this compound enantiomers, supported by available experimental data and detailed methodologies.

Introduction to Chiral Recognition of this compound

This compound, an aldopentose monosaccharide, exists as two enantiomers: D-Lyxose and this compound. While sharing identical physical and chemical properties in an achiral environment, their interactions with chiral entities, such as biological receptors, can differ significantly. Therefore, robust analytical methods are required to differentiate and quantify these enantiomers. While conventional Mid-Infrared (MIR) spectroscopy has been shown to be ineffective for this purpose, several advanced spectroscopic techniques offer promising solutions.[1] This guide focuses on a comparative analysis of Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Mass Spectrometry (MS).

Comparative Analysis of Spectroscopic Methods

The following sections detail the principles, advantages, and limitations of each technique for the chiral recognition of this compound.

Raman Spectroscopy

Raman spectroscopy, particularly in the low-frequency region, has demonstrated potential for distinguishing between sugar enantiomers. While MIR spectroscopy fails to differentiate D- and this compound, their Raman spectra exhibit subtle but distinct differences in the middle and low-frequency regions (far-IR/terahertz).[1]

Key Advantages:

  • Sensitivity to Stereochemistry: Low-wavenumber Raman scattering can be a useful tool for chiral recognition.[1]

  • Minimal Sample Preparation: Often requires little to no sample preparation.

  • Water as a Solvent: Water is a weak Raman scatterer, making it a suitable solvent for biological samples.

Limitations:

  • Weak Signals: Spontaneous Raman scattering is inherently weak, which can be a challenge for detecting subtle spectral differences.

  • Fluorescence Interference: Sample fluorescence can overwhelm the Raman signal.

Surface-Enhanced Raman Scattering (SERS): A More Sensitive Alternative

SERS can significantly enhance the Raman signal, enabling the detection of minute structural differences. This technique often employs a chiral selector to induce a measurable difference in the SERS spectra of the enantiomers. For instance, a SERS strategy using chiral phenylalanine-decorated gold nanoparticles has been successful in discriminating D- and L-glucose.[2] A label-free SERS approach using a chiral superlattice has also shown high sensitivity for glucose enantiomers.[3] While specific data for this compound is limited, the principles are directly applicable.

Experimental Workflow: SERS for Chiral Recognition

SERS_Workflow cluster_prep Sample Preparation cluster_analysis SERS Analysis Analyte This compound Enantiomeric Mixture Mixture Mix Analyte and Selector Analyte->Mixture Selector Chiral Selector (e.g., Chiral Nanoparticles) Selector->Mixture Laser Excite with Laser Mixture->Laser Spectra Collect SERS Spectra Laser->Spectra Analysis Analyze Spectral Differences Spectra->Analysis

Caption: Workflow for SERS-based chiral recognition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for chiral analysis, typically requiring the use of a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers, leading to the resolution of otherwise overlapping signals in the NMR spectrum. The chemical shift difference (Δδ) between the diastereomeric complexes allows for the quantification of each enantiomer.

Key Advantages:

  • Quantitative Analysis: Provides accurate determination of enantiomeric excess (ee%).

  • Structural Information: Offers detailed structural insights into the analyte-selector interactions.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Requires Chiral Auxiliaries: A suitable CSA that interacts differently with each enantiomer is necessary.

  • Lower Sensitivity: Compared to MS, NMR generally has lower sensitivity.

  • Complex Spectra: Spectra can be complex and require expertise for interpretation.

Logical Relationship: NMR with Chiral Solvating Agent

NMR_CSA_Logic Enantiomers This compound Enantiomers (Identical NMR Spectra) Diastereomers Diastereomeric Complexes (Different NMR Spectra) Enantiomers->Diastereomers + CSA CSA Chiral Solvating Agent (CSA) CSA->Diastereomers NMR_Analysis NMR Analysis Diastereomers->NMR_Analysis Distinct Signals Quantification Enantiomeric Excess (ee%) Quantification NMR_Analysis->Quantification

Caption: Principle of chiral recognition using NMR spectroscopy with a CSA.

Vibrational Circular Dichroism (VCD)

Key Advantages:

  • Absolute Configuration: Can determine the absolute configuration of a chiral molecule without the need for a reference standard.

  • High Information Content: VCD spectra are rich in structural information.

  • Solution-Phase Analysis: Well-suited for studying molecules in solution.

Limitations:

  • Weak Signals: VCD signals are typically weak, requiring specialized instrumentation and longer acquisition times.

  • Complex Interpretation: Spectral interpretation often requires theoretical calculations (e.g., Density Functional Theory) for comparison.

  • Solvent Interference: Solvent absorption can interfere with the VCD measurement in certain spectral regions.

Signaling Pathway: VCD Measurement Principle

VCD_Principle IR_Source Infrared Source Polarizer Linear Polarizer IR_Source->Polarizer PEM Photoelastic Modulator (PEM) Polarizer->PEM Linearly Polarized IR Sample Chiral Sample (this compound) PEM->Sample Left & Right Circularly Polarized IR (alternating) Detector Detector Sample->Detector VCD_Spectrum VCD Spectrum (ΔA = A_L - A_R) Detector->VCD_Spectrum

Caption: Schematic of a VCD experiment for chiral analysis.

Mass Spectrometry (MS)

Traditionally, mass spectrometry is considered "chiral-blind" as enantiomers have the same mass-to-charge ratio. However, recent advancements have enabled chiral analysis by MS, typically through the formation of diastereomeric complexes with a chiral selector, which can then be differentiated based on their fragmentation patterns or ion mobility. A direct analysis method using non-contact nano-electrospray ionization (nESI) has been developed to differentiate structural isomers of rare sugars by forming halide adducts, though its application to enantiomers is less direct.

Key Advantages:

  • High Sensitivity: Requires very small amounts of sample.

  • High Throughput: Can be coupled with separation techniques like liquid chromatography (LC-MS) for rapid analysis.

  • Complex Mixture Analysis: Capable of analyzing complex biological samples.

Limitations:

  • Indirect Chiral Recognition: Requires the use of a chiral selector or derivatizing agent to differentiate enantiomers.

  • Method Development: Developing a robust method for chiral differentiation can be challenging.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound enantiomer recognition in the literature, this table provides a comparative summary of the expected performance based on studies of similar chiral molecules.

Spectroscopic MethodPrinciple of Chiral RecognitionTypical Quantitative OutputSensitivityThroughputKey Advantage for this compound
Raman Spectroscopy Subtle differences in vibrational modes in the low-frequency region.Spectral shifts (cm⁻¹), Intensity RatiosModerateHighPotential for direct, label-free analysis.
SERS Diastereomeric interaction with a chiral selector enhances spectral differences.Large spectral shifts, significant intensity changes.HighHighHigh sensitivity for trace analysis.
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA).Chemical shift difference (Δδ in ppm), Enantiomeric excess (ee%).Low to ModerateLowProvides precise quantification and structural information.
VCD Differential absorption of left and right circularly polarized IR light.Differential absorbance (ΔA), Enantiomeric excess (ee%).ModerateLowDetermination of absolute configuration.
Mass Spectrometry Formation of diastereomeric complexes leading to different fragmentation or ion mobility.Ion intensity ratios.Very HighVery HighIdeal for complex mixtures and high-throughput screening.

Detailed Experimental Protocols

Protocol 1: Chiral Recognition of this compound using SERS
  • Preparation of SERS Substrate: Synthesize or procure a chirally modified SERS substrate (e.g., gold nanoparticles functionalized with a chiral selector like L-cysteine).

  • Sample Preparation: Prepare solutions of the this compound enantiomeric mixture in a suitable solvent (e.g., deionized water).

  • Incubation: Mix the this compound solution with the SERS substrate and allow it to incubate for a specific period to ensure interaction.

  • SERS Measurement: Acquire SERS spectra using a Raman spectrometer with an appropriate laser excitation wavelength. Collect spectra from multiple spots to ensure reproducibility.

  • Data Analysis: Compare the SERS spectra of the pure enantiomers (if available) with the mixture. Identify characteristic peaks that show intensity or frequency changes dependent on the enantiomeric composition.

Protocol 2: Determination of Enantiomeric Excess of this compound using NMR with a Chiral Solvating Agent
  • Sample Preparation: Dissolve a known amount of the this compound enantiomeric mixture in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Addition of CSA: Add a suitable chiral solvating agent (e.g., a chiral lanthanide shift reagent or a chiral organic molecule) to the NMR tube. The amount of CSA may need to be titrated to achieve optimal signal separation.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the two diastereomeric complexes.

  • Quantification: Integrate the areas of the two separated peaks. The enantiomeric excess (ee%) can be calculated using the formula: ee% = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100.

Protocol 3: Determination of Absolute Configuration of this compound using VCD
  • Sample Preparation: Dissolve the purified this compound enantiomer in a suitable solvent that has minimal absorption in the infrared region of interest (e.g., CCl₄, CDCl₃). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • VCD Measurement: Record the VCD and IR spectra of the sample using a VCD spectrometer.

  • Theoretical Calculation: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the theoretical VCD spectrum of one of the this compound enantiomers (e.g., the L-form).

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match will confirm the absolute configuration of the enantiomer. The other enantiomer will exhibit the mirror-image spectrum.

Conclusion

The chiral recognition of this compound enantiomers can be effectively achieved using a variety of advanced spectroscopic techniques. Raman spectroscopy , especially SERS , offers high sensitivity and the potential for direct analysis. NMR spectroscopy with chiral solvating agents provides excellent quantitative results for enantiomeric excess determination. VCD stands out for its ability to determine the absolute configuration. Mass spectrometry is highly sensitive and suitable for high-throughput screening when coupled with a chiral selector. The choice of the optimal technique will depend on the specific requirements of the analysis, such as the need for quantitative data, absolute configuration determination, sensitivity, or throughput. For comprehensive characterization, a combination of these methods may be most beneficial.

References

L-Lyxose and Its Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Lyxose, a rare monosaccharide, and its synthetic derivatives are emerging as a class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of the antiviral, anticancer, and enzyme-inhibitory properties of this compound and its key derivatives, supported by experimental data and detailed methodologies.

I. Antiviral Activity

This compound derivatives, particularly nucleoside analogues, have demonstrated significant potential as antiviral agents. The primary mechanism of action for many of these compounds involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication.

Quantitative Comparison of Antiviral Activity

A study on α-L-lyxofuranosyl and 5-deoxy-α-L-lyxofuranosyl benzimidazoles revealed potent activity against human cytomegalovirus (HCMV). The 5-deoxy-α-L-lyxofuranosyl analogues were identified as the most active, with IC50 values in the sub-micromolar range.

Compound ClassDerivativeVirusAssayIC50 (µM)Citation
α-L-lyxofuranosyl benzimidazoles 2-halogen derivativesHCMV (Towne strain)Plaque Reduction-[1]
2-isopropylamino/2-cyclopropylamino derivativesHCMV (Towne strain)Plaque Reduction60-100[1]
5-deoxy-α-L-lyxofuranosyl benzimidazoles 2-halogen derivativesHCMV (Towne strain)Plaque Reduction0.2-0.4[1]
Experimental Protocol: Plaque Reduction Assay for HCMV

This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.

Materials:

  • Human foreskin fibroblast (HFF) cells

  • Eagle's Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS)

  • Human Cytomegalovirus (HCMV) stock

  • This compound derivative compounds

  • Carboxymethylcellulose (CMC) overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed HFF cells in 24-well plates and grow to confluence.

  • Pre-treat the confluent cell monolayers with various concentrations of the this compound derivative for 2 hours.

  • Infect the cells with HCMV at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with CMC medium containing the respective concentrations of the test compound.

  • Incubate the plates for 7-10 days until viral plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the IC50 value, which is the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control.

Signaling Pathway and Mechanism of Action

The antiviral activity of L-lyxofuranosyl benzimidazoles is believed to stem from their ability to act as nucleoside analogues. After phosphorylation within the host cell, these compounds can be incorporated into the growing viral DNA chain by viral DNA polymerase. This incorporation leads to chain termination, thus halting viral replication. The specificity for viral polymerase over host cell polymerases is a key factor in their therapeutic potential.

Antiviral_Mechanism cluster_Cell Host Cell L_Lyxose_Derivative This compound Derivative Phosphorylated_Derivative Phosphorylated Derivative L_Lyxose_Derivative->Phosphorylated_Derivative Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Phosphorylated_Derivative->Viral_DNA_Polymerase Incorporation Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Inhibition Virus Virus

Figure 1. Proposed mechanism of antiviral action for this compound nucleoside analogues.

II. Anticancer Activity

While research is still in its early stages, some this compound derivatives have shown promise as anticancer agents. The proposed mechanisms of action often involve the modulation of key metabolic pathways that are dysregulated in cancer cells.

No robust quantitative data (e.g., IC50 values against specific cancer cell lines) for this compound derivatives are currently available in the public domain. Further research is needed to quantify their anticancer potential.

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with FBS

  • This compound derivative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways in Cancer

This compound derivatives may exert their anticancer effects by interfering with cancer cell metabolism. One potential target is the Pentose Phosphate Pathway (PPP) , which is often upregulated in cancer cells to support nucleotide synthesis and maintain redox balance. By acting as a sugar analogue, this compound or its derivatives could potentially inhibit key enzymes in this pathway, leading to reduced proliferation and increased oxidative stress in cancer cells.

Another potential target is the PI3K/Akt signaling pathway , which is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. This pathway is known to influence glucose metabolism. This compound derivatives could potentially modulate this pathway, leading to downstream effects on cell survival and proliferation.

Anticancer_Pathways cluster_Metabolism Cancer Cell Metabolism cluster_Signaling Cell Signaling Glucose Glucose PPP Pentose Phosphate Pathway Glucose->PPP Nucleotide_Synthesis Nucleotide Synthesis PPP->Nucleotide_Synthesis Redox_Balance Redox Balance PPP->Redox_Balance LLy_Deriv1 This compound Derivative LLy_Deriv1->PPP Inhibition PI3K_Akt PI3K/Akt Pathway Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth LLy_Deriv2 This compound Derivative LLy_Deriv2->PI3K_Akt Modulation

Figure 2. Potential anticancer mechanisms of this compound derivatives.

III. Enzyme Inhibition

Certain derivatives of this compound have been investigated as inhibitors of specific enzymes, highlighting their potential for therapeutic intervention in various diseases.

Quantitative Comparison of Enzyme Inhibition

A series of α-L-lyxofuranosyl nucleosides have been identified as potent inhibitors of adenosine kinase (AK), an enzyme implicated in inflammatory processes. The lead compound, GP790, demonstrated an exceptionally low IC50 value in the nanomolar range.

CompoundTarget EnzymeAssayIC50 (nM)Citation
GP790 (an α-L-lyxofuranosyl nucleoside)Adenosine KinaseKinase Inhibition Assay0.47[2]
Experimental Protocol: Adenosine Kinase Inhibition Assay

This assay measures the activity of adenosine kinase by quantifying the amount of ADP produced.

Materials:

  • Recombinant human adenosine kinase

  • Adenosine and ATP (substrates)

  • This compound derivative compounds

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • In a 96-well plate, add the assay buffer, adenosine kinase, and various concentrations of the this compound derivative inhibitor.

  • Initiate the enzymatic reaction by adding a mixture of adenosine and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent or fluorescent signal proportional to the ADP concentration.

  • Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow cluster_Preparation Assay Preparation cluster_Incubation Treatment/Infection cluster_Measurement Data Acquisition cluster_Analysis Data Analysis Plate_Cells 1. Seed Cells (e.g., HFF, Cancer Cells) Add_Compound 2. Add this compound Derivative (Varying Concentrations) Plate_Cells->Add_Compound Infect_Cells 3a. Infect with Virus (Antiviral Assay) Add_Compound->Infect_Cells Incubate_Treatment 3b. Incubate (Anticancer Assay) Add_Compound->Incubate_Treatment Kinase_Assay 4c. Measure ADP Production Add_Compound->Kinase_Assay Enzyme Inhibition Assay Plaque_Assay 4a. Plaque Staining & Counting Infect_Cells->Plaque_Assay MTT_Assay 4b. Add MTT & Solubilize Incubate_Treatment->MTT_Assay Calculate_IC50 5. Calculate IC50 Plaque_Assay->Calculate_IC50 MTT_Assay->Calculate_IC50 Kinase_Assay->Calculate_IC50

Figure 3. General experimental workflow for assessing biological activity.

IV. Conclusion

This compound and its derivatives represent a promising area of research for the development of novel therapeutic agents. The data presented in this guide highlight the significant antiviral and enzyme-inhibitory potential of specific L-lyxofuranosyl nucleosides. While the anticancer activity of this class of compounds is an area of active investigation, further studies are required to establish quantitative efficacy and elucidate the precise mechanisms of action. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to evaluate and compare the biological activities of these and other novel compounds.

References

A Comparative Guide to the Validation of Analytical Methods for L-Lyxose Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for the validation of L-Lyxose purity. The information presented is supported by experimental data and detailed methodologies to assist in the selection of the most suitable analytical technique for your research and quality control needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters of validated analytical methods for the purity assessment of sugars, which can be applied to this compound. It is important to note that while this compound-specific comparative validation data is limited in publicly available literature, the data presented for other structurally similar sugars provide a strong indication of the expected performance for this compound analysis.

MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (RSD%)
HPLC-RID Separation based on polarity with refractive index detection.>0.99[1][2][3]0.01 - 0.17 mg/mL[4]0.03 - 0.56 mg/mL[4]89 - 109%< 2%
HPAE-PAD Anion-exchange chromatography at high pH with pulsed amperometric detection.>0.990.35 - 44.61 µg/LNot explicitly stated, but expected to be low.>86.95% (for DP < 4)< 5.47%
GC-FID Separation of volatile derivatives by partitioning between a stationary and mobile phase with flame ionization detection.>0.99Typically in the low µg/mL range.Typically in the low to mid µg/mL range.Generally >95%< 5%
CE Separation based on charge-to-size ratio in an electric field.>0.990.4 µg/mL1.2 µg/mL95.6 - 102.0%0.3 - 10.4%

Disclaimer: The validation parameters presented are based on studies analyzing various sugars. Performance for this compound may vary and should be independently verified.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for sugar analysis and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is widely used for the analysis of non-chromophoric compounds like sugars.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

Chromatographic Conditions:

  • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID).

Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in deionized water.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the this compound sample in deionized water to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and selective method for carbohydrate analysis.

Instrumentation:

  • Ion chromatography system with a biocompatible pump, autosampler, and a pulsed amperometric detector with a gold working electrode.

Chromatographic Conditions:

  • Column: High-performance anion-exchange column (e.g., Dionex CarboPac™ series).

  • Eluents:

    • A: Deionized water

    • B: Sodium hydroxide solution (e.g., 200 mM)

    • C: Sodium acetate solution (e.g., 1 M in sodium hydroxide)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrates.

Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in deionized water.

  • Prepare working standards by diluting the stock solution.

  • Dissolve the this compound sample in deionized water.

  • For complex matrices, a sample clean-up procedure may be necessary to remove interfering ions.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC analysis of sugars requires a derivatization step to increase their volatility.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

Derivatization (Silylation):

  • Dry a known amount of this compound standard or sample under a stream of nitrogen.

  • Add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine).

  • Heat the mixture at 70°C for 30 minutes to complete the derivatization.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split injection).

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is suitable for the analysis of charged or derivatized sugars.

Instrumentation:

  • Capillary electrophoresis system with a UV or diode array detector.

Derivatization (for UV detection):

  • For enhanced UV detection, this compound can be derivatized with a UV-absorbing tag, such as p-aminobenzoic ethyl ester (PABEE), through reductive amination.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Borate buffer (e.g., 200 mM, pH 10.5).

  • Separation Voltage: 25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 285 nm for PABEE).

Mandatory Visualization

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution (Deionized Water) Sample->Dissolution Standard This compound Standard Standard->Dissolution Derivatization Derivatization (for GC and CE) Dissolution->Derivatization Filtration Filtration (0.45 µm) Dissolution->Filtration for HPLC Derivatization->Filtration for GC/CE HPLC HPLC-RID / HPAE-PAD Filtration->HPLC GC GC-FID Filtration->GC CE CE-UV Filtration->CE Chromatogram Chromatogram HPLC->Chromatogram GC->Chromatogram CE->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Purity Quantification Calibration->Quantification

References

Assessing Isomerase Substrate Specificity: A Comparative Analysis Focused on L-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the substrate specificity of isomerases, with a particular focus on their activity towards L-Lyxose in comparison to other pentoses. This guide provides quantitative kinetic data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

The study of pentose isomerases is crucial for understanding cellular metabolism and for various biotechnological applications, including the production of rare sugars and biofuels. This compound, a rare pentose, is of particular interest due to its potential applications in the pharmaceutical industry. This guide provides a comparative analysis of the substrate specificity of various isomerases for this compound versus other common pentoses such as D-xylose, D-ribose, and L-arabinose.

Comparative Analysis of Isomerase Kinetics

The catalytic efficiency of an enzyme, represented by the kcat/Km value, is a key parameter for comparing its specificity for different substrates. Below is a summary of the kinetic parameters of L-rhamnose isomerase from Mesorhizobium loti, an enzyme known to act on this compound and other pentoses.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound L-Rhamnose Isomerase (Mesorhizobium loti)23.54430188,000
D-Ribose L-Rhamnose Isomerase (Mesorhizobium loti)6.1828446,000
L-Rhamnose L-Rhamnose Isomerase (Mesorhizobium loti)5.003030606,000
L-Mannose L-Rhamnose Isomerase (Mesorhizobium loti)23.459925,600
D-Allose L-Rhamnose Isomerase (Mesorhizobium loti)7.1179.911,200
L-Talose L-Rhamnose Isomerase (Mesorhizobium loti)5.2542080,000

Data sourced from a study on L-rhamnose isomerase from Mesorhizobium loti.

Additionally, the relative activity of L-arabinose isomerase from Klebsiella pneumoniae has been investigated for various pentoses and hexoses. The enzyme exhibited the highest activity with L-arabinose, followed by D-galactose, L-ribulose, D-xylulose, and D-xylose[1]. While specific kinetic constants for this compound were not provided for this enzyme, this information highlights the broad substrate range of some isomerases.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for reproducing and building upon existing research. Below is a generalized protocol for determining the substrate specificity of a pentose isomerase.

Protocol: Colorimetric Assay for Pentose Isomerase Activity using the Cysteine-Carbazole Method

This method is widely used to quantify the amount of ketose produced from an aldose substrate by an isomerase.

1. Materials and Reagents:

  • Purified isomerase enzyme

  • Pentose substrates (this compound, D-xylose, D-ribose, L-arabinose, etc.) at various concentrations

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 70% (v/v) Sulfuric acid

  • 1.5% (w/v) Cysteine hydrochloride solution (freshly prepared)

  • 0.12% (w/v) Carbazole in ethanol

  • Microplate reader or spectrophotometer

2. Enzyme Reaction:

  • Prepare a reaction mixture containing the reaction buffer, a specific concentration of the pentose substrate, and any required cofactors (e.g., 1 mM MnCl₂).

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the purified isomerase to the reaction mixture.

  • Incubate the reaction for a defined period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

  • Terminate the reaction by placing the samples on ice or by heat inactivation.

3. Colorimetric Detection of Ketose:

  • To a sample of the reaction mixture, add the cysteine hydrochloride solution and mix.

  • Add the sulfuric acid and mix thoroughly. Incubate at room temperature for a specified time.

  • Add the carbazole solution and mix.

  • Incubate at room temperature to allow color development. The ketose will react to form a colored product.

  • Measure the absorbance at 560 nm using a microplate reader or spectrophotometer.

4. Data Analysis:

  • Create a standard curve using known concentrations of the corresponding ketose (e.g., L-xylulose for this compound isomerization).

  • Determine the concentration of the ketose produced in the enzymatic reaction from the standard curve.

  • Calculate the initial velocity (v₀) of the reaction at different substrate concentrations.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

  • Calculate the catalytic efficiency (kcat/Km) to compare the substrate specificity.

Visualizing Metabolic Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a key metabolic pathway and a typical experimental workflow.

metabolic_pathway cluster_isomerization Isomerization cluster_phosphorylation Phosphorylation cluster_epimerization Epimerization This compound This compound L-Xylulose L-Xylulose This compound->L-Xylulose L-Rhamnose Isomerase L-Xylulose_P L-Xylulose-5-P L-Xylulose->L-Xylulose_P Xylulokinase D-Xylulose_P D-Xylulose-5-P L-Xylulose_P->D-Xylulose_P Epimerase Pentose Phosphate\nPathway Pentose Phosphate Pathway D-Xylulose_P->Pentose Phosphate\nPathway

Caption: Metabolic pathway for this compound utilization.

experimental_workflow Enzyme_Selection Isomerase Selection (e.g., L-Rhamnose Isomerase) Cloning_Expression Cloning & Expression Enzyme_Selection->Cloning_Expression Purification Enzyme Purification Cloning_Expression->Purification Activity_Assay Enzyme Activity Assay (Colorimetric Method) Purification->Activity_Assay Substrate_Preparation Pentose Substrate Preparation Substrate_Preparation->Activity_Assay Data_Collection Data Collection (Absorbance Measurement) Activity_Assay->Data_Collection Kinetic_Analysis Kinetic Parameter Calculation (Km, kcat) Data_Collection->Kinetic_Analysis Specificity_Comparison Substrate Specificity Comparison (kcat/Km) Kinetic_Analysis->Specificity_Comparison

Caption: Experimental workflow for assessing isomerase substrate specificity.

References

A Functional Comparison of L-Lyxose and L-Arabinose in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of two rare pentose sugars, L-Lyxose and L-Arabinose. By examining their distinct routes of metabolism, enzymatic specificities, and physiological effects, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of their functional differences, supported by available experimental data.

Introduction

This compound and L-Arabinose are stereoisomers of aldopentose sugars that, despite their structural similarities, are processed through distinct metabolic pathways in various organisms. While L-Arabinose is relatively abundant in plant hemicellulose and pectins, this compound is a rarer sugar. Understanding their metabolic fates is crucial for applications in biotechnology, as potential therapeutic agents, and as functional food ingredients. This guide will delve into the known metabolic pathways, compare the key enzymes involved, and present available quantitative data and experimental methodologies.

Metabolic Pathways: A Divergence in Catabolism

The metabolic routes for this compound and L-Arabinose diverge significantly. In many microorganisms, L-Arabinose is catabolized to an intermediate of the pentose phosphate pathway, a central route in carbon metabolism. In contrast, the metabolism of this compound, where characterized, often proceeds through a pathway analogous to that of another deoxy sugar, L-rhamnose.

L-Arabinose Metabolism

In bacteria such as Escherichia coli, the metabolic pathway for L-Arabinose is well-characterized. It involves a series of enzymatic conversions that ultimately lead to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. The key steps are:

  • Isomerization: L-Arabinose is isomerized to L-ribulose by L-arabinose isomerase .

  • Phosphorylation: L-ribulose is phosphorylated to L-ribulose-5-phosphate by L-ribulokinase .

  • Epimerization: L-ribulose-5-phosphate is epimerized to D-xylulose-5-phosphate by L-ribulose-5-phosphate 4-epimerase .

In fungi, an alternative oxidoreductive pathway exists, converting L-arabinose to D-xylulose-5-phosphate via intermediates such as L-arabinitol, L-xylulose, and xylitol. In humans, L-arabinose is poorly metabolized and is known to inhibit intestinal sucrase, which can lead to reduced glucose absorption from sucrose.

This compound Metabolism

The metabolic pathway for this compound is less extensively studied. In mutant strains of Escherichia coli adapted to grow on this compound, metabolism occurs via the L-rhamnose pathway. This pathway involves the following key steps:

  • Isomerization: this compound is isomerized to L-xylulose by L-rhamnose isomerase .

  • Phosphorylation: L-xylulose is phosphorylated to L-xylulose-1-phosphate by a mutated L-rhamnulose kinase .

  • Aldol Cleavage: L-xylulose-1-phosphate is cleaved by L-rhamnulose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis, and glycolaldehyde can be further metabolized.

It is important to note that wild-type E. coli cannot typically grow on this compound due to the low efficiency of L-rhamnulose kinase in phosphorylating L-xylulose. Information regarding this compound metabolism in mammals is limited, though it is explored as a potential low-calorie sweetener, suggesting poor absorption or metabolism.

Comparative Enzyme Kinetics

A direct comparison of the kinetics of enzymes from the respective pathways is challenging due to the limited number of studies that have analyzed both sugars with the same enzymes. However, we can infer functional differences from the substrate specificities and available kinetic data of key isomerases.

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)Reference
L-Arabinose Isomerase Geobacillus stearothermophilusL-arabinose3314.8FASEB J. 2004, 18(15), 1865-1867.
This compound--
L-Rhamnose Isomerase Escherichia coliL-rhamnose1.5100J. Biol. Chem. 1972, 247(23), 7688-7693.
This compound11012J. Biol. Chem. 1972, 247(23), 7688-7693.
L-arabinose1305J. Biol. Chem. 1972, 247(23), 7688-7693.

Note: The data presented is compiled from different studies and experimental conditions may vary. A direct comparison should be made with caution. The table illustrates that while L-rhamnose isomerase can act on this compound and L-arabinose, its affinity for these substrates is significantly lower than for its primary substrate, L-rhamnose.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of these metabolic pathways. Below are representative protocols for key experiments.

Enzyme Assay for L-Arabinose Isomerase

Objective: To determine the kinetic parameters of L-arabinose isomerase.

Principle: The isomerization of L-arabinose to L-ribulose is measured. The ketose product can be quantified using the cysteine-carbazole-sulfuric acid method.

Materials:

  • Purified L-arabinose isomerase

  • L-arabinose solution (various concentrations)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cysteine hydrochloride solution (1.5 g/L)

  • Carbazole solution (0.12% in ethanol)

  • Concentrated sulfuric acid

  • Spectrophotometer

Procedure:

  • Prepare reaction mixtures containing the reaction buffer and varying concentrations of L-arabinose.

  • Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 50°C).

  • Initiate the reaction by adding a known amount of L-arabinose isomerase.

  • At specific time intervals, withdraw aliquots and stop the reaction by adding them to the cysteine-carbazole-sulfuric acid reagents.

  • Develop the color by heating and then measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of L-ribulose.

  • Calculate the initial reaction velocities and determine Km and Vmax using a Lineweaver-Burk or Michaelis-Menten plot.

Isotopic Tracer Analysis of Pentose Metabolism

Objective: To trace the metabolic fate of L-arabinose or this compound in cultured cells.

Principle: Cells are incubated with a stable isotope-labeled pentose (e.g., 13C-L-arabinose). The incorporation of the label into downstream metabolites is then quantified using mass spectrometry.

Materials:

  • Cultured cells of interest

  • Culture medium

  • 13C-labeled L-arabinose or this compound

  • Extraction solvent (e.g., 80% methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Replace the standard medium with a medium containing the 13C-labeled pentose.

  • Incubate the cells for a defined period.

  • Quench metabolism and extract metabolites by adding ice-cold extraction solvent.

  • Harvest the cell lysate and centrifuge to remove cell debris.

  • Analyze the supernatant using LC-MS to identify and quantify the 13C-labeled metabolites.

  • Determine the fractional labeling of metabolites in the respective pathways to assess pathway activity.

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct metabolic pathways of L-Arabinose and this compound.

Larabinose_Metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P L-Ribulokinase D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P L-Ribulose-5-Phosphate 4-Epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Metabolic pathway of L-Arabinose in E. coli.

LLyxose_Metabolism L_Lyxose This compound L_Xylulose L-Xylulose L_Lyxose->L_Xylulose L-Rhamnose Isomerase L_Xylulose_1P L-Xylulose-1-Phosphate L_Xylulose->L_Xylulose_1P L-Rhamnulose Kinase (mutated) Cleavage_Products DHAP + Glycolaldehyde L_Xylulose_1P->Cleavage_Products L-Rhamnulose-1-Phosphate Aldolase Glycolysis Glycolysis Cleavage_Products->Glycolysis (from DHAP)

Caption: Metabolic pathway of this compound in adapted E. coli.

Conclusion

The metabolic pathways of this compound and L-Arabinose are distinct, reflecting a divergence in their biological roles and enzymatic processing. L-Arabinose metabolism is more broadly integrated into central carbon metabolism via the pentose phosphate pathway. In contrast, this compound utilization appears to be more restricted, relying on the co-opting of an alternative pathway, as seen in adapted E. coli.

For researchers and drug development professionals, these differences have significant implications. The ability of L-arabinose to influence glucose metabolism in humans presents opportunities for developing functional foods and therapeutics for metabolic disorders. The limited metabolism of this compound suggests its potential as a low-calorie sweetener and a stable carbohydrate scaffold for drug design. Further research, particularly direct comparative studies on enzyme kinetics and metabolic flux in various organisms, is needed to fully elucidate the functional comparison between these two intriguing pentoses.

Validating the Structure of Synthetic L-Lyxose: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic monosaccharides is a critical step in ensuring the quality, efficacy, and safety of novel therapeutics and biochemical reagents. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of synthetic L-Lyxose, a rare aldopentose sugar. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a thorough understanding of these powerful analytical techniques.

This compound, an epimer of L-Xylose, is a monosaccharide that, while occurring rarely in nature, holds potential in various biochemical applications, including the synthesis of antiviral nucleoside analogues. The unambiguous confirmation of its stereochemistry and ring structure after synthesis is paramount. NMR and MS are indispensable tools for this purpose, each providing unique and complementary structural information.

Comparative Analysis of Spectroscopic Data

The primary methods for the structural elucidation of a synthetic monosaccharide like this compound are ¹H NMR, ¹³C NMR, and mass spectrometry. While NMR provides detailed information about the connectivity and stereochemistry of the molecule, MS confirms the molecular weight and can reveal structural details through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement in a molecule. For this compound, which exists as an equilibrium of α and β pyranose and furanose forms in solution, NMR spectra can be complex. The chemical shifts (δ) are sensitive to the local electronic environment of each nucleus, and the coupling constants (J) between adjacent protons provide information about their dihedral angles, which is crucial for determining the relative stereochemistry.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in D₂O

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm) (α-pyranose)[1]¹³C Chemical Shift (ppm) (β-pyranose)[1]
C1α: ~5.1 (d), β: ~4.9 (d)95.595.9
C2α/β: ~3.5-3.7 (m)71.571.5
C3α/β: ~3.6-3.8 (m)72.074.2
C4α/β: ~3.8-4.0 (m)69.068.0
C5α/β: ~3.6 & ~3.9 (dd)64.665.7

Note: ¹H NMR chemical shifts are approximate and can vary based on experimental conditions. The ¹³C NMR data is for D-Lyxose, the enantiomer of this compound; their chemical shifts are identical.

Mass Spectrometry (MS) Data

Mass spectrometry provides the exact molecular weight of the synthesized this compound and offers structural insights through the analysis of its fragmentation patterns. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate the molecular ion with minimal fragmentation. Tandem MS (MS/MS) is then employed to induce fragmentation and analyze the resulting ions.

The fragmentation of monosaccharides in MS is characterized by the neutral loss of water molecules and cross-ring cleavages. The molecular formula of this compound is C₅H₁₀O₅, giving it a molecular weight of 150.13 g/mol [2].

Table 2: Expected ESI-MS Fragmentation of this compound

Ionm/z (calculated)Proposed Structure/Origin
[M+H]⁺151.06Protonated molecular ion
[M+Na]⁺173.04Sodiated molecular ion
[M-H₂O+H]⁺133.05Loss of one water molecule
[M-2H₂O+H]⁺115.04Loss of two water molecules
[M-3H₂O+H]⁺97.03Loss of three water molecules
Cross-ring fragmentsvariousCleavage of C-C bonds in the sugar ring

Alternative Structural Validation Methods

While NMR and MS are the primary tools for structural validation, other techniques can provide complementary information:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate this compound from its enantiomer, D-Lyxose, and other monosaccharide impurities. This is particularly important for confirming the stereochemical purity of the synthetic product.

  • X-ray Crystallography: If a single crystal of the synthetic this compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure. However, obtaining suitable crystals of monosaccharides can be challenging.

  • Optical Rotation: Measurement of the specific rotation of a solution of the synthetic this compound can be compared to the literature value for the pure enantiomer to confirm its stereochemical identity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for the structural validation of synthetic this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound in 0.5-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large solvent signal in the ¹H NMR spectrum.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Solvent suppression techniques may be necessary to attenuate the residual HOD peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish the connectivity of the proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and linking different spin systems.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using an internal or external standard (e.g., DSS or TSP).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different anomers.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the synthetic this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Calibrate the mass analyzer using a standard calibration mixture to ensure high mass accuracy.

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300) to detect the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).

  • MS/MS Acquisition (Fragmentation Analysis):

    • Select the molecular ion of interest (e.g., [M+H]⁺) using the first mass analyzer.

    • Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

    • Scan the second mass analyzer to detect the resulting fragment ions.

    • Vary the collision energy to control the extent of fragmentation.

  • Data Analysis:

    • Identify the molecular ion and its adducts in the full scan spectrum to confirm the molecular weight.

    • Analyze the MS/MS spectrum to identify characteristic neutral losses (e.g., H₂O) and cross-ring fragment ions.

    • Compare the observed fragmentation pattern with known fragmentation pathways for monosaccharides to support the structural assignment.

Visualizing the Validation Workflow

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical steps.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS, MS/MS) Purification->MS_Analysis Purity_Check Purity & Enantiomeric Excess (e.g., Chiral HPLC) Purification->Purity_Check NMR_Data NMR Data Interpretation (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data MS_Data MS Data Interpretation (Molecular Weight, Fragmentation) MS_Analysis->MS_Data Structure_Confirmation Structure Confirmation Purity_Check->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Experimental workflow for the validation of synthetic this compound.

logical_relationship cluster_nmr NMR Evidence cluster_ms MS Evidence H_NMR 1H NMR: Proton environment & connectivity Confirmed_Structure Validated This compound Structure H_NMR->Confirmed_Structure C_NMR 13C NMR: Carbon backbone C_NMR->Confirmed_Structure TwoD_NMR 2D NMR: Stereochemistry & full assignment TwoD_NMR->Confirmed_Structure MW Molecular Weight Confirmation MW->Confirmed_Structure Fragmentation Fragmentation Pattern: Substructural information Fragmentation->Confirmed_Structure

Caption: Logical relationship of NMR and MS data for structure confirmation.

References

A Comparative Guide to the Interaction of L-Lyxose with Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interactions between L-Lyxose and the active sites of key enzymes involved in its metabolism, primarily focusing on the L-rhamnose pathway in mutant strains of Escherichia coli. Due to the limited availability of direct comparative docking studies of this compound, this document synthesizes available experimental kinetic data and presents a detailed, robust protocol for a comparative molecular docking study to facilitate further research.

Introduction to this compound Metabolism

In specific mutant strains of E. coli, the rare sugar this compound can be metabolized by hijacking the L-rhamnose catabolic pathway.[1][2][3][4] This pathway involves a series of enzymatic conversions, with L-rhamnose isomerase and L-rhamnulose kinase being the initial and critical enzymes that interact with this compound and its product. Understanding the binding and catalytic efficiency of these enzymes with this compound is crucial for various applications, including metabolic engineering and the synthesis of rare sugars.

Experimental Data: A Comparative Overview

While direct comparative docking studies are scarce, experimental kinetic data for the interaction of this compound with L-rhamnose isomerase from Pseudomonas stutzeri is available. This provides a quantitative basis for comparison with the enzyme's natural substrate, L-rhamnose.

Table 1: Kinetic Parameters of P. stutzeri L-Rhamnose Isomerase [5]

SubstrateKm (mM)Vmax (U/mg)
L-Rhamnose11240
This compound--
L-Mannose--
D-Ribose--
D-Allose--

A 2004 study on the substrate specificity of L-rhamnose isomerase from Pseudomonas stutzeri reported that L-rhamnose was the most preferred substrate, with Km and Vmax values of 11 mM and 240 U/mg, respectively. The study also indicated that this compound is a substrate for the enzyme, although specific kinetic parameters were not provided in the abstract.

Experimental Protocols

L-Rhamnose Isomerase Activity Assay

A common method to determine the activity of L-rhamnose isomerase is the cysteine-carbazole-sulfuric acid method, which measures the amount of ketose (L-xylulose) produced from the aldose (this compound).

Materials:

  • Purified L-rhamnose isomerase

  • This compound solution (substrate)

  • Buffer solution (e.g., 50 mM glycine-NaOH, pH 9.0)

  • 1 mM MnCl2

  • Cysteine hydrochloride solution (1.5 g/L)

  • Carbazole solution (0.12% in ethanol)

  • Concentrated sulfuric acid

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, MnCl2, and the enzyme solution.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 60°C for Mesorhizobium loti L-rhamnose isomerase).

  • At specific time intervals, stop the reaction (e.g., by boiling).

  • To quantify the L-xylulose formed, add cysteine hydrochloride, sulfuric acid, and carbazole solution to the reaction mixture.

  • Incubate to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculate the amount of L-xylulose produced using a standard curve.

  • One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of L-xylulose per minute under the specified conditions.

Comparative Molecular Docking Study Protocol (Hypothetical)

This section outlines a detailed protocol for a comparative molecular docking study of this compound with L-rhamnose isomerase and L-rhamnulose kinase. This protocol is based on established methodologies for carbohydrate-protein docking.

Preparation of Protein Structures
  • Obtain Crystal Structures: Download the crystal structures of L-rhamnose isomerase from E. coli (e.g., PDB ID: 1D8W) and P. stutzeri (e.g., PDB ID: 2HCV), and L-rhamnulose kinase from E. coli (e.g., PDB ID: 2I56) from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB files.

    • Add hydrogen atoms to the protein structures.

    • Assign appropriate protonation states to the amino acid residues at a physiological pH.

    • Perform energy minimization of the protein structures to relieve any steric clashes.

Preparation of Ligand Structure
  • Generate this compound Structure: Create a 3D structure of this compound using a molecular modeling software.

  • Ligand Optimization: Perform energy minimization of the this compound structure to obtain a low-energy conformation.

  • Define Torsions: Identify and define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.

Molecular Docking
  • Define the Binding Site: Identify the active site of each enzyme based on the location of the co-crystallized ligand in the original PDB file or from literature reports. Define a grid box around the active site to encompass the binding pocket.

  • Docking Algorithm: Utilize a suitable docking program such as AutoDock, GOLD, or Glide. These programs employ different search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational space of the ligand within the active site.

  • Perform Docking: Dock the prepared this compound molecule into the defined active site of each prepared enzyme structure. Generate a set of possible binding poses.

Analysis and Comparison
  • Scoring: Rank the generated docking poses based on the scoring function of the docking program, which estimates the binding free energy. The pose with the lowest binding energy is typically considered the most favorable.

  • Binding Mode Analysis: Visualize the top-ranked docking poses to analyze the interactions between this compound and the amino acid residues in the active site. Identify key hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

  • Comparative Analysis:

    • Compare the binding energies of this compound with L-rhamnose isomerase from both E. coli and P. stutzeri.

    • Compare the binding mode of this compound in the active sites of the two isomerases to identify similarities and differences in key interactions.

    • Dock this compound into the active site of both wild-type and a rationally designed mutant of L-rhamnulose kinase (based on literature suggesting poor phosphorylation of the this compound product by the wild-type) to predict differences in binding affinity.

    • Summarize the predicted binding energies in a table for easy comparison.

Visualizations

This compound Metabolism via the L-Rhamnose Pathway

The following diagram illustrates the enzymatic steps involved in the metabolism of this compound through the L-rhamnose pathway in mutant E. coli.

L_Lyxose_Metabolism cluster_pathway L-Rhamnose Pathway L_Lyxose This compound L_Xylulose L-Xylulose L_Lyxose->L_Xylulose L-Rhamnose Isomerase L_Xylulose_1P L-Xylulose-1-Phosphate L_Xylulose->L_Xylulose_1P L-Rhamnulose Kinase (mutant) Products DHAP + Glycolaldehyde L_Xylulose_1P->Products L-Rhamnulose-1-Phosphate Aldolase

Caption: Metabolic pathway of this compound in mutant E. coli.

Experimental Workflow for Comparative Docking

This diagram outlines the key steps in performing a comparative molecular docking study.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p1 Obtain Protein Structures (PDB) p2 Prepare Proteins (Add H, Energy Min.) p1->p2 d1 Define Binding Site p2->d1 l1 Generate Ligand Structure (this compound) l2 Optimize Ligand (Energy Min.) l1->l2 l2->d1 d2 Run Docking Algorithm d1->d2 a1 Score & Rank Poses d2->a1 a2 Analyze Binding Modes a1->a2 a3 Comparative Analysis a2->a3

Caption: Workflow for a comparative molecular docking study.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for L-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of L-Lyxose, a pentose sugar utilized in various biochemical applications. Adherence to these procedures is vital for maintaining laboratory safety and environmental stewardship.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to follow standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face ProtectionWear tightly fitting safety goggles with side-shields.
Skin ProtectionWear chemical-impermeable gloves and a lab coat.
RespiratoryNot typically required under normal use with adequate ventilation.

In the event of a spill, sweep up the solid material, avoiding dust formation, and collect it for disposal as outlined below.

Step-by-Step Disposal Protocol

While this compound is not classified as a hazardous substance, it is crucial to follow a structured disposal process to ensure compliance with institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Initial Assessment: Determine the form of the this compound waste:

    • Unused, pure solid this compound.

    • Aqueous solution of this compound.

    • Contaminated this compound (mixed with hazardous materials).

  • Disposal of Solid, Uncontaminated this compound:

    • Place the solid this compound waste in a clearly labeled, sealed container.

    • The label should identify the contents as "Non-hazardous waste: this compound".

    • Dispose of the container in the designated laboratory solid waste stream, as directed by your institution's EHS department.[1] Do not dispose of it in general office trash.[1]

  • Disposal of Aqueous Solutions of this compound:

    • Non-hazardous solutions: If the aqueous solution contains only this compound and is not contaminated with any hazardous materials, it can typically be disposed of down the sanitary sewer.

    • Neutralization: Before drain disposal, ensure the pH of the solution is between 5.5 and 9.5.[1]

    • Hazardous solutions: If the solution is contaminated with hazardous materials, it must be collected and disposed of as hazardous liquid waste.[1] Collect the solution in a properly labeled hazardous waste container and follow your institution's procedures for hazardous waste disposal.

  • Disposal of Empty Containers:

    • Rinsing: Triple rinse the empty container that held this compound with water.

    • Rinsate Disposal: The rinsate (the water from rinsing) can typically be disposed of down the sanitary sewer.[1]

    • Container Disposal: After thorough rinsing and defacing or removing the original label, the clean, empty container can usually be disposed of in the regular laboratory glass or plastic recycling stream.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

L_Lyxose_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Aqueous Solution Path cluster_container Empty Container Path start This compound Waste assess_form Determine Waste Form start->assess_form solid_waste Uncontaminated Solid this compound assess_form->solid_waste Solid liquid_waste Aqueous Solution of this compound assess_form->liquid_waste Aqueous Solution empty_container Empty this compound Container assess_form->empty_container Empty Container label_solid Label as 'Non-hazardous: This compound' solid_waste->label_solid dispose_solid Dispose in Designated Solid Waste Stream label_solid->dispose_solid check_contamination Contaminated with Hazardous Material? liquid_waste->check_contamination hazardous_liquid Collect as Hazardous Liquid Waste check_contamination->hazardous_liquid Yes non_hazardous_liquid Check pH (5.5 - 9.5) check_contamination->non_hazardous_liquid No dispose_drain Dispose Down Sanitary Sewer non_hazardous_liquid->dispose_drain pH is Neutral rinse Triple Rinse with Water empty_container->rinse dispose_rinsate Dispose of Rinsate Down Drain rinse->dispose_rinsate deface_label Deface or Remove Label dispose_rinsate->deface_label dispose_container Dispose in Lab Recycling deface_label->dispose_container

Caption: this compound Disposal Workflow.

By adhering to these systematic procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research setting.

References

Personal protective equipment for handling L-Lyxose

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for L-Lyxose

This guide provides immediate and essential safety protocols for handling this compound in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.

This compound is a monosaccharide and is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] However, adherence to good industrial hygiene and safety practices is crucial to prevent potential irritation and ensure a safe laboratory environment.[3]

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the use of appropriate personal protective equipment is a fundamental aspect of safe laboratory practice, primarily to avoid dust inhalation and direct contact with eyes and skin.[4][5]

Summary of Recommended Personal Protective Equipment

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or safety glasses.EN 166 (EU) or OSHA 29 CFR 1910.133 (US)
Skin Protection Chemical-resistant, impervious gloves.EN 374
Lab coat or other suitable protective clothing.N/A
Respiratory Protection Generally not required under normal use with adequate ventilation.N/A
If dust formation is significant or irritation is experienced, a full-face respirator may be used.N/A

Eye and Face Protection Always wear appropriate eye protection, such as safety glasses with side shields or tightly fitting safety goggles. This is to prevent eye contact with this compound powder, which could cause mechanical irritation.

Skin Protection Wear suitable protective clothing, such as a lab coat, to prevent skin exposure. Chemical-resistant gloves that comply with EN 374 standards should be worn to avoid direct contact with the substance.

Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. However, if handling procedures are likely to generate significant amounts of dust, or if irritation is experienced, additional respiratory protection may be required.

Operational and Disposal Plans

Proper handling and disposal procedures are critical for maintaining a safe laboratory.

Handling and Storage
  • Ventilation: Handle this compound in a well-ventilated area to minimize dust inhalation.

  • Safe Handling Practices: Avoid contact with skin and eyes. Measures should be taken to prevent the formation of dust and aerosols. Do not ingest the substance.

  • Storage Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. The compound is hygroscopic (tends to absorb moisture from the air), so protection from moisture is important.

Accidental Release Measures

In the event of a spill:

  • Avoid Dust Generation: Prevent the formation of airborne dust.

  • Ventilate the Area: Ensure the spill area is well-ventilated.

  • Use PPE: Wear the personal protective equipment outlined above, including gloves and eye protection.

  • Containment and Cleanup: Carefully sweep or scoop up the spilled material. Place the collected material into a suitable, closed container for disposal.

Disposal

Disposal of this compound and its containers should be conducted in accordance with all applicable local, state, and federal regulations.

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow start Start: Prepare to Handle this compound assess_task Assess Task: - Scale of work? - Potential for dust generation? start->assess_task ppe_decision Select Appropriate PPE assess_task->ppe_decision eye_protection Eye Protection: Safety glasses with side shields or goggles (EN 166 / OSHA) ppe_decision->eye_protection Mandatory skin_protection Skin Protection: - Lab coat - Impervious gloves (EN 374) ppe_decision->skin_protection Mandatory respiratory_protection Is significant dust expected or irritation experienced? ppe_decision->respiratory_protection proceed Proceed with Handling eye_protection->proceed skin_protection->proceed no_respirator No additional respiratory protection needed. Ensure good ventilation. respiratory_protection->no_respirator No use_respirator Use appropriate respiratory protection (e.g., full-face respirator). respiratory_protection->use_respirator Yes no_respirator->proceed use_respirator->proceed

Caption: Workflow for selecting Personal Protective Equipment (PPE) for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
L-Lyxose
Reactant of Route 2
L-Lyxose

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